Interferon alfacon-1
Description
Properties
CAS No. |
118390-30-0 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Evolution of a Consensus Interferon: A Technical Guide to Interferon Alfacon-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon alfacon-1, a synthetic type I interferon, represents a significant milestone in the rational design of therapeutic proteins. This guide provides a comprehensive technical overview of its discovery, history, and development. It delves into the molecular engineering that led to a "consensus" sequence with enhanced biological activity, its mechanism of action via the JAK-STAT signaling pathway, and the pivotal clinical trials that established its efficacy in the treatment of chronic hepatitis C. Detailed experimental protocols for key in vitro and in vivo studies are provided, alongside structured tables of quantitative data for easy comparison. This document serves as a detailed resource for researchers and professionals in the field of drug development and immunology.
Discovery and History: The Rationale for a Consensus Interferon
This compound, also known as consensus interferon, is a non-naturally occurring, recombinant type I interferon.[1][2] Its development was driven by the observation that the numerous subtypes of human interferon-alpha (IFN-α) exhibit varying degrees of biological activity.[3] The core concept was to create a synthetic interferon that would incorporate the most common amino acids at each position from a consensus sequence of several natural IFN-α subtypes.[1][3] This bioengineering approach aimed to produce a molecule with superior therapeutic properties compared to any single natural IFN-α subtype.
The 166-amino acid sequence of this compound was meticulously designed by aligning the sequences of multiple human IFN-α subtypes and selecting the most frequently occurring amino acid at each position.[4] The resulting synthetic gene was then cloned and expressed in Escherichia coli to produce the recombinant protein.[5] This novel molecule was found to have a higher specific activity in in vitro antiviral assays compared to natural IFN-α subtypes.[2]
Production and Purification
This compound is produced using recombinant DNA technology in E. coli. The general process involves the fermentation of the genetically modified bacteria to express the consensus interferon protein. The protein, often produced as inclusion bodies, is then extracted and subjected to a multi-step purification process to yield a highly pure and biologically active product.
Experimental Protocol: Recombinant Production and Purification
While the precise proprietary methods for large-scale manufacturing are not fully public, a general laboratory-scale protocol for the production and purification of recombinant interferons from E. coli can be outlined as follows:
-
Expression: The synthetic gene for this compound, cloned into an expression vector (e.g., pGEX), is transformed into a suitable E. coli strain. The bacteria are cultured in a nutrient-rich medium, and protein expression is induced.
-
Cell Lysis and Inclusion Body Isolation: The bacterial cells are harvested by centrifugation and lysed to release the intracellular contents. The insoluble inclusion bodies containing the interferon are separated from the soluble cellular components by further centrifugation.
-
Solubilization and Refolding: The inclusion bodies are solubilized using strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride). The solubilized protein is then refolded into its biologically active conformation by gradually removing the denaturant, often through dialysis or rapid dilution in a refolding buffer.
-
Chromatographic Purification: The refolded interferon is purified using a series of chromatography steps. A common strategy involves:
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Affinity Chromatography: Using matrices with ligands that specifically bind to the interferon.
-
Size-Exclusion Chromatography: To separate proteins based on their size and to remove any remaining aggregates.[5]
-
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound, like all type I interferons, exerts its antiviral, antiproliferative, and immunomodulatory effects by binding to the type I interferon receptor (IFNAR) on the cell surface.[4] This binding event triggers a cascade of intracellular signaling events known as the JAK-STAT pathway.
The binding of this compound to IFNAR activates the receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK1. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. This phosphorylation creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the STAT1/STAT2 heterodimer associates with interferon regulatory factor 9 (IRF9) to form the interferon-stimulated gene factor 3 (ISGF3) complex. ISGF3 binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs are responsible for establishing an antiviral state within the cell.
Key Interferon-Stimulated Genes and Their Antiviral Functions
-
2',5'-Oligoadenylate Synthetase (OAS): Upon activation by double-stranded RNA (a common byproduct of viral replication), OAS synthesizes 2',5'-linked oligoadenylates. These molecules, in turn, activate RNase L, an endoribonuclease that degrades both viral and cellular RNA, thereby inhibiting protein synthesis.[6][7][8][9][10]
-
Protein Kinase R (PKR): Also activated by double-stranded RNA, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global inhibition of protein synthesis, preventing the translation of viral proteins.
-
Mx Proteins (e.g., MxA): These are dynamin-like large GTPases that can inhibit the replication of a wide range of RNA viruses by trapping viral components.
Signaling Pathway Diagram
Caption: this compound signaling via the JAK-STAT pathway.
In Vitro Biological Activity
A key aspect of the development of this compound was the demonstration of its enhanced biological activity in vitro compared to individual natural IFN-α subtypes. This was primarily assessed through antiviral and antiproliferative assays.
Antiviral Activity
The antiviral activity of this compound was shown to be significantly higher than that of interferon alfa-2a and alfa-2b.[11] A standard method for determining antiviral activity is the cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Human cell lines susceptible to viral infection, such as HeLa cells, are cultured in 96-well plates to form a confluent monolayer.[4][12]
-
Interferon Treatment: The cells are treated with serial dilutions of this compound and a reference interferon (e.g., interferon alfa-2b) and incubated for a period (e.g., 24 hours) to allow for the induction of an antiviral state.
-
Viral Challenge: The cells are then infected with a challenge virus, typically Vesicular Stomatitis Virus (VSV), at a predetermined multiplicity of infection (MOI).[13]
-
Incubation and CPE Assessment: The plates are incubated for a further 24-48 hours, allowing the virus to replicate and cause cell death (cytopathic effect) in unprotected cells.
-
Quantification: The extent of CPE is quantified, often by staining the remaining viable cells with a dye such as crystal violet. The dye is then eluted, and the absorbance is measured. The antiviral activity is expressed in units/ml, with one unit being the concentration of interferon that reduces the CPE by 50%.
Antiproliferative Activity
This compound has also demonstrated potent antiproliferative effects on various tumor cell lines.[11]
-
Cell Culture: A suspension cell line, such as the human Burkitt's lymphoma cell line Daudi, which is known to be sensitive to the antiproliferative effects of interferons, is cultured in appropriate media.[14][15][16][17]
-
Interferon Treatment: The cells are seeded into 96-well plates and treated with various concentrations of this compound and a reference interferon.
-
Incubation: The cells are incubated for a period of time, typically 72 hours.
-
Quantification of Proliferation: The number of viable cells is determined using methods such as:
-
Trypan Blue Exclusion: Live and dead cells are counted using a hemocytometer after staining with trypan blue.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
[³H]-Thymidine Incorporation: Measures the rate of DNA synthesis in proliferating cells.[18]
-
Natural Killer (NK) Cell Activation
This compound has been shown to be a potent activator of NK cells, which are a critical component of the innate immune system's response to viral infections and cancer.[11]
-
Isolation of NK Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. NK cells are then purified from the PBMCs using methods such as magnetic-activated cell sorting (MACS).[19][20][21][22][23]
-
Activation: The purified NK cells are incubated with this compound or a control for a specified period.
-
Cytotoxicity Assay: The cytotoxic activity of the activated NK cells is measured against a susceptible target cell line, such as K562 cells. The killing of target cells can be quantified using:
-
Chromium-51 Release Assay: A traditional method where target cells are labeled with radioactive chromium, and its release into the supernatant upon cell lysis is measured.
-
Flow Cytometry-based Assays: Target cells are labeled with a fluorescent dye, and their death is assessed by staining with a viability dye after co-culture with NK cells.
-
Quantitative Data Summary
| In Vitro Assay | This compound | Interferon alfa-2a/2b | Reference |
| Antiviral Specific Activity (VSV-HeLa assay) | ~1 x 10⁹ units/mg | ~1 x 10⁸ units/mg | [11] |
| Antiproliferative Activity (Daudi cells) | Significantly greater | - | [11] |
| NK Cell Activation | Greater enhancement | - | [11] |
Clinical Development for Chronic Hepatitis C
The primary clinical application of this compound has been in the treatment of chronic hepatitis C virus (HCV) infection.[2] Its enhanced in vitro antiviral activity translated into promising results in clinical trials, particularly for difficult-to-treat patient populations.
Pivotal Phase III Clinical Trial
A large, multicenter, randomized, double-blind Phase III clinical trial was conducted to compare the efficacy and safety of this compound with interferon alfa-2b in patients with chronic hepatitis C.[2][24]
-
Patient Population: Patients with chronic hepatitis C, confirmed by the presence of HCV RNA, with elevated serum alanine (B10760859) aminotransferase (ALT) levels. A key focus was on patients with HCV genotype 1 and those with a high baseline viral load, who are typically less responsive to standard interferon therapy.[25][26][27][28]
-
Treatment Arms:
-
This compound (9 µg) administered subcutaneously three times a week.
-
Interferon alfa-2b (3 million international units) administered subcutaneously three times a week.
-
-
Duration of Treatment: 24 weeks, followed by a 24-week post-treatment observation period.
-
Primary Efficacy Endpoints:
-
End-of-Treatment Virologic Response (ETR): Undetectable HCV RNA at the end of the 24-week treatment period.
-
Sustained Virologic Response (SVR): Undetectable HCV RNA at the end of the 24-week post-treatment observation period (48 weeks from the start of treatment). This is considered a curative endpoint.
-
-
Secondary Efficacy Endpoints:
-
Biochemical Response: Normalization of serum ALT levels.
-
Histological Improvement: Improvement in liver histology as assessed by liver biopsy.
-
Clinical Trial Results
| Efficacy Endpoint | This compound (9 µg) | Interferon alfa-2b (3 MIU) | p-value | Reference |
| Overall SVR | 12.1% | Similar to IFN alfa-2b | NS | [24] |
| SVR in Genotype 1 | 8% | 4% | NS | [24] |
| End-of-Treatment Virologic Response (Genotype 1) | 24% | 15% | < 0.05 | [24] |
| SVR in High Viral Load | 7% | 0% | < 0.05 | [24] |
| SVR in Retreatment of Relapsers (15 µg) | 58% | N/A | - | [2] |
| SVR in Retreatment of Non-responders (15 µg) | 13% | N/A | - | [2] |
NS = Not Significant
The results of the Phase III trial demonstrated that while the overall sustained virologic response rates were comparable to interferon alfa-2b, this compound showed a statistically significant advantage in achieving an end-of-treatment virologic response in patients with the more difficult-to-treat HCV genotype 1.[24] Furthermore, in patients with a high baseline viral concentration, this compound led to a significantly higher sustained virologic response rate.[24] Subsequent studies also showed its efficacy in the retreatment of patients who had previously failed or relapsed after standard interferon therapy.[2]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Following subcutaneous administration, this compound is well absorbed, with peak serum concentrations reached within hours. The elimination half-life of alpha interferons generally ranges from 4 to 16 hours.[1][29] The clearance of interferons is primarily through proteolytic degradation in the kidneys.[30]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (subcutaneous) | >80% | [29] |
| Time to Peak Concentration | 1-8 hours | [31] |
| Elimination Half-life (alpha interferons) | 4-16 hours | [1][29] |
| Volume of Distribution | 20-60% of bodyweight | [1][29] |
Pharmacodynamics
The biological effects of this compound can be monitored by measuring the induction of pharmacodynamic markers, such as the enzyme 2',5'-oligoadenylate synthetase (OAS) in peripheral blood mononuclear cells.[3][6][7][9][10] The levels of OAS increase in a dose-dependent manner following interferon administration, providing a measure of the biological response to the drug.
Conclusion
This compound stands as a testament to the power of rational drug design. By creating a consensus sequence from multiple natural IFN-α subtypes, a molecule with enhanced in vitro biological activity was engineered. This translated into clinical benefits, particularly for challenging patient populations with chronic hepatitis C. While the advent of direct-acting antivirals has largely superseded interferon-based therapies for hepatitis C, the story of this compound remains a valuable case study in the development of biotherapeutics. The detailed understanding of its mechanism of action, production, and clinical evaluation continues to inform the development of novel immunomodulatory and antiviral agents.
References
- 1. Clinical pharmacokinetics of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of type I interferon-inducible mRNAs as pharmacodynamic markers and potential diagnostic markers in trials with sifalimumab, an anti-IFNα antibody, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the antiviral effect of interferon by immunoassay of vesicular stomatitis virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid high level production and purification of recombinant murine and human interferons alpha from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of 2',5'-oligoadenylate synthetase in patients treated with alpha-interferon: effects of dose, schedule, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferon-induced 2'-5' oligoadenylate synthetase during interferon-alpha therapy in homosexual men with Kaposi's sarcoma: marked deficiency in biochemical response to interferon in patients with acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cellular 2′-5′ Oligoadenylate Synthetase by the Herpes Simplex Virus Type 1 Us11 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human 2',5'-oligoadenylate synthetase family: interferon-induced proteins with unique enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]
- 11. Overexpression and purification of recombinant human interferon alpha2b in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Vesicular Stomatitis Virus Replicon-Based Bioassay for the Rapid and Sensitive Determination of Multi-Species Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-proliferative effects of interferons on Daudi Burkitt lymphoma cells: induction of cell differentiation and loss of response to autocrine growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dehydroleucodine exerts an antiproliferative effect on human Burkitt’s lymphoma Daudi cells via SLC7A11-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interferon-alpha Subtype 11 Activates NK Cells and Enables Control of Retroviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 21. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Natural Killer Cell Activation by NK Cell-Specific Interferon-Gamma-Releasing Assay - ATC Abstracts [atcmeetingabstracts.com]
- 23. journals.asm.org [journals.asm.org]
- 24. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. A multicenter, randomized, controlled clinical trial of this compound in comparison with lymphoblastoid interferon-alpha in patients with high-titer chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Interferon alpha therapy for hepatitis C: treatment completion and response rates among patients with substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 29. [The interferons: pharmacology, mechanism of action, tolerance and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A pharmacokinetic model for alpha interferon administered subcutaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 31. New pharmacokinetic and pharmacodynamic tools for interferon-alpha (IFN-α) treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Consensus Interferon: Design, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of consensus interferon (IFN-con1), a synthetically designed Type I interferon with enhanced biological activity. We will delve into the core principles of its design, the intricacies of its synthesis, and the detailed methodologies for its characterization. This document is intended to be a valuable resource for researchers and professionals involved in cytokine biology and drug development.
Design and Synthesis of Consensus Interferon
Consensus interferon is a non-naturally occurring, recombinant Type I interferon. Its design is a feat of protein engineering, conceived to create a molecule with superior activity compared to individual natural interferon-alpha (IFN-α) subtypes.
The fundamental principle behind its design was to align the amino acid sequences of all known human IFN-α subtypes and determine the most frequently occurring amino acid at each position. This "consensus" sequence was then used as a blueprint to chemically synthesize a corresponding DNA sequence. This synthetic gene was subsequently cloned into an expression vector, typically for production in Escherichia coli. The resulting protein, IFN-con1, is a unique molecule that embodies the most common structural features of the IFN-α family.[1]
Mechanism of Action and Signaling Pathway
Like all Type I interferons, consensus interferon exerts its biological effects by binding to the heterodimeric Type I interferon receptor (IFNAR), which is composed of the IFNAR1 and IFNAR2 subunits. Upon binding, IFN-con1 induces a conformational change in the receptor complex, leading to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.
Specifically, the receptor-associated tyrosine kinases, TYK2 and JAK1, are activated and subsequently phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. These phosphorylated sites serve as docking stations for the recruitment of STAT1 and STAT2 proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their heterodimerization. This pSTAT1/pSTAT2 heterodimer associates with interferon regulatory factor 9 (IRF9) to form a complex known as IFN-stimulated gene factor 3 (ISGF3). ISGF3 translocates to the nucleus and binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of interferon-stimulated genes (ISGs). The transcription and subsequent translation of these ISGs result in the antiviral, antiproliferative, and immunomodulatory effects of consensus interferon.[2][3]
Quantitative Comparison of Biological Activity
A key characteristic of consensus interferon is its enhanced biological activity on a mass basis when compared to individual natural IFN-α subtypes. This increased potency is attributed to its higher affinity for the IFNAR.[1] The following tables summarize the comparative quantitative data from various studies.
Table 1: Antiviral Activity (EC50 Values)
| Interferon | Virus/Replicon | Cell Line | EC50 | Source |
| IFN-con1 (CIFN) | HCV Replicon (K2040) | Huh7 | 18.7 pg/mL | [4] |
| IFN-α2a | HCV Replicon (K2040) | Huh7 | 37.1 pg/mL | [4] |
| PEG-IFN-α2b | HCV Replicon (K2040) | Huh7 | 50.9 pg/mL | [4] |
| IFN-con1 (CIFN) | HCV Replicon (HP) | Huh7 | 54.6 pg/mL | [4] |
| IFN-α2a | HCV Replicon (HP) | Huh7 | 169.2 pg/mL | [4] |
| PEG-IFN-α2b | HCV Replicon (HP) | Huh7 | 360.2 pg/mL | [4] |
| IFN-con1 | Vesicular Stomatitis Virus (VSV) | HeLa | ~10-fold higher specific activity than IFN-α2a/2b | [5] |
Table 2: Antiproliferative Activity (IC50 Values)
| Interferon | Cell Line | IC50 (Molar Basis) | Source |
| IFN-con1 | Daudi | Significantly greater than IFN-α2a and IFN-α2b | [5] |
| IFN-α2a | Daudi | - | [5] |
| IFN-α2b | Daudi | - | [5] |
| IFN-α5 | Various Liver Cancer | Most potent in 11 of 13 cell lines (antiviral unit basis) | [6] |
| IFN-α8 | Various Liver Cancer | Most potent in 9 of 13 cell lines (weight basis) | [6] |
Table 3: Receptor Binding Affinity (Kd Values)
| Interferon Subtype | IFNAR1 (Kd) | IFNAR2 (Kd) | Source |
| IFN-α (general range) | 0.5 - 5 µM | 0.4 - 5 nM | [7][8] |
| IFN-α1 | - | 220 nM | [7][8] |
| IFN-β | 100 nM | 0.1 nM | [8] |
| IFN-ω | 0.4 µM | 2 nM | [8] |
Experimental Protocols
Accurate characterization of consensus interferon's biological activity is crucial. The following are detailed methodologies for key in vitro assays.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of consensus interferon to protect cells from the destructive effects of a virus.
Materials:
-
A549 cells (human lung carcinoma) or other susceptible cell line
-
Encephalomyocarditis virus (EMCV) or other suitable challenge virus
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Consensus interferon standard and test samples
-
96-well cell culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest A549 cells using Trypsin-EDTA and resuspend in complete medium. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Interferon Treatment: Prepare serial dilutions of the consensus interferon standard and test samples in complete medium. Once the cells have adhered, replace the medium with the interferon dilutions. Include cell control wells (medium only) and virus control wells (medium only at this stage).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for the induction of an antiviral state.
-
Virus Challenge: Prepare a dilution of EMCV that is known to cause 100% CPE within 48-72 hours. Add the virus to all wells except the cell control wells.
-
Incubation for CPE: Incubate the plates for 48-72 hours, or until 100% CPE is observed in the virus control wells.
-
Staining: Gently wash the plates with PBS to remove dead cells. Add Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: The endpoint can be determined visually by microscopy, identifying the well with 50% protection from CPE. Alternatively, the stain can be solubilized (e.g., with methanol (B129727) or a detergent solution) and the absorbance read on a plate reader. The EC50 value (the concentration of interferon that protects 50% of the cells from CPE) is then calculated.
Antiproliferative Activity: MTT Assay
This colorimetric assay measures the ability of consensus interferon to inhibit cell growth.
Materials:
-
Daudi cells (human Burkitt's lymphoma) or other sensitive cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Consensus interferon standard and test samples
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed Daudi cells into 96-well plates at an appropriate density in complete medium.
-
Interferon Treatment: Add serial dilutions of consensus interferon standard and test samples to the wells. Include control wells with medium only.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each interferon concentration compared to the untreated control. The IC50 value (the concentration of interferon that inhibits cell growth by 50%) is then determined.
Receptor Binding Affinity: Radioligand Binding Assay
This assay quantifies the affinity of consensus interferon for its receptor using a competitive binding format.
Materials:
-
Cell line expressing the Type I IFN receptor (e.g., Daudi cells)
-
Radiolabeled interferon (e.g., ¹²⁵I-IFN-α2a)
-
Unlabeled consensus interferon and other competitors
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Washing buffer (ice-cold PBS)
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest cells and wash them with binding buffer. Resuspend the cells to a known concentration.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a fixed concentration of radiolabeled interferon.
-
Competition: Add increasing concentrations of unlabeled consensus interferon (competitor). Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled interferon).
-
Incubation: Add the cell suspension to each tube and incubate at a specified temperature (e.g., 4°C) for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. The cells with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The equilibrium dissociation constant (Kd) of the consensus interferon can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of consensus interferon.
References
- 1. The biologic activity and molecular characterization of a novel synthetic interferon-alpha species, consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IFN-α subtypes: distinct biological activities in anti-viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral potency analysis and functional comparison of consensus interferon, interferon-alpha2a and pegylated interferon-alpha2b against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of interferon-Con1 with natural recombinant interferons-alpha: antiviral, antiproliferative, and natural killer-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effects of interferon-alpha subtypes vary according to human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Interferon Alfacon-1: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon alfacon-1 is a synthetically engineered, non-naturally occurring type I interferon designed to possess the most common amino acid sequences found in native human interferon alpha subtypes. This consensus interferon exhibits potent antiviral, antiproliferative, and immunomodulatory activities. Its mechanism of action is centered on its interaction with the ubiquitously expressed type I interferon receptor (IFNAR) and the subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and cellular responses initiated by this compound, supported by quantitative data from clinical trials, detailed experimental protocols for studying its mechanism, and visual diagrams of the key pathways.
Introduction
Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral infections and in regulating cellular proliferation and immune responses. Type I interferons, which include multiple IFN-α subtypes and IFN-β, all bind to a common heterodimeric cell surface receptor, IFNAR. This compound was rationally designed to have enhanced biological activity compared to individual native interferon alpha subtypes. It has been primarily used in the treatment of chronic hepatitis C virus (HCV) infection. Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of novel interferon-based therapies.
Molecular Interaction with the Type I Interferon Receptor
The biological activity of this compound is initiated by its binding to the type I interferon receptor (IFNAR), which consists of two subunits: IFNAR1 and IFNAR2.
-
Receptor Subunits : IFNAR1 and IFNAR2 are transmembrane proteins that are typically not pre-associated on the cell surface.
-
Ternary Complex Formation : The binding of this compound to IFNAR2 is the initial step, which then facilitates the recruitment of IFNAR1 to form a stable ternary signaling complex. The formation of this complex is the critical event that triggers intracellular signaling.
The JAK-STAT Signaling Pathway
The formation of the this compound/IFNAR1/IFNAR2 ternary complex brings the intracellular domains of the receptor subunits into close proximity, leading to the activation of the canonical JAK-STAT signaling pathway.
The key steps in this pathway are:
-
JAK Kinase Activation : The IFNAR1 subunit is constitutively associated with Tyrosine Kinase 2 (Tyk2), and the IFNAR2 subunit is associated with Janus Kinase 1 (JAK1). The conformational change induced by the ternary complex formation allows for the trans-phosphorylation and activation of JAK1 and Tyk2.
-
Receptor Phosphorylation : The activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2.
-
STAT Recruitment and Phosphorylation : These phosphorylated tyrosine residues serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.
-
ISGF3 Complex Formation : Phosphorylated STAT1 and STAT2 heterodimerize and then associate with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).
-
Nuclear Translocation and Gene Transcription : The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes. This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs).
Signaling Pathway Diagram
References
An In-Depth Technical Guide to the Interferon Alfacon-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetically engineered, non-naturally occurring type I interferon. It was designed by aligning the sequences of several natural human interferon alpha subtypes and assigning the most frequently observed amino acid at each position to create a "consensus" sequence.[1] This rational design confers enhanced in vitro antiviral activity compared to several individual native interferon-alpha molecules.[1] Like other type I interferons, this compound exerts its pleiotropic biological effects, including antiviral, antiproliferative, and immunomodulatory activities, by binding to a ubiquitous cell surface receptor and activating a cascade of intracellular signaling events.[1] This guide provides a detailed analysis of the core signaling pathways initiated by this compound, methodologies for its study, and relevant quantitative data.
Core Signaling Pathway: The JAK-STAT Cascade
The primary signaling mechanism utilized by this compound is the canonical Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This rapid signal transduction route directly links cell-surface receptor engagement to nuclear gene transcription.
Upon binding to the heterodimeric type I interferon receptor, composed of the IFNAR1 and IFNAR2 subunits, this compound induces a conformational change that brings the receptor-associated kinases, Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (JAK1), into close proximity. This leads to their trans-phosphorylation and activation.
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Recruited to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.
Phosphorylated STAT1 and STAT2 form a stable heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3). This complex translocates into the nucleus, where it binds to specific DNA sequences termed Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of a large number of Interferon-Stimulated Genes (ISGs). The binding of ISGF3 to ISREs initiates the transcription of these genes, leading to the production of proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of this compound.
While the JAK-STAT pathway is the principal signaling axis, there is evidence for the activation of non-canonical pathways by type I interferons, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways, which can also contribute to the overall cellular response.
References
The Core Mechanism of JAK-STAT Activation by Interferon Alfacon-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular mechanisms underpinning the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by Interferon alfacon-1. As a synthetic consensus interferon, this compound represents a potent activator of the type I interferon response, a critical component of the innate immune system's defense against viral infections and its role in cellular regulation. This document outlines the key molecular interactions, provides quantitative data for critical binding events, and details experimental protocols for investigating this pathway.
Overview of the this compound Signaling Cascade
This compound, like other type I interferons, initiates its biological effects by binding to a specific heterodimeric cell surface receptor, the type I interferon receptor (IFNAR). This binding event triggers a rapid intracellular signaling cascade, primarily mediated by the JAK-STAT pathway. The culmination of this pathway is the transcriptional activation of a large number of interferon-stimulated genes (ISGs), which encode proteins that establish an antiviral state within the cell and modulate immune responses.
The canonical signaling pathway proceeds through the following key steps:
-
Receptor Binding: this compound binds to the two subunits of the IFNAR receptor, IFNAR1 and IFNAR2.
-
JAK Kinase Activation: This binding induces a conformational change in the receptor complex, bringing the receptor-associated Janus kinases, JAK1 (associated with IFNAR2) and Tyrosine Kinase 2 (TYK2) (associated with IFNAR1), into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Protein Phosphorylation: The activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.
-
ISGF3 Complex Formation: Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs. This leads to the formation of a stable STAT1-STAT2 heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of ISGs. This binding initiates the transcription of hundreds of genes that mediate the antiviral, antiproliferative, and immunomodulatory effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions in the this compound signaling pathway. While specific data for this compound is limited, the provided values for various human interferon-alpha subtypes offer a representative range for these interactions.
Table 1: Binding Affinities of Human Alpha Interferon Subtypes to IFNAR1 and IFNAR2
| Interferon Subtype | IFNAR1 Binding Affinity (KD) | IFNAR2 Binding Affinity (KD) | Reference |
| IFN-α subtypes (general range) | 0.5 - 5 µM | 0.4 - 5 nM | [1][2] |
| IFN-α1 | 220 nM | ~220 nM | [1][2] |
| IFN-α2 | ~5 µM | ~5 nM | [3] |
| IFN-β | 100 nM | 0.1 nM | [3] |
Note: this compound is a consensus interferon designed to exhibit high-affinity binding, and its affinities are expected to fall within the higher end of the ranges observed for natural subtypes.
Table 2: Kinetic Parameters of Interferon-Receptor Interactions
| Interaction | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Complex Lifetime | Reference |
| IFN-α2 with IFNAR1 | ~5 x 105 M-1s-1 | ~0.5 s-1 | ~2 seconds | [2][3] |
| IFN-β with IFNAR1 | ~5 x 105 M-1s-1 | ~0.01 s-1 | ~100 seconds | [2][3] |
| IFN-α2 with IFNAR2 | ~1 x 106 M-1s-1 | ~0.01 s-1 | ~100 seconds | [2] |
| IFN-β with IFNAR2 | ~1 x 106 M-1s-1 | ~0.001 s-1 | ~1000 seconds | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular events and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: this compound JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Studying JAK-STAT Activation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to dissect the this compound JAK-STAT signaling pathway.
Western Blot Analysis of STAT1 and STAT2 Phosphorylation
This protocol details the detection and quantification of phosphorylated STAT1 and STAT2 in response to this compound stimulation.
I. Cell Culture and Treatment:
-
Seed target cells (e.g., Huh-7, A549) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60 minutes). A dose-response experiment should also be performed.
II. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
III. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701), phospho-STAT2 (Tyr690), total STAT1, and total STAT2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for ISGF3-DNA Binding
This protocol is for detecting the binding of the ISGF3 complex from nuclear extracts to a labeled ISRE DNA probe.
I. Nuclear Extract Preparation:
-
Treat cells with this compound as described in section 4.1.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the plasma membrane by adding a detergent (e.g., NP-40) and vortexing.
-
Pellet the nuclei by centrifugation and resuspend the nuclear pellet in a high-salt nuclear extraction buffer.
-
Incubate on ice with periodic vortexing to extract nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of the nuclear extract.
II. Probe Labeling:
-
Synthesize complementary oligonucleotides corresponding to a consensus ISRE sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-32P]ATP using T4 polynucleotide kinase or use a non-radioactive labeling method (e.g., biotin).
-
Purify the labeled probe to remove unincorporated label.
III. Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Nuclear extract (5-10 µg)
-
Binding buffer (containing HEPES, KCl, EDTA, DTT, and glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
-
Incubate on ice for 10-15 minutes to block non-specific binding.
-
Add the labeled ISRE probe and incubate at room temperature for 20-30 minutes.
-
For competition assays, add an excess of unlabeled ISRE probe to a parallel reaction before adding the labeled probe.
-
For supershift assays, add an antibody specific to STAT1, STAT2, or IRF9 to the reaction after the binding step and incubate for an additional 20-30 minutes.
IV. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for detection of radioactive probes. For non-radioactive probes, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Chromatin Immunoprecipitation (ChIP) for STAT1/STAT2 Binding to ISRE Promoters
This protocol describes the immunoprecipitation of chromatin to determine the in vivo association of STAT1 and STAT2 with the promoter regions of ISGs.
I. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound as described in section 4.1.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cells with ice-cold PBS and harvest.
-
Lyse the cells and nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.
II. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific for STAT1 or STAT2 overnight at 4°C with rotation. A negative control immunoprecipitation with a non-specific IgG should be performed in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
III. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
IV. DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using primers that flank the ISRE region of a target ISG promoter.
-
Analyze the results by calculating the amount of immunoprecipitated DNA relative to the total input chromatin.
Conclusion
The activation of the JAK-STAT pathway by this compound is a well-defined and critical process for initiating an effective innate immune response. This guide provides a comprehensive overview of the signaling cascade, supported by quantitative data and detailed experimental protocols. By employing these methodologies, researchers can further elucidate the nuances of this compound signaling and its therapeutic applications. The provided diagrams offer a clear visual representation of the pathway and the experimental strategies used to investigate it, serving as a valuable resource for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Properties of Interferon Alfacon-1
Introduction
This compound, also known as consensus interferon, is a synthetically engineered, non-naturally occurring type-I interferon.[1][2][3] It was developed by analyzing the amino acid sequences of several natural human interferon alpha subtypes and assigning the most frequently occurring amino acid to each position, resulting in a "consensus" sequence.[2][3][4][5][6] This bioengineering approach has resulted in a molecule with enhanced biological activity compared to individual natural interferon alpha subtypes.[4][7][8] Produced in genetically altered E. coli cells, this compound is a protein of 166 amino acids with a molecular weight of approximately 19,434 daltons.[2][3][6]
Core Biological & Chemical Properties
This compound was designed for high-affinity binding and potent biological activity. Its sequence shares significant homology with natural interferons but is unique.
Table 1: Biochemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 19,434 Daltons | [3][6] |
| Amino Acid Count | 166 | [2][6] |
| Structure | Single polypeptide chain | [9] |
| Homology vs. IFN-alpha-2a | 88% (18/166 amino acid differences) | [6] |
| Homology vs. IFN-alpha-2b | 88% (19/166 amino acid differences) | [6] |
| Homology vs. IFN-beta | >30% identity | [5][6] |
| Specific Activity | 1 x 10⁹ U/mg | [3] |
Mechanism of Action: Receptor Binding and Signal Transduction
Like all type-I interferons, this compound initiates its biological effects by binding to a specific cell surface receptor.[10] This interaction triggers a cascade of intracellular signaling events, culminating in the expression of numerous genes that mediate its diverse biological activities.
Receptor Binding
This compound binds to the ubiquitous type-I interferon receptor (IFNAR), which is a heterodimer composed of two subunits: IFNAR1 and IFNAR2.[2][11][12][13] Studies have demonstrated that this compound exhibits a higher affinity for the IFNAR compared to many naturally occurring interferon-alpha subtypes, which may contribute to its enhanced biological potency.[4][8][14][15] This high-affinity binding is a critical initiating step for its potent antiviral, immunomodulatory, and antiproliferative effects.[14]
The JAK-STAT Signaling Pathway
The primary signaling cascade activated by this compound is the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2]
-
Kinase Activation: Upon ligand binding, the IFNAR1 and IFNAR2 subunits dimerize, bringing their associated tyrosine kinases, Tyrosine Kinase 2 (TYK2) and JAK1, into close proximity.[12][16][17] This leads to their autophosphorylation and activation.[16][17]
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits. These phosphorylated sites serve as docking stations for STAT1 and STAT2 proteins.[16][17]
-
ISGF3 Complex Formation: Once docked, STAT1 and STAT2 are themselves phosphorylated by the JAKs. This activation leads to their dissociation from the receptor and the formation of a STAT1-STAT2 heterodimer. This dimer then translocates to the cytoplasm where it associates with Interferon Regulatory Factor 9 (IRF9) to form a trimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[13][17]
-
Gene Transcription: The ISGF3 complex moves into the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs), located in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs).[13][18] This binding initiates the transcription of these genes, whose protein products are the ultimate effectors of the interferon response.[2][3]
In addition to the canonical JAK-STAT pathway, type-I interferons can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways, which contribute to the full spectrum of their biological effects.[12][18]
Caption: The JAK-STAT signaling pathway activated by this compound.
Key Biological Activities
The induction of ISGs leads to three primary biological outcomes: antiviral, immunomodulatory, and antiproliferative effects.
Antiviral Activity
The antiviral state is the hallmark of interferon action.[19] this compound has demonstrated potent activity against a range of viruses, most notably the Hepatitis C Virus (HCV).[2][4][7] The antiviral mechanisms are mediated by ISG products, including:
-
Protein Kinase R (PKR): When activated by double-stranded RNA (a common viral component), PKR phosphorylates the eukaryotic initiation factor-2 alpha (eIF-2α), leading to an inhibition of protein synthesis, thereby blocking viral replication.[14]
-
2',5'-Oligoadenylate Synthetase (2'5' OAS): This enzyme synthesizes short polymers of adenosine (B11128) that activate RNase L, an endonuclease that degrades both viral and cellular RNA, further impeding viral propagation.[3]
-
Mx Proteins: These GTPases interfere with the replication of a broad range of viruses, including influenza, by inhibiting viral transcription and transport of viral components.[20]
Immunomodulatory Effects
This compound is a powerful modulator of both the innate and adaptive immune systems.[18][21][22] Its key immunomodulatory functions include:
-
Activation of Natural Killer (NK) Cells: It enhances the cytotoxic activity of NK cells, which are crucial for eliminating virally infected cells and tumor cells.[4][23][24]
-
Upregulation of MHC Antigens: It increases the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of most cells, making infected cells more visible to cytotoxic T lymphocytes (CTLs).[3][23]
-
Modulation of T and B Lymphocytes: It promotes the development of Th1-type immune responses and can enhance the proliferation of B cells and the cytotoxic activity of CD8+ T cells.[21][23]
Antiproliferative Activity
Interferons can inhibit the growth of normal and malignant cells.[3][4] This antiproliferative effect is a result of ISGs that regulate cell cycle progression and induce apoptosis (programmed cell death).[24] This property underlies the investigation of interferons as anticancer agents.[23][24]
Caption: Logical relationship of this compound's biological effects.
Clinical Efficacy and Pharmacokinetics
The enhanced in vitro biological activity of this compound has been evaluated in clinical settings, primarily for the treatment of chronic hepatitis C.
Table 2: Summary of Clinical Efficacy in Chronic Hepatitis C (IFN-naïve patients)
| Parameter | This compound (9 µg TIW) | Interferon alfa-2b (3 MIU TIW) | Source |
| End of Treatment Virological Response | 34.9% | ~35% (similar overall) | [1][25] |
| Sustained Virological Response (SVR) | 12.1% | ~12% (similar overall) | [1][25] |
| End of Treatment Virological Response (HCV Genotype 1) | 24% | 15% (p < 0.05) | [1][7] |
| SVR (HCV Genotype 1) | 8% | 4% | [1] |
| SVR (High Baseline HCV RNA) | 7% | 0% (p < 0.05) | [1][25] |
*TIW: Three times a week for 24 weeks.
Table 3: Pharmacokinetic Parameters (Animal Studies)
| Parameter | Golden Syrian Hamsters | Rhesus Monkeys | Source |
| Administration Route | Subcutaneous (SC) | Subcutaneous (SC) | [5] |
| Time to Peak Serum Conc. | 1 hour | 4 hours | [5] |
| Subcutaneous Bioavailability | 99% | 83% - 104% | [5] |
Experimental Protocols for Measuring Biological Activity
Several standardized assays are used to quantify the biological activity of interferon preparations.
Antiviral Assay (Cytopathic Effect Inhibition)
This bioassay is the traditional gold standard for measuring interferon potency and relies on its defining antiviral property.[19][26]
-
Principle: To quantify the ability of an interferon sample to protect a susceptible cell line from destruction (cytopathic effect, or CPE) by a challenge virus.[19][26] The activity is measured in units, where one unit is the concentration of interferon that reduces the viral CPE by 50%.
-
Materials:
-
Cell Line: A cell line sensitive to both the interferon and the challenge virus (e.g., A549 human lung carcinoma cells, MDBK bovine kidney cells).[27]
-
Challenge Virus: A lytic virus that produces a clear and rapid CPE (e.g., Vesicular Stomatitis Virus (VSV), Encephalomyocarditis virus (EMCV)).[19][27]
-
Interferon Standard: A calibrated reference standard (e.g., WHO International Standard).
-
Detection Reagent: A vital stain (e.g., Crystal Violet) to differentiate between living and dead cells.
-
-
Methodology:
-
Cell Seeding: Plate the susceptible cells in a 96-well microtiter plate and incubate until a confluent monolayer is formed.
-
Interferon Incubation: Remove the growth medium. Add serial dilutions of the interferon standard and the test sample (this compound) to the wells. Incubate for a period (typically 18-24 hours) to allow the cells to develop an antiviral state.
-
Viral Challenge: Remove the interferon-containing medium. Add a standardized amount of the challenge virus to all wells except for the negative cell controls.
-
Incubation: Incubate the plate until the viral control wells (no interferon) show approximately 100% CPE.
-
Staining & Quantification: Remove medium, fix the cells, and stain with Crystal Violet. Living, protected cells will retain the stain. Elute the dye and measure the absorbance using a plate reader. The 50% endpoint is calculated by comparing the absorbance of test wells to control wells.
-
Caption: Experimental workflow for a CPE inhibition antiviral assay.
Reporter Gene Assay
This is a more modern, high-throughput bioassay that measures a specific transcriptional event downstream of interferon receptor activation.
-
Principle: To quantify interferon activity by measuring the expression of a reporter gene (e.g., luciferase) that has been placed under the control of an ISRE or an ISG promoter (e.g., the MxA promoter).[27]
-
Methodology:
-
A stable cell line containing the ISRE-reporter gene construct is seeded into a 96-well plate.
-
Serial dilutions of the interferon standard and test samples are added and incubated.
-
Following incubation, cells are lysed.
-
A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.
-
The resulting signal (e.g., luminescence) is measured and is directly proportional to the amount of active interferon in the sample.
-
Immunoassay (ELISA)
This assay quantifies the physical amount (mass) of the interferon protein rather than its biological activity.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses a pair of specific monoclonal antibodies (capture and detection) to quantify the interferon protein in a sample.[28][29]
-
Methodology:
-
A capture antibody specific for this compound is immobilized on the surface of a microplate well.
-
The sample is added, and the interferon protein is captured by the antibody.
-
A second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured interferon, forming a "sandwich".
-
A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured, which is proportional to the concentration of interferon in the sample.[29]
-
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. The biologic activity and molecular characterization of a novel synthetic interferon-alpha species, consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Biologic activities of natural and synthetic type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Type I Interferon Signaling Pathways [rndsystems.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The Role of Consensus Interferon in the Current Treatment of Chronic Hepatitis C Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell surface binding characteristics correlate with consensus type I interferon enhanced activity. | Semantic Scholar [semanticscholar.org]
- 16. Interferon Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 18. Immunomodulatory functions of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunomodulation and therapeutic effects of the oral use of interferon-alpha: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunomodulatory functions of type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interferon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Immunomodulatory and antitumor effects of type I interferons and their application in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Interferon (IFN) Production Measurement Service - Creative Biolabs [creative-biolabs.com]
Interferon Alfacon-1: A Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetically developed, non-naturally occurring type I interferon. It was designed by aligning the sequences of several natural alpha interferon subtypes and assigning the most common amino acid at each position. This consensus interferon exhibits potent antiviral, immunomodulatory, and antiproliferative properties. This document provides an in-depth technical overview of the antiviral spectrum of this compound, detailing its activity against various viruses, the experimental methodologies used for its evaluation, and the underlying signaling pathways of its mechanism of action.
Antiviral Spectrum and Efficacy
This compound has demonstrated a broad range of antiviral activity against both RNA and DNA viruses. The following tables summarize the available quantitative data on its efficacy.
Table 1: Antiviral Activity of this compound Against RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference(s) |
| Coronaviridae | SARS-CoV | Vero | Cytopathic Effect (CPE) Protection | IC50 | 0.001 µg/mL | [1][2] |
| Flaviviridae | Hepatitis C Virus (HCV) | - | Clinical Studies | Sustained Virological Response (SVR) | Higher response rates in genotype 1 | [3] |
| Flaviviridae | Yellow Fever Virus (YFV) | - | Hamster Model | Survival Rate | Significant improvement in survival | [4] |
Table 2: Antiviral Activity of this compound Against DNA Viruses
No quantitative in-vitro data (IC50/EC50) for this compound against specific DNA viruses was identified in the reviewed literature. Type I interferons, as a class, are known to inhibit Hepatitis B Virus (HBV) replication by reducing viral transcription from cccDNA.[5]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound, like other type I interferons, exerts its antiviral effects by binding to the type I interferon receptor (IFNAR), which is a heterodimer composed of IFNAR1 and IFNAR2 subunits. This binding initiates a cascade of intracellular signaling events, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
Upon ligand binding, the receptor subunits dimerize, leading to the activation of the receptor-associated tyrosine kinases, Tyk2 and JAK1. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT2.
The recruited STAT proteins are subsequently phosphorylated by the JAKs. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3). This complex translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs). The transcription and subsequent translation of these ISGs produce effector proteins that establish an antiviral state within the cell, inhibiting viral replication through various mechanisms.
Experimental Protocols
The antiviral activity of this compound is primarily assessed through a variety of in vitro assays. The following are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Protection Assay
This assay measures the ability of an antiviral agent to protect cells from the destructive effects of a virus.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for SARS-CoV) is seeded in a 96-well plate and incubated until confluent.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells with no drug and no virus, and wells with no drug but with the virus are included.
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow the cells to respond to the interferon and establish an antiviral state.
-
Viral Infection: The cells are then challenged with a specific multiplicity of infection (MOI) of the virus.
-
Observation: The plates are incubated for several days, and the cytopathic effect (cell rounding, detachment, and lysis) is observed and quantified, often by staining with a dye like crystal violet that stains viable, adherent cells.
-
Data Analysis: The concentration of this compound that inhibits the viral CPE by 50% (IC50) is calculated.
Viral Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral agent.
Methodology:
-
Cell Seeding and Treatment: Similar to the CPE assay, confluent cell monolayers are pre-treated with various concentrations of this compound.
-
Viral Infection: Cells are infected with the virus at a known MOI.
-
Incubation: The infected cells are incubated for a defined period to allow for one or more cycles of viral replication.
-
Harvesting: At the end of the incubation period, the cell culture supernatant, and/or the cells themselves, are harvested.
-
Virus Titeration: The amount of infectious virus in the harvested samples is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The viral titers from the treated samples are compared to the untreated control to determine the extent of inhibition of viral replication.
Plaque Reduction Assay
This is a specific type of yield reduction assay that quantifies the number of infectious virus particles (plaque-forming units).
Methodology:
-
Cell Seeding and Infection: A confluent monolayer of cells is infected with serial dilutions of the virus sample.
-
Overlay: After an adsorption period, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of infected cells called plaques.
-
Incubation: The plates are incubated for several days to allow plaques to develop.
-
Visualization: The cell monolayer is then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells.
-
Counting and Calculation: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL). When testing an antiviral, the reduction in the number of plaques at different drug concentrations is determined.
Conclusion
This compound is a potent antiviral agent with a broad spectrum of activity, mediated through the induction of an antiviral state via the JAK-STAT signaling pathway. Its efficacy has been demonstrated against several clinically significant viruses, most notably SARS-CoV and Hepatitis C Virus. The standardized in vitro assays described herein are crucial for the continued evaluation of its antiviral properties and for the development of novel interferon-based therapeutics. Further research to quantify its activity against a wider range of viruses and to elucidate the specific roles of the induced ISGs will provide a more complete understanding of its therapeutic potential.
References
- 1. Interferon alfacon1 is an inhibitor of SARS-corona virus in cell-based models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon alfacon1 is an inhibitor of SARS-corona virus in cell-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the inhibitory effects of this compound and ribavirin on yellow fever virus infection in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interferon signaling during Hepatitis B Virus infection and virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Power of Interferon Alfacon-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antiproliferative effects of Interferon alfacon-1 (IFN-αc1), a synthetic type I interferon, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of IFN-αc1's therapeutic potential.
Introduction to this compound
This compound is a non-naturally occurring, recombinant type I interferon. It was engineered by scanning the sequences of several natural alpha interferon subtypes and assigning the most frequent amino acid at each position. This consensus sequence results in a protein with potentially higher specific activity and a broader spectrum of biological effects compared to individual alpha interferon subtypes. The antiproliferative effects of type I interferons, including IFN-αc1, are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. These effects are initiated by the binding of interferon to its cell surface receptor, which triggers a cascade of intracellular signaling events.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The antiproliferative effects of this compound are predominantly mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Upon binding of IFN-αc1 to its receptor (IFNAR), a conformational change occurs, leading to the activation of receptor-associated tyrosine kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT1 and STAT2 proteins. Once recruited, STATs are themselves phosphorylated, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating the transcription of hundreds of Interferon-Stimulated Genes (ISGs). The protein products of these ISGs are responsible for executing the antiproliferative, pro-apoptotic, and immunomodulatory functions of IFN-αc1.
Caption: The JAK-STAT signaling pathway activated by this compound.
Quantitative Antiproliferative Effects of this compound
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Antiproliferative Effects of this compound and Alpha Interferons on Liver Cancer Cell Lines
| Cell Line | Interferon Type | Concentration | % Growth Inhibition | Exposure Time | Reference |
| 13 different human liver cancer cell lines | IFN-alpha subtypes (α1, α2, α5, α8, α10) | Varied | IC50 values determined | Not Specified | [1] |
| KIM-1 (HCC) | IFN-alphaCon1 | 0.01 µ g/mouse/day (in vivo) | 38% | 14 days | [2] |
| KIM-1 (HCC) | IFN-alphaCon1 | 0.1 µ g/mouse/day (in vivo) | 74% | 14 days | [2] |
| KIM-1 (HCC) | IFN-alphaCon1 | 1 µ g/mouse/day (in vivo) | 90% | 14 days | [2] |
| HAK-1B (HCC) | IFN-alphaCon1 | 0.01 µ g/mouse/day (in vivo) | 39% | 14 days | [2] |
| HAK-1B (HCC) | IFN-alphaCon1 | 0.1 µ g/mouse/day (in vivo) | 76% | 14 days | [2] |
| HAK-1B (HCC) | IFN-alphaCon1 | 1 µ g/mouse/day (in vivo) | 100% | 14 days | [2] |
Table 2: Antiproliferative Effects of this compound and Alpha Interferons on Ovarian Cancer Cell Lines
| Cell Line | Interferon Type | Concentration | % Growth Inhibition | Exposure Time | Reference |
| KOC-7C (Ovarian Clear Cell Adenocarcinoma) | IFN-alphaCon1 | Dose-dependent | Time- and dose-dependent inhibition | Not Specified | [3] |
| Ovarian Carcinoma Biopsies | IFN-alpha | 500 units/ml | >70% | Not Specified |
Table 3: Antiproliferative Effects of Alpha Interferons on Other Cancer Cell Lines
| Cell Line | Interferon Type | Concentration | % Growth Inhibition | Exposure Time | Reference |
| SW 480 (Colon Cancer) | Alpha Interferon | 1.25 µg/ml | 91.24% | 24 hours | [4] |
| SW 480 (Colon Cancer) | Alpha Interferon | 2.5 µg/ml | 93.83% | 48 hours | [4] |
| SW 480 (Colon Cancer) | Alpha Interferon | 0.286 µg/ml | 93.485% | 72 hours | [4] |
| B16 (Murine Melanoma) | IFN-alpha | 10-100 U/ml (50-500 pM) | Growth arrest | Not Specified | [5] |
| H295 (Adrenocortical Carcinoma) | IFN-alpha2b | IC50: 57 IU/ml | 50% | Not Specified | [6] |
| SW13 (Adrenocortical Carcinoma) | IFN-alpha2b | IC50: 221 IU/ml | 50% | Not Specified | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the prepared interferon dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of IFN-αc1 that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Caption: Workflow for apoptosis detection using Annexin V staining.
Protocol:
-
Cell Treatment: Culture cells with and without this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Protocol:
-
Cell Treatment: Culture cells with and without this compound.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Analysis: Western Blotting for JAK-STAT Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the phosphorylation status of key proteins in the JAK-STAT pathway.
Caption: Workflow for Western blotting to analyze JAK-STAT pathway proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound demonstrates significant antiproliferative effects against a range of cancer cell lines, primarily through the activation of the JAK-STAT signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of this synthetic interferon. Further studies are warranted to establish a broader profile of its efficacy, including more extensive IC50 data, and to explore its potential in combination therapies for various malignancies.
References
- 1. Growth inhibitory effects of interferon-alpha subtypes vary according to human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon-alphaCon1 suppresses proliferation of liver cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of interferon-alphaCon1 on ovarian clear cell adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The optimum inhibitory effects of Alpha Interferon and Cisplatin in colon cancer, a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-alpha-induced inhibition of B16 melanoma cell proliferation: interference with the bFGF autocrine growth circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibitory effects of type I interferons on human adrenocortical carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Interferon Alfacon-1 Versus Natural Interferons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional distinctions between Interferon alfacon-1, a synthetic consensus interferon, and the family of naturally occurring alpha interferons. By examining differences in their primary, secondary, and tertiary structures, as well as post-translational modifications, we aim to elucidate the molecular basis for their varied biological activities. This document further details the experimental methodologies used to characterize these crucial therapeutic proteins and presents quantitative data to support a comparative understanding.
Core Structural Differences: A Tale of Design and Nature
This compound is a testament to protein engineering, designed to embody the most common amino acid sequences found across various natural interferon alpha subtypes.[1] This consensus-based approach results in a molecule with unique structural and functional properties when compared to any single, naturally occurring interferon alpha.
Amino Acid Sequence Variation
Natural human interferon alpha (IFN-α) comprises a family of over 13 subtypes, all of which exhibit a high degree of sequence homology, typically ranging from 75% to 99%.[2][3] this compound, while derived from these sequences, is a non-naturally occurring protein.[4] It shares approximately 88% homology with Interferon alfa-2, with variations at 20 out of 166 amino acid positions.[4] This engineered sequence is a key determinant of its distinct biological profile.
Glycosylation: A Key Post-Translational Distinction
A pivotal difference lies in their glycosylation status. This compound is produced using recombinant DNA technology in Escherichia coli cells, which lack the cellular machinery for glycosylation.[4][5] Consequently, this compound is a non-glycosylated protein. In contrast, natural IFN-α, produced by human leukocytes, can be glycosylated. For instance, natural human interferon-alpha 2 has been shown to be O-glycosylated at the threonine-106 residue.[6] This glycosylation can influence the protein's stability, solubility, and immunogenicity.[7][8][9]
Three-Dimensional Structure and Stability
Both this compound and natural alpha interferons are characterized by a bundle of alpha-helices.[10] The high sequence homology suggests a conserved three-dimensional fold. However, the specific amino acid substitutions in this compound can introduce subtle alterations in surface charge distribution and receptor interaction domains. A three-dimensional model of this compound has been constructed using murine IFN-beta as a homologous template, which has aided in identifying potential receptor binding regions.[11] The absence of a stabilizing glycan moiety in this compound may also impact its conformational stability compared to its glycosylated natural counterparts.[7]
Comparative Analysis of Biological Activity and Receptor Binding
The structural variations between this compound and natural interferons translate into significant differences in their biological functions.
Antiviral and Antiproliferative Potency
In vitro studies have consistently demonstrated that this compound possesses a higher specific activity in antiviral assays compared to individual natural interferons like IFN-α2a and IFN-α2b.[12] For instance, in a vesicular stomatitis virus (VSV) antiviral assay, the specific activity of this compound was found to be approximately 10-fold higher.[12] Similarly, its antiproliferative activity on a molar basis against cell lines such as Daudi and Eskol is significantly greater.[12]
Immunomodulatory Effects
This compound has also been shown to be a more potent inducer of natural killer (NK) cell activity compared to IFN-α2a and IFN-α2b.[12][13] This enhanced immunomodulatory effect is a critical aspect of its therapeutic efficacy.
Receptor Binding Affinity
All type I interferons, including both this compound and the various IFN-α subtypes, exert their effects by binding to a common cell surface receptor, the IFNAR complex, which consists of IFNAR1 and IFNAR2 subunits.[2][10] The distinct biological activities of different interferons can be partly explained by their varying binding affinities for these receptor subunits.[2] Studies have indicated that this compound exhibits a higher affinity for the interferon receptor complex compared to some natural alpha interferons, which may contribute to its enhanced potency.[14] While both this compound and IFN-α2b compete for the same receptor binding sites, this compound does so more effectively.[15]
Quantitative Data Summary
The following tables provide a structured overview of the key structural and functional differences.
Table 1: Core Structural and Physicochemical Properties
| Feature | This compound | Natural Interferons (e.g., IFN-α2) |
| Origin | Synthetic, consensus sequence[1] | Naturally occurring, produced by leukocytes[16] |
| Amino Acid Sequence | Engineered, differs from any single natural subtype[4] | Multiple subtypes with high homology (75-99%)[2] |
| Glycosylation | Non-glycosylated (produced in E. coli)[4][5] | Can be O-glycosylated (e.g., IFN-α2)[6] |
| Molecular Weight | Approximately 19,434 Daltons[5] | Varies by subtype and glycosylation status |
Table 2: Comparative Biological and Receptor Binding Data
| Parameter | This compound | Natural Interferons (e.g., IFN-α2a/2b) |
| Specific Antiviral Activity | Higher (e.g., 10-fold greater than IFN-α2a/2b in VSV assay)[12] | Lower on a per-milligram basis[12] |
| Antiproliferative Activity | Significantly greater on a molar basis[12] | Lower on a molar basis[12] |
| NK Cell Activation | Greater enhancement of NK cell killing[12] | Lower enhancement of NK cell killing[12] |
| Receptor Binding | Binds to IFNAR1 and IFNAR2[15] | Bind to IFNAR1 and IFNAR2[2] |
| Receptor Affinity | Higher affinity for the receptor complex[14] | Varies among subtypes[17][18] |
Experimental Protocols: A Methodological Overview
The characterization and comparison of interferons rely on a suite of standardized in vitro assays and analytical techniques.
Antiviral Activity Assay
A common method to determine the antiviral potency of interferons is the cytopathic effect (CPE) inhibition assay, often using a virus like Vesicular Stomatitis Virus (VSV).
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., HeLa or WISH cells) is prepared in 96-well plates.
-
Interferon Treatment: Serial dilutions of the interferon samples (this compound and natural interferons) are added to the cell monolayers and incubated to allow the cells to develop an antiviral state.
-
Viral Challenge: A standardized amount of virus (e.g., VSV) sufficient to cause complete CPE in control wells is added to all wells except for cell-only controls.
-
Incubation: The plates are incubated until widespread CPE is observed in the virus control wells.
-
CPE Assessment: The extent of CPE in each well is quantified, typically by staining the remaining viable cells with a dye like crystal violet. The dye is then solubilized, and the absorbance is read using a plate reader.
-
Data Analysis: The interferon concentration that inhibits CPE by 50% (the 50% effective concentration or EC50) is calculated. The specific activity (in International Units per milligram) is determined by comparing the EC50 of the test sample to that of a reference standard.
Antiproliferative Assay
The antiproliferative effects of interferons are often assessed on susceptible cancer cell lines, such as the Daudi Burkitt's lymphoma cell line.
Methodology:
-
Cell Culture: Daudi cells are cultured in a suitable medium and seeded into 96-well plates at a defined density.
-
Interferon Exposure: Various concentrations of the interferon samples are added to the wells.
-
Incubation: The cells are incubated for a period sufficient to observe significant differences in proliferation (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell number.
-
Data Analysis: The concentration of interferon that inhibits cell proliferation by 50% (IC50) is determined from the dose-response curve.
Receptor Binding Studies
Receptor binding characteristics can be evaluated using competitive binding assays or surface plasmon resonance (SPR).
Methodology (Competitive Binding Assay):
-
Radiolabeling: A purified interferon (e.g., IFN-α2) is radiolabeled (e.g., with ¹²⁵I).
-
Cell Preparation: Cells expressing the IFNAR receptor (e.g., Daudi cells) are prepared.
-
Competition: The cells are incubated with a fixed concentration of the radiolabeled interferon in the presence of increasing concentrations of unlabeled competitor interferons (this compound and natural interferons).
-
Separation and Counting: The cells are washed to remove unbound interferon, and the amount of cell-associated radioactivity is measured.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the binding of the radiolabeled interferon (IC50) is determined. This value is used to calculate the binding affinity (Kd) of the competitor.
Visualizing the Molecular Landscape
The following diagrams illustrate key pathways and workflows relevant to interferon biology and characterization.
Caption: Type I Interferon Signaling Pathway.
Caption: Experimental Workflow for Comparing Interferon Activity.
References
- 1. Facebook [cancer.gov]
- 2. IFN-α subtypes: distinct biological activities in anti-viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon alpha-1 - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Natural human interferon-alpha 2 is O-glycosylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional differences between glycosylated and non-glycosylated forms of human interferon-beta (IFN-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional differences between glycosylated and non-glycosylated forms of human interferon-beta (IFN-beta). | Semantic Scholar [semanticscholar.org]
- 9. Structural and Functional Differences Between Glycosylated and Non-glycosylated Forms of Human Interferon-β (IFN-β) | Semantic Scholar [semanticscholar.org]
- 10. proteopedia.org [proteopedia.org]
- 11. Three-dimensional model of a human interferon-alpha consensus sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of interferon-Con1 with natural recombinant interferons-alpha: antiviral, antiproliferative, and natural killer-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Cell surface binding characteristics correlate with consensus type I interferon enhanced activity. | Semantic Scholar [semanticscholar.org]
- 15. Biologic activities of natural and synthetic type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferon type I - Wikipedia [en.wikipedia.org]
- 17. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Interferon Alfacon-1 Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 (also known as consensus interferon) is a synthetically engineered type I interferon designed to exhibit the most common amino acid sequences found in natural human alpha interferons. This design confers enhanced biological activity, including potent antiviral, antiproliferative, and immunomodulatory effects. These actions are initiated by its binding to the type I interferon receptor (IFNAR), a heterodimeric complex composed of the IFNAR1 and IFNAR2 subunits. Understanding the precise binding kinetics and affinity of this compound to its receptor is paramount for elucidating its mechanism of action and for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, details common experimental protocols used to study these interactions, and outlines the subsequent signaling cascade.
This compound and its Receptor
This compound, like other type I interferons, exerts its biological effects by binding to the IFNAR complex on the cell surface. The IFNAR complex consists of two subunits:
-
IFNAR1: The low-affinity receptor subunit.
-
IFNAR2: The high-affinity receptor subunit.
The formation of a stable ternary complex between this compound, IFNAR1, and IFNAR2 is the critical first step in initiating the downstream signaling cascade.
Quantitative Analysis of Receptor Binding Affinity
While specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature, studies on various human alpha-interferon subtypes provide a strong indication of the expected binding kinetics. It is reported that consensus interferon exhibits greater binding site affinities than interferon-alpha 2b.[1][2] Generally, type I interferons bind to IFNAR2 with high affinity (in the nanomolar range) and to IFNAR1 with lower affinity (in the micromolar range).[3][4][5]
Table 1: Representative Binding Affinities of Human Alpha-Interferon Subtypes to IFNAR1 and IFNAR2
| Interferon Subtype | IFNAR1 Dissociation Constant (Kd) | IFNAR2 Dissociation Constant (Kd) |
| Alpha-Interferon (typical range) | 0.5 - 5 µM[3][4] | 0.4 - 5 nM[3][4] |
| IFNα1 | 220 nM[3][4] | - |
| IFNα2 | 5 µM[6] | 5 nM[6] |
| IFNβ | 100 nM[5][6] | 0.1 nM[5] |
Note: This table presents a range of values for different alpha-interferon subtypes as a proxy for this compound, for which specific data is limited. The actual binding affinities of this compound may vary.
Experimental Protocols for Binding Affinity Studies
Several biophysical techniques are employed to characterize the binding affinity and kinetics of ligands to their receptors. The following are detailed overviews of common experimental protocols applicable to the study of this compound.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. It provides data on association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflow for SPR:
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Detailed Methodology:
-
Immobilization: The receptor subunit (IFNAR1 or IFNAR2) is covalently immobilized onto a sensor chip surface, typically via amine coupling. A control flow cell with an irrelevant protein is also prepared for background subtraction.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Association: The this compound solution is injected at a constant flow rate over the sensor chip. The change in the refractive index at the surface, proportional to the mass of bound analyte, is monitored in real-time.
-
Dissociation: Running buffer is flowed over the chip to initiate the dissociation of the bound this compound. The decrease in signal is monitored over time.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes. The association and dissociation curves are then globally fitted to a suitable binding model to determine the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow for ITC:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Methodology:
-
Sample Preparation: The receptor subunit (IFNAR1 or IFNAR2) and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.
-
Loading: The receptor solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of this compound are made into the sample cell containing the receptor. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[7]
Radioligand Binding Assay
This technique uses a radioactively labeled ligand to quantify its binding to a receptor. It is a highly sensitive method for determining receptor density (Bmax) and ligand affinity (Kd).[8][9][10]
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Radiolabeling: this compound is labeled with a radioisotope (e.g., 125I).
-
Incubation: The radiolabeled this compound is incubated with cells or membrane preparations expressing the IFNAR complex at various concentrations until equilibrium is reached.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled this compound) from the total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax.[8][9][10]
Downstream Signaling Pathway: The JAK-STAT Cascade
Upon binding of this compound to the IFNAR complex, a conformational change is induced, bringing the intracellular domains of IFNAR1 and IFNAR2 into close proximity. This initiates a signaling cascade known as the JAK-STAT pathway.[11][12][13]
Caption: The JAK-STAT signaling pathway initiated by this compound.
Key Steps in the JAK-STAT Pathway:
-
Receptor Dimerization and Kinase Activation: The binding of this compound brings the IFNAR1 and IFNAR2 subunits together, leading to the activation of their associated Janus kinases (JAKs), Tyrosine Kinase 2 (TYK2) and JAK1, respectively.[4][11]
-
Trans-phosphorylation: The activated TYK2 and JAK1 phosphorylate each other, further enhancing their kinase activity.
-
STAT Recruitment and Phosphorylation: The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits. These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[14][15] The recruited STATs are then themselves phosphorylated by the JAKs.
-
ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 heterodimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a trimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[14][16][17][18][19]
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes. This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which are responsible for the antiviral, antiproliferative, and immunomodulatory effects of this compound.[20][21]
Conclusion
The interaction of this compound with its receptor, IFNAR1 and IFNAR2, is a critical event that dictates its potent biological activities. While specific quantitative binding data for this consensus interferon remains an area for further public research, the established methodologies of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Radioligand Binding Assays provide robust frameworks for its characterization. A thorough understanding of these binding kinetics, coupled with detailed knowledge of the downstream JAK-STAT signaling pathway, is essential for the continued development and optimization of interferon-based therapies. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of immunology and drug discovery.
References
- 1. Cell surface binding characteristics correlate with consensus type I interferon enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell surface binding characteristics correlate with consensus type I interferon enhanced activity. | Semantic Scholar [semanticscholar.org]
- 3. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 14. A molecular switch from STAT2-IRF9 to ISGF3 underlies interferon-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay between Janus Kinase/Signal Transducer and Activator of Transcription Signaling Activated by Type I Interferons and Viral Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A molecular switch from STAT2-IRF9 to ISGF3 underlies interferon-induced gene transcription - SMICH – Signaling Mechanisms In Cellular Homeostasis [phd-cell-signaling.at]
- 17. ISGF3, the transcriptional activator induced by interferon alpha, consists of multiple interacting polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A molecular switch from STAT2-IRF9 to ISGF3 underlies interferon-induced gene transcription | Semantic Scholar [semanticscholar.org]
- 19. ISGF3, the transcriptional activator induced by interferon alpha, consists of multiple interacting polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Interferon Alfacon-1 Research: A Technical Guide
Interferon alfacon-1, a synthetically engineered, non-naturally occurring type-I interferon, has been a subject of significant research due to its antiviral, antiproliferative, and immunomodulatory properties.[1][2][3] It was developed by examining the amino acid sequences of various natural interferon alpha subtypes and assigning the most frequently observed amino acid to each position, resulting in a "consensus" sequence.[2][4] This guide provides an in-depth overview of the in vivo animal models utilized in the preclinical evaluation of this compound, focusing on experimental protocols, pharmacokinetic and efficacy data, and the underlying signaling pathways.
Mechanism of Action: The Type I Interferon Signaling Pathway
Type I interferons, including this compound, exert their biological effects by binding to a common heterodimeric cell surface receptor composed of IFN-alpha/beta R1 and IFN-alpha/beta R2 subunits. This binding event initiates a cascade of intracellular signaling, primarily through the JAK-STAT pathway.[5] Receptor engagement activates the associated tyrosine kinases, Jak1 and Tyk2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT2.[6] These activated STAT proteins dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a complex known as IFN-stimulated gene factor 3 (ISGF3).[5][6] The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called IFN-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs).[5] The protein products of these ISGs are responsible for establishing an antiviral state within the cell, inhibiting viral replication, and modulating the host immune response.[3][7]
Pharmacokinetics of this compound in Animal Models
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a drug, informing appropriate dosing regimens for efficacy studies. Research in golden Syrian hamsters and rhesus monkeys has shown that this compound is rapidly absorbed following subcutaneous injection.[1] Subcutaneous bioavailability was high in both species, demonstrating the viability of this administration route.[1]
| Parameter | Golden Syrian Hamster | Rhesus Monkey | Mouse | Broiler Chicken (rChIFN-α) |
| Administration Route | Subcutaneous (SC) | Subcutaneous (SC) | Intravenous (IV) | Intramuscular (IM) / Subcutaneous (SC) |
| Peak Serum Conc. (Tmax) | 1 hour[1] | 4 hours[1] | N/A | 3.21 ± 0.79 hr (IM), 3.95 ± 0.85 hr (SC)[8] |
| Bioavailability | 99%[1] | 83% to 104%[1] | N/A | 82.80% (IM)[8] |
| Clearance | N/A | 1.99 mL/minute/kg[1] | N/A | N/A |
| Elimination Half-life (t½) | N/A | N/A | ~43-50 minutes[9] | 6.20 ± 2.77 hr (IM), 5.03 ± 3.70 hr (SC)[8] |
Note: Data for mouse and chicken models are for general interferon-alpha and may not be specific to this compound, but are included for comparative purposes.
Efficacy of this compound in Disease Models
This compound has been evaluated in various animal models for its efficacy against a range of viral infections. Hamsters and mice are commonly used models, particularly for arboviruses and hepatitis.[10][11][12]
West Nile Virus (WNV) Infection
Syrian golden hamsters serve as a suitable model for WNV infection. Studies have demonstrated that this compound can improve survival and reduce disease signs when administered prophylactically.
| Animal Model | Virus | Treatment Protocol | Key Outcomes |
| Syrian Golden Hamster | West Nile Virus (WNV) | Infergen administered 4-6 hours before viral challenge.[10][12] | Increased weight gain and greater survival compared to saline-treated animals.[10][12] |
| Syrian Golden Hamster | West Nile Virus (WNV) | Combination of Infergen (0.05 to 5 µg/kg/day, SC) and ribavirin (B1680618) (7.5 to 75 mg/kg/day).[10][12] | Infergen was slightly efficacious in reducing mortality; no synergistic effect with ribavirin. Ribavirin alone increased mortality.[10][12] |
| BALB/c Mice | West Nile Virus (WNV) | IFN-α B/D (1.5x10^5 U/kg, IP) administered 4-6 hours before viral challenge. | Slightly increased survival. Efficacy was greatly diminished compared to treatment 1 day before challenge.[10][12] |
Other Arbovirus Infections
The hamster model has also been employed to test the efficacy of this compound against other pathogenic arboviruses, demonstrating its broad-spectrum potential.
| Animal Model | Virus | Treatment Protocol | Key Outcomes |
| Hamster | Yellow Fever Virus (YFV) | IFN alfacon-1 treatment started 2 days post-infection (dpi).[11] | Significantly improved survival and serum ALT levels.[11] |
| Hamster | Rift Valley Fever Virus (RVFV) | Intraperitoneal treatment initiated 4 hours prior to infection. | Highly protective, limited liver disease and viral burden.[11] |
| Hamster | Rift Valley Fever Virus (RVFV) | Treatment initiated as late as 3-5 days post-exposure. | Efficacy was reduced but still beneficial.[11] |
| Hamster | Western Equine Encephalitis Virus (WEEV) | Pre-treatment with this compound (5 µg/kg/day, IP). | Complete survival, reduced brain titers, and improved weight gain.[11] |
| Suckling Mice | Guaroa Virus (GROV) | Prophylactic treatment or treatment initiated 3 hours post-infection. | Prevented death of infected mice.[13] |
Hepatitis C Virus (HCV) Infection
Developing small animal models for HCV has been challenging because the virus primarily infects humans and chimpanzees.[14][15] However, significant progress has been made with chimeric mouse models. The uPA/SCID mouse, which has a lethal hepatocyte phenotype, can be engrafted with primary human hepatocytes, creating a "humanized" liver susceptible to HCV infection.[16][17][18] This model is invaluable for evaluating antiviral therapies like this compound.[17] In these chimeric mice, HCV infection activates the transcription of interferon-stimulated genes, which are key to inhibiting HCV replication.[18]
SARS-CoV Infection
While most research on this compound against SARS-CoV has been in vitro, these studies demonstrated potent, dose-dependent inhibition of viral replication at clinically achievable concentrations.[19] Animal models for SARS-CoV-2, such as transgenic mice expressing the human ACE2 receptor (hACE2), have been developed and are critical for testing therapeutics.[20][21][22][23] These models reveal that while type I interferons are induced upon infection, they may also contribute to inflammatory pathology, highlighting the complexity of interferon's role in COVID-19.[20][21]
Experimental Protocols & Workflow
The following section outlines a generalized protocol for evaluating the efficacy of this compound in a hamster model of viral disease, based on methodologies reported in the literature.
Animal Model and Housing
-
Species: Syrian Golden Hamsters (Mesocricetus auratus).
-
Housing: Animals should be housed in appropriate containment facilities (e.g., BSL-2 or BSL-3, depending on the pathogen) with controlled temperature, humidity, and light cycles. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Virus Strain and Inoculation
-
Virus: A well-characterized viral strain (e.g., West Nile Virus, Yellow Fever Virus).
-
Inoculation Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Dose: A predetermined lethal or pathogenic dose (e.g., 10² 50% cell culture infectious doses of YFV).[11]
Treatment Administration
-
Test Article: this compound (Infergen), sterile solution.
-
Vehicle Control: Saline or the formulation buffer.
-
Route: Subcutaneous (s.c.) or intraperitoneal (i.p.).
-
Schedule: Administration can be prophylactic (e.g., 4-6 hours before challenge) or therapeutic (e.g., starting 2 days post-infection).[10][11][12]
Monitoring and Endpoints
-
Clinical Signs: Monitor daily for signs of disease (e.g., ruffled fur, lethargy, neurological signs).
-
Body Weight: Record daily as an indicator of health.[10]
-
Survival: Record mortality daily for the duration of the study (e.g., 21 days).
-
Viremia: Collect blood samples at specified time points (e.g., days 1, 2, 3, 5, 7 post-infection) to quantify viral load in plasma/serum via qRT-PCR or plaque assay.[10][11][13]
-
Tissue Viral Load: At the end of the study or at specified time points, collect tissues (e.g., liver, spleen, brain) to quantify viral burden.[11][13]
-
Biomarkers: Measure serum levels of liver enzymes like ALT for diseases causing hepatitis.[11]
Conclusion
In vivo animal models are indispensable tools for the preclinical evaluation of this compound. Rodent models, particularly hamsters and specialized transgenic mice, have been instrumental in demonstrating its efficacy against a variety of viral pathogens, including West Nile Virus and Hepatitis C.[10][12][17] These models allow for the detailed study of pharmacokinetics, dose-response relationships, and the impact of treatment timing on disease outcomes. While challenges remain, such as the species specificity of HCV, innovative models like human liver chimeric mice are bridging the gap between preclinical research and clinical application.[17][18] The data generated from these animal studies are critical for understanding the therapeutic potential of this compound and for guiding its development for human diseases.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Facebook [cancer.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. invivogen.com [invivogen.com]
- 6. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetic studies of the recombinant chicken interferon-α in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Pharmacodynamic Modeling of Alpha Interferon Response Induced by a Toll-Like 7 Receptor Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Effect of Interferon-Alpha and Interferon- Inducers on West Nile Virus" by John D. Morrey, Craig W. Day et al. [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo studies of the Interferon-alpha action on distinct Orthobunyavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Rockefeller University » New animal models for hepatitis C could pave the way for a vaccine [rockefeller.edu]
- 15. Frontiers | Hepatitis C virus infection and related liver disease: the quest for the best animal model [frontiersin.org]
- 16. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 17. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 18. New animal models for hepatitis C viral infection and pathogenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interferon alfacon1 is an inhibitor of SARS-corona virus in cell-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse model of SARS-CoV-2 reveals inflammatory role of type I interferon signaling - Vector Biolabs [vectorbiolabs.com]
- 21. Mouse model of SARS-CoV-2 reveals inflammatory role of type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genetically diverse mouse models of SARS-CoV-2 infection reproduce clinical variation in type I interferon and cytokine responses in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Interferon Alfacon-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon developed for the treatment of chronic hepatitis C. As a "consensus" interferon, its amino acid sequence was derived from the most common sequences of natural human alpha interferons, designed to exhibit enhanced biological activity.[1] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental methodologies and a visual representation of its signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through preclinical studies in animal models. However, in human clinical trials with healthy volunteers receiving subcutaneous injections of 1, 3, or 9 mcg, plasma levels of this compound were found to be too low for detection by either ELISA or viral cytopathic effect assays.[2] This suggests that while the drug exerts a biological effect, its systemic concentration is below the limit of quantification of these standard assays.
Preclinical Pharmacokinetic Parameters
Preclinical studies in golden Syrian hamsters and rhesus monkeys have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following subcutaneous administration, the drug is rapidly absorbed.[2] The primary route of clearance is through catabolism and excretion by the kidneys.[2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Subcutaneous Administration [2]
| Parameter | Golden Syrian Hamster | Rhesus Monkey |
| Time to Peak Concentration (Tmax) | 1 hour | 4 hours |
| Subcutaneous Bioavailability | 99% | 83% - 104% |
| Clearance | 1.99 mL/minute/kg | 0.71 to 0.92 mL/minute/kg |
| Terminal Half-life (t½) | 1.3 hours | 3.4 hours |
Note: No accumulation of serum levels was observed in golden Syrian hamsters after 7 days of multiple subcutaneous dosing.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its interaction with the type I interferon receptor, initiating a cascade of intracellular signaling that results in antiviral, antiproliferative, and immunomodulatory effects.[3]
Mechanism of Action & Signaling Pathway
This compound binds to the heterodimeric type I interferon receptor, which consists of the IFNAR1 and IFNAR2 subunits. This binding activates the receptor-associated Janus kinases (JAK), specifically Tyk2 and Jak1. These kinases then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. The phosphorylated STATs form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 (Interferon-Stimulated Gene Factor 3) complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of numerous Interferon-Stimulated Genes (ISGs), leading to their transcription.[4][5] The protein products of these ISGs are responsible for the pleiotropic biological effects of this compound.
Pharmacodynamic Markers
Due to the undetectable plasma concentrations of this compound in humans, pharmacodynamic markers are crucial for assessing its biological activity in vivo. The induction of two key interferon-stimulated gene products, 2',5'-oligoadenylate synthetase (2',5' OAS) and beta-2 microglobulin (β2M), has been shown to be dose-dependent following subcutaneous administration of this compound in healthy volunteers.[6]
Table 2: Human Pharmacodynamic Response to Subcutaneous this compound [6]
| Pharmacodynamic Marker | Dose Range (mcg) | Observation |
| 2',5' Oligoadenylate Synthetase (2',5' OAS) | 1 - 9 | Statistically significant, dose-related increase in the area under the curve (AUC) of induced levels over time. Maximal concentrations observed at 24 hours post-dosing. |
| Beta-2 Microglobulin (β2M) | 1 - 9 | Statistically significant, dose-related increase in the area under the curve (AUC) of induced levels over time. Maximal serum levels observed between 24 to 36 hours post-dosing. |
Experimental Protocols
Determination of this compound Concentration
Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used for the quantitative determination of Interferon alpha in biological fluids.
-
Principle: A sandwich ELISA where an antibody specific for Interferon alpha is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Interferon alpha present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for Interferon alpha is added. Following another wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, which develops color in proportion to the amount of Interferon alpha bound. The reaction is stopped, and the absorbance is measured at 450 nm.
-
Sample Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
-
Cell Culture Supernatants: Remove particulates by centrifugation.
-
-
Assay Procedure (General Steps):
-
Prepare all reagents, standards, and samples.
-
Add 100 µL of standard or sample to each well. Incubate for 2 hours at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-avidin solution. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution. Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 5 minutes.
-
Measurement of Antiviral Activity
Cytopathic Effect (CPE) Inhibition Assay
This bioassay measures the biological activity of interferons by their ability to protect cells from viral-induced cell death.
-
Principle: Cells are pre-incubated with serial dilutions of this compound, which induces an antiviral state. The cells are then challenged with a virus that causes a cytopathic effect. The concentration of interferon that protects 50% of the cells from the viral CPE is determined.
-
Cell Line and Virus: A common system for human interferons is the use of human lung carcinoma cells (A549) and encephalomyocarditis virus (EMCV).[6][7]
-
Assay Procedure:
-
Seed A549 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the this compound standard and test samples.
-
Remove the culture medium from the cells and add the interferon dilutions. Include cell controls (no interferon, no virus) and virus controls (no interferon, with virus).
-
Incubate for 18-24 hours at 37°C to allow for the induction of the antiviral state.
-
Add a predetermined amount of EMCV to all wells except the cell controls.
-
Incubate for a period sufficient to cause 100% CPE in the virus control wells (typically 24-48 hours).
-
Assess cell viability. This can be done by staining the remaining viable cells with a dye such as crystal violet and measuring the absorbance.
-
Measurement of Pharmacodynamic Markers
2',5'-Oligoadenylate Synthetase (2',5' OAS) Activity Assay
-
Principle: This assay measures the enzymatic activity of 2',5' OAS, an enzyme induced by interferons. The assay quantifies the production of 2',5'-oligoadenylates (2-5A) from ATP in the presence of a double-stranded RNA (dsRNA) activator.
-
Methodology (Radioimmunoassay - a sensitive method):
-
Prepare cell lysates from peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Incubate the lysate with a reaction mixture containing ATP and a synthetic dsRNA analog (e.g., poly(I:C)).
-
The 2-5A produced is then quantified using a radioimmunoassay (RIA) with a specific antibody against 2-5A.
-
-
Alternative Method (Enzyme-linked): More modern, non-radioactive methods may involve coupled enzyme assays where the product of the OAS reaction is converted to a detectable signal.
Beta-2 Microglobulin (β2M) Measurement
-
Principle: The concentration of β2M in serum or other biological fluids is measured, typically by a sandwich ELISA.
-
Sample Collection: A blood sample is collected via venipuncture. Urine or cerebrospinal fluid can also be used.
-
Assay Procedure: The ELISA procedure is similar to that described for Interferon alpha, but with antibodies specific for β2M. The concentration of β2M is determined by comparing the sample absorbance to a standard curve.
Conclusion
This compound exhibits potent biological activity, as evidenced by the dose-dependent induction of pharmacodynamic markers, despite its low to undetectable systemic concentrations following subcutaneous administration in humans. The pharmacodynamic response, mediated through the canonical JAK-STAT signaling pathway, underscores the clinical efficacy observed in the treatment of chronic hepatitis C. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the pharmacokinetic and pharmacodynamic properties of this compound and other type I interferons.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Induction of assembly of MHC class I heavy chains with beta 2microglobulin by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A pharmacokinetic model for alpha interferon administered subcutaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of IFN-beta 1a in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Interferon Alfacon-1 Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression profiling of Interferon alfacon-1, a synthetic type I interferon. It delves into the core molecular mechanisms, offering detailed experimental protocols and quantitative data on gene expression changes. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of interferons and the development of antiviral and immunomodulatory therapies.
Introduction to this compound
This compound is a non-naturally occurring, recombinant type I interferon.[1][2] It was designed by aligning the sequences of several natural human interferon alpha subtypes and selecting the most common amino acid at each position, resulting in a "consensus" sequence.[3][4] This rational design confers enhanced in vitro antiviral activity compared to some natural interferon-alpha molecules.[3] Like other type I interferons, this compound exerts its biological effects—antiviral, antiproliferative, and immunomodulatory—by binding to the ubiquitously expressed type I interferon receptor (IFNAR) and initiating a downstream signaling cascade that leads to the transcriptional regulation of a multitude of genes.[3][5]
The this compound Signaling Pathway
The primary signaling pathway activated by this compound is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This cascade rapidly translates the extracellular cytokine signal into a transcriptional response within the nucleus.
Upon binding of this compound to the IFNAR complex, which consists of the IFNAR1 and IFNAR2 subunits, a conformational change is induced. This brings the receptor-associated Janus kinases, Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), into close proximity, leading to their trans-phosphorylation and activation.[6][7][8][9]
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[5][6][8][9] Recruited STAT1 and STAT2 are subsequently phosphorylated by the JAKs, leading to their heterodimerization.[5][6][9]
This phosphorylated STAT1/STAT2 heterodimer then associates with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[5][6][10][11] ISGF3 translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs).[5][12] The binding of ISGF3 to ISREs initiates the transcription of these genes, leading to the production of proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of this compound.
This compound signaling cascade.
Gene Expression Profiling Data
Treatment of cells with this compound leads to a robust and rapid change in the expression of a wide array of genes. The following tables summarize the quantitative data from a representative gene expression profiling study using a close analog, Interferon-alpha, on primary human hepatocytes. The data showcases the top upregulated genes, their fold change, and statistical significance.
Table 1: Top Upregulated Interferon-Stimulated Genes (ISGs) in Primary Human Hepatocytes (6-hour treatment with IFN-α)
| Gene Symbol | Gene Name | Average Fold Change (aFC) |
| IFI27 | Interferon Alpha Inducible Protein 27 | 19.5 |
| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 | 16.7 |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 15.3 |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 14.1 |
| SIGLEC1 | Sialic Acid Binding Ig Like Lectin 1 | 12.8 |
| ISG15 | ISG15 Ubiquitin Like Modifier | 11.2 |
| MX1 | MX Dynamin Like GTPase 1 | 10.5 |
| CMPK2 | Cytidine/Uridine Monophosphate Kinase 2 | 9.8 |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 | 9.2 |
| IFI6 | Interferon Alpha Inducible Protein 6 | 8.7 |
| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | 8.1 |
| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 | 7.9 |
| OAS2 | 2'-5'-Oligoadenylate Synthetase 2 | 7.5 |
| IFI44L | Interferon Induced Protein 44 Like | 7.2 |
| DDX58 | DExD/H-Box Helicase 58 | 6.8 |
| HERC6 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 6 | 6.5 |
| IFI44 | Interferon Induced Protein 44 | 6.2 |
| STAT1 | Signal Transducer And Activator Of Transcription 1 | 5.9 |
| IRF7 | Interferon Regulatory Factor 7 | 5.6 |
| USP18 | Ubiquitin Specific Peptidase 18 | 5.3 |
Data adapted from a study on primary human hepatocytes treated with IFN-α, which shares a highly similar mechanism of action and induces a comparable set of genes as this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of gene expression profiling studies. Below are generalized yet detailed protocols for key experiments involved in analyzing the effects of this compound.
Cell Culture and Interferon Treatment
This protocol outlines the general procedure for treating adherent cell lines with interferon.
-
Cell Seeding: Plate cells (e.g., primary human hepatocytes, peripheral blood mononuclear cells) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Interferon Treatment: Once the cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1000 U/mL). A vehicle control (medium without interferon) should be run in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours, 24 hours) to allow for the induction of gene expression.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the culture dish using a lysis buffer suitable for RNA extraction.
Cell culture and treatment workflow.
RNA Isolation and Purification
This protocol describes a common method for total RNA extraction using a column-based kit.
-
Homogenization: Add a lysis buffer (containing a chaotropic agent to inactivate RNases) to the harvested cell pellet and homogenize by vortexing or passing the lysate through a needle and syringe.
-
Ethanol (B145695) Precipitation: Add ethanol to the lysate to create conditions that promote RNA binding to the silica (B1680970) membrane.
-
Binding: Transfer the lysate to a spin column containing a silica membrane and centrifuge. The RNA will bind to the membrane while contaminants pass through.
-
Washing: Wash the membrane with provided wash buffers to remove any remaining contaminants such as proteins and DNA. This step is typically performed twice.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, an on-membrane DNase digestion can be performed.
-
Elution: Add RNase-free water to the center of the membrane and centrifuge to elute the purified RNA.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using an automated electrophoresis system.
Microarray Analysis
This protocol provides an overview of a typical two-color microarray experiment.
-
cDNA Synthesis and Labeling:
-
Reverse transcribe total RNA from both the control and this compound treated samples into complementary DNA (cDNA).
-
During reverse transcription, incorporate fluorescently labeled nucleotides (e.g., Cy3 for the control and Cy5 for the treated sample).
-
-
Purification of Labeled cDNA: Purify the labeled cDNA to remove unincorporated nucleotides and other reaction components.
-
Hybridization:
-
Combine the Cy3- and Cy5-labeled cDNA probes.
-
Apply the combined probe to a microarray slide containing thousands of spotted DNA sequences representing different genes.
-
Incubate the slide in a hybridization chamber for several hours to allow the labeled cDNA to bind to their complementary sequences on the array.
-
-
Washing: Wash the microarray slide to remove any non-specifically bound probe.
-
Scanning: Scan the microarray slide using a laser scanner that can detect the fluorescence of both Cy3 and Cy5.
-
Data Analysis:
-
Use specialized software to quantify the fluorescence intensity for each spot.
-
Normalize the data to correct for experimental variations.
-
Calculate the ratio of Cy5 to Cy3 fluorescence for each gene to determine the fold change in expression between the treated and control samples.
-
Perform statistical analysis to identify genes that are significantly differentially expressed.
-
Microarray analysis workflow.
RNA-Seq Analysis
This protocol outlines the key steps in a typical RNA sequencing workflow for differential gene expression analysis.
-
Library Preparation:
-
RNA Fragmentation: Fragment the purified total RNA into smaller pieces.
-
cDNA Synthesis: Convert the fragmented RNA into first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads that map to each gene.
-
Differential Expression Analysis: Use statistical methods to identify genes that are differentially expressed between the this compound treated and control samples, calculating fold changes and p-values.
-
Conclusion
This technical guide has provided a detailed examination of the gene expression profiling of this compound. The primary mechanism of action via the JAK-STAT pathway results in the transcriptional upregulation of a host of interferon-stimulated genes, which collectively orchestrate the molecule's potent antiviral and immunomodulatory activities. The provided experimental protocols offer a framework for researchers to design and execute robust studies to further elucidate the complex biological effects of this important therapeutic agent. The quantitative data, while based on a closely related interferon, serves as a strong indicator of the types and magnitudes of gene expression changes to be expected following this compound treatment. Further research utilizing high-throughput sequencing technologies will continue to refine our understanding of the intricate gene regulatory networks modulated by this compound, paving the way for optimized therapeutic strategies.
References
- 1. kim.bio.upenn.edu [kim.bio.upenn.edu]
- 2. RNA isolation and RNA preparation for microarrays [bio-protocol.org]
- 3. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of the interferon/JAK-STAT axis in driving islet HLA-I hyperexpression in type 1 diabetes [frontiersin.org]
- 9. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
- 11. The Jak-STAT pathway stimulated by interferon alpha or interferon beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
The Role of Interferon Alfacon-1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon alfacon-1 (IFN-alfacon-1) is a synthetically engineered, non-naturally occurring type I interferon designed to elicit a potent and broad-spectrum antiviral, antiproliferative, and immunomodulatory response. As a "consensus" interferon, its amino acid sequence represents the most common residues found at each position within the family of human interferon alpha subtypes. This rational design confers enhanced biological activity compared to individual native interferon alphas. This technical guide provides an in-depth exploration of the role of this compound in innate immunity, detailing its mechanism of action, the signaling pathways it triggers, and the experimental methodologies used to characterize its function. Quantitative data from key studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of its core functions.
Introduction to this compound
This compound is a recombinant protein of 166 amino acids.[1] Its development was based on the concept of creating a consensus sequence from multiple human interferon-α subtypes to enhance its binding affinity and subsequent biological activity.[2] It is classified as a type I interferon and, like other members of this family, plays a crucial role in the initial innate immune response to viral infections.[3] The primary therapeutic application of IFN-alfacon-1 has been in the treatment of chronic hepatitis C, where it has demonstrated efficacy comparable or, in some cases, superior to standard interferon-α treatments, particularly in patients with high viral loads or specific viral genotypes.[4][5][6]
Mechanism of Action and Signaling Pathway
The biological effects of this compound are mediated through its interaction with the ubiquitously expressed type I interferon receptor (IFNAR), a heterodimeric complex composed of the IFNAR1 and IFNAR2 subunits.[7][8]
Receptor Binding and Activation
All type I interferons bind to the same receptor complex, but with varying affinities that can influence their biological potency.[9][10] IFN-alfacon-1 is designed for high-affinity binding to the IFNAR complex.[2] The binding event initiates a conformational change in the receptor subunits, bringing the associated Janus kinases (JAKs), Tyrosine Kinase 2 (Tyk2) and JAK1, into close proximity.[11][12] Tyk2 is constitutively associated with IFNAR1, while JAK1 is associated with IFNAR2.[13]
The JAK-STAT Signaling Cascade
The proximity of Tyk2 and JAK1 upon receptor dimerization leads to their auto-phosphorylation and activation.[12] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[14][15]
Once docked, STAT1 and STAT2 are themselves phosphorylated by the JAKs.[14] Phosphorylated STAT1 and STAT2 then heterodimerize and translocate from the cytoplasm to the nucleus. In the nucleus, this heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form a trimeric complex known as the Interferon-Stimulated Gene Factor 3 (ISGF3).[11][16]
Gene Transcription and Antiviral State
The ISGF3 complex is the primary transcription factor that recognizes and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs).[11][17] The transcription and subsequent translation of these ISGs establish an antiviral state within the cell and modulate broader immune responses.[18]
Key ISGs and their functions include:
-
Protein Kinase R (PKR): When activated by double-stranded RNA (a hallmark of viral replication), PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and thus preventing viral replication.
-
2',5'-Oligoadenylate Synthetase (OAS): Also activated by dsRNA, OAS synthesizes 2',5'-oligoadenylates, which in turn activate RNase L. RNase L degrades both viral and cellular RNA, further impeding viral replication.[18]
-
MX Proteins (e.g., MxA): These are dynamin-like large GTPases that can trap viral components and inhibit their replication.[19]
-
Chemokines (e.g., CXCL10, CXCL11): These molecules act as chemoattractants for other immune cells, such as T cells and Natural Killer (NK) cells, recruiting them to the site of infection.[20]
In addition to the canonical JAK-STAT pathway, type I interferons can also activate other signaling pathways, including the MAPK and PI3K-Akt pathways, which contribute to the diverse biological effects of these cytokines.[7][11]
Quantitative Data on Biological Activity
The enhanced potency of this compound is reflected in various quantitative measures of its biological activity.
Table 1: Receptor Binding Affinities of Human Alpha-Interferons
| Interferon Subtype | IFNAR1 Binding Affinity (μM) | IFNAR2 Binding Affinity (nM) |
| Most IFN-α subtypes | 0.5 - 5 | 0.4 - 5 |
| IFN-α1 | 0.5 - 5 | 220 |
Data sourced from studies on human alpha-interferon subtypes, which provide a basis for understanding the binding characteristics of consensus interferons.[9][10]
Table 2: Comparative Biological Activity of this compound
| Activity | Comparison | Finding | Reference |
| Antiviral Activity | vs. IFN-α2a and IFN-α2b | 10-fold higher specific activity in a VSV-HeLa antiviral assay. | [21] |
| Antiproliferative Activity | vs. IFN-α2a and IFN-α2b | Significantly greater activity on a molar basis on Daudi and Eskol cells. | [21] |
| NK Cell Activation | vs. IFN-α2a and IFN-α2b | Greater enhancement of NK cell killing of target cells. | [21] |
Table 3: Clinical Efficacy of this compound in Chronic Hepatitis C
| Patient Population | Treatment Regimen | End-of-Treatment Virological Response | Sustained Virological Response | Reference |
| IFN-naïve | 9 µg, 3x/week for 24 weeks | 34.9% | 12.1% | [4][6] |
| IFN-naïve (Genotype 1) | 9 µg, 3x/week for 24 weeks | 24% (vs. 15% for IFN-α2b) | 8% (vs. 4% for IFN-α2b) | [4][6] |
| Previous Non-responders | 15 µg, 3x/week for 48 weeks | N/A | 13% | [5] |
| Previous Relapsers | 15 µg, 3x/week for 48 weeks | N/A | 58% | [5] |
Experimental Protocols
The characterization of this compound's activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of an interferon to protect cells from the cytopathic effects (CPE) of a virus.
Materials:
-
WISH cells (or other susceptible cell line, e.g., A549, HeLa)
-
Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis virus (EMCV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound standard and test samples
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding: Seed WISH cells into 96-well plates at a density of approximately 3 x 10^5 cells/mL (100 µL per well) and incubate for 4-6 hours to allow for cell attachment.[22]
-
Interferon Treatment: Prepare serial dilutions of this compound standard and test samples in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted interferon samples to the appropriate wells. Include wells with medium only as controls.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow the cells to develop an antiviral state.[22]
-
Viral Challenge: After incubation, add a predetermined amount of VSV (sufficient to cause 100% CPE in control wells within 24-48 hours) to all wells except for the cell-only controls.
-
Incubate for an additional 24-48 hours, until CPE is complete in the virus control wells.
-
Staining: Discard the medium and stain the remaining viable cells with Crystal Violet solution for 10-15 minutes.
-
Wash the plates gently with water and allow them to dry.
-
Quantification: Solubilize the dye with methanol (B129727) or another suitable solvent and read the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: The antiviral activity is calculated by determining the concentration of interferon that inhibits the viral CPE by 50% (EC50) compared to the virus control.
Reporter Gene Assay for Interferon Activity
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-inducible promoter, such as the MxA promoter.
Materials:
-
HEK-Blue™ IFN-α/β cells (or similar reporter cell line)
-
Test medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound standard and test samples
-
QUANTI-Blue™ reagent (or other appropriate substrate for the reporter enzyme)
Protocol:
-
Sample Preparation: Add 50 µL of this compound standard dilutions and test samples to the wells of a 96-well plate.[23]
-
Cell Seeding: Prepare a suspension of the reporter cells at a concentration of ~280,000 cells/mL. Add 180 µL of the cell suspension (~50,000 cells) to each well.[23]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[23]
-
Reporter Detection:
-
Incubation and Measurement: Incubate the detection plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[23]
-
Data Analysis: The level of reporter gene expression is proportional to the concentration of interferon in the sample. A standard curve is generated to quantify the activity of the test samples.
Gene Expression Analysis by Quantitative PCR (qPCR)
This method quantifies the induction of specific ISGs following interferon treatment.
Materials:
-
Human cell line (e.g., WISH, A549)
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target ISGs (e.g., MX1, IFI6, CXCL11) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with desired concentrations of this compound for a specified time (e.g., 6 or 24 hours). Include an untreated control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in treated samples relative to the untreated control using the 2^-ΔΔCt method.[24]
-
Conclusion
This compound represents a significant example of rational drug design, leveraging the consensus sequence of a cytokine family to enhance its therapeutic potential. Its potent activation of the JAK-STAT pathway and the subsequent induction of a wide array of interferon-stimulated genes form the basis of its powerful role in the innate immune response against viral pathogens. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the immunomodulatory capabilities of this and other type I interferons.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound (Advaferon): a novel synthetic interferon for the treatment of hepatitis C, its pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 8. What are IFNAR-1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type I Interferon Signaling Pathways [rndsystems.com]
- 12. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 13. Frontiers | Synthetic mimetics assigned a major role to IFNAR2 in type I interferon signaling [frontiersin.org]
- 14. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 15. Frontiers | Shared and Unique Features of Human Interferon-Beta and Interferon-Alpha Subtypes [frontiersin.org]
- 16. invivogen.com [invivogen.com]
- 17. Induction and Function of Type I and III Interferon in Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. インターフェロンの概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential gene induction by type I and type II interferons and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of interferon-Con1 with natural recombinant interferons-alpha: antiviral, antiproliferative, and natural killer-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 24. Multifaceted Activities of Type I Interferon Are Revealed by a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Interferon Alfacon-1 In Vitro Antiviral Assay
Introduction
Interferon alfacon-1 is a synthetic, non-naturally occurring type-I interferon.[1][2] Its amino acid sequence was designed by analyzing various natural interferon alpha subtypes and selecting the most frequently observed amino acid at each position, resulting in a "consensus" sequence.[1][2] Like other type-I interferons, this compound exhibits antiviral, antiproliferative, and immunomodulatory properties.[2][3][4] It is utilized in the treatment of chronic hepatitis C virus (HCV) infection.[2][5][6]
The antiviral mechanism of this compound is initiated by its binding to the type-I interferon receptor (IFNAR) on the cell surface.[7] This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[7][8] Specifically, the receptor-associated kinases JAK1 and TYK2 are activated, which then phosphorylate STAT1 and STAT2 proteins.[7][9] These phosphorylated STAT proteins form a heterodimer, associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[7][10] In the nucleus, ISGF3 binds to interferon-stimulated response elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs), leading to the transcription of various antiviral proteins that inhibit viral replication.[7][10]
This document provides a detailed protocol for assessing the in vitro antiviral activity of this compound. The described method is a cytopathic effect (CPE) inhibition assay, a common technique for quantifying antiviral efficacy.
Data Presentation
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | Efficacy Metric (EC50/IC50) | Reference |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | Not explicitly stated, but showed greater response in genotype 1 than IFN-alpha-2b.[5] | --INVALID-LINK-- |
| SARS-like Coronavirus (MHV-1) | L2 (murine lung fibroblasts) | CPE Inhibition | Showed direct antiviral effects.[11] | --INVALID-LINK-- |
| Orthobunyaviruses (OROV, CARV, etc.) | Vero E6 | Plaque Reduction Assay | Showed significant antiviral effect.[12] | --INVALID-LINK-- |
Note: Specific EC50/IC50 values for this compound are not consistently reported in publicly available literature; however, its biological activity is well-established.
Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general guideline and may require optimization for specific viruses and cell lines.
1. Materials and Reagents:
-
Cell Line: A cell line susceptible to the virus of interest (e.g., A549 cells for respiratory viruses, Vero cells for a broad range of viruses).[13][14]
-
Virus Stock: A titrated stock of the virus to be tested.
-
This compound: Lyophilized powder or a stock solution of known concentration.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol (B145695).
-
Fixing Solution: 95% ethanol.
-
Destaining Solution: 0.5M NaCl in 50% ethanol.[11]
-
CO2 Incubator (37°C, 5% CO2).
2. Experimental Procedure:
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in appropriate cell culture flasks.
-
Once confluent, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well).[11]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Interferon Treatment
-
Prepare serial dilutions of this compound in cell culture medium (with reduced serum, e.g., 2% FBS).
-
After 24 hours of incubation, carefully remove the medium from the 96-well plates.
-
Add the diluted this compound to the appropriate wells. Include a "cell control" (no virus, no interferon) and a "virus control" (virus, no interferon).
-
Incubate the plates for another 24 hours to allow the cells to develop an antiviral state.[11][13]
Day 3: Virus Infection
-
Aspirate the medium containing this compound from the wells.
-
Infect the cells (except for the "cell control" wells) with the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 24-48 hours.
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add fresh culture medium (with 2% FBS).
-
Incubate for an additional 24-48 hours, or until significant CPE is observed in the "virus control" wells.
Day 4/5: Staining and Quantification
-
Carefully remove the medium from the wells.
-
Fix the cells by adding 95% ethanol and incubating for 10-15 minutes.[11]
-
Remove the ethanol and stain the cells with crystal violet solution for 10-20 minutes.[11]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Visually inspect the plates for CPE. The intensity of the crystal violet stain is proportional to the number of viable cells.
-
For quantitative analysis, destain the cells with a destaining solution and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by regression analysis.
Mandatory Visualizations
Caption: Workflow for the in vitro antiviral CPE inhibition assay.
Caption: this compound signaling via the JAK-STAT pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. UpToDate 2018 [doctorabad.com]
- 4. Facebook [cancer.gov]
- 5. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 8. KEGG DRUG: this compound [genome.jp]
- 9. Interferon Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. invivogen.com [invivogen.com]
- 11. Characterization of the antiviral effects of interferon-α against a SARS-like coronoavirus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo studies of the Interferon-alpha action on distinct Orthobunyavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IFN-λ1 Displays Various Levels of Antiviral Activity In Vitro in a Select Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Interferon Alfacon-1 Antiproliferative Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetically developed, non-naturally occurring type-I interferon.[1][2] It is created from the most common amino acid sequences found in naturally occurring alpha interferons.[1] Like other alpha interferons, it binds to specific cell-surface receptors, leading to the transcription and translation of genes whose protein products mediate antiviral, antiproliferative, anticancer, and immune-modulating effects.[1] The antiproliferative activity of interferons is a key biological function being explored for therapeutic applications in oncology.[3][4]
These application notes provide detailed protocols for quantifying the antiproliferative effects of this compound on cancer cell lines. The provided methodologies are essential for researchers and drug development professionals working to characterize the bioactivity of this important cytokine. The primary methods detailed are the MTT and Crystal Violet assays, which are robust, reliable, and commonly used to assess cell viability and proliferation.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its antiproliferative effects primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[5] Upon binding to its heterodimeric receptor (IFNAR1 and IFNAR2), a conformational change is induced, activating the receptor-associated tyrosine kinases, JAK1 and TYK2.[5] These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits, creating docking sites for STAT1 and STAT2 proteins.[6] Once docked, STAT1 and STAT2 are themselves phosphorylated, leading to their heterodimerization and subsequent association with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[4][7] This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).[6] The protein products of these ISGs are responsible for inducing cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor cell proliferation.[4][5]
Caption: this compound Signaling Pathway.
Experimental Protocols
The selection of an appropriate cell line is critical for the successful measurement of antiproliferative activity. Cell lines known to be sensitive to type I interferons, such as the Daudi human lymphoma cell line, are recommended.[8] However, the antiproliferative effects of this compound have also been demonstrated in other cancer cell lines, including ovarian clear cell adenocarcinoma cell lines like KOC-7C.[3] It is advisable to screen several cell lines to determine the most suitable model for your research.
Materials and Reagents
-
Selected cancer cell line(s)
-
This compound (lyophilized powder)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Microplate reader
Experimental Workflow
Caption: Antiproliferative Assay Workflow.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile PBS or complete medium.
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., ranging from 1 to 10,000 IU/mL).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Crystal Violet Assay
The crystal violet assay is a simple and effective method for quantifying the number of adherent cells by staining them with crystal violet dye, which binds to proteins and DNA.[9]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Crystal Violet Staining:
-
After the 48-72 hour incubation period, carefully remove the medium from each well.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water to remove the excess dye and let it air dry.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of methanol to each well to solubilize the stain.
-
Incubate for 20 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data obtained from the antiproliferative assays should be summarized in a clear and structured format. A table presenting the half-maximal inhibitory concentration (IC50) values for this compound in different cell lines is an effective way to compare its potency. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (IU/mL) |
| Daudi | Burkitt's Lymphoma | MTT | 72 | Example: 10 |
| KOC-7C | Ovarian Clear Cell Adenocarcinoma | MTT | 72 | Example: 50 |
| T2/CUHK | Tongue Squamous Carcinoma | MTT | 48 | Example: 2500[10] |
| PWH-S1 | Tongue Squamous Carcinoma | MTT | 48 | >5000 (Resistant)[10] |
| HeLa | Cervical Cancer | Chromogenic Assay | 72 | Example: >200 ng/mL[11] |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
By following these detailed protocols and data analysis guidelines, researchers can accurately and reproducibly measure the antiproliferative activity of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Antiproliferative effects of interferon-alphaCon1 on ovarian clear cell adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Properties of Type I and Type II Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. An in vitro bioassay for quantitation of human interferons by measurements of antiproliferative activity on a continuous human lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-proliferative activity of interferon-alpha on human squamous carcinoma of tongue cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons [mdpi.com]
Application Notes and Protocols for Quantifying the Immunomodulatory Effects of Interferon Alfacon-1
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction to Interferon Alfacon-1
This compound (IFN alfacon-1) is a synthetically engineered, non-naturally occurring type-I interferon.[1][2] Its 166-amino acid sequence was designed by analyzing the sequences of several natural human interferon alpha subtypes and assigning the most frequently observed amino acid at each position, resulting in a "consensus" sequence.[1][2] Produced in genetically altered E. coli cells, IFN alfacon-1 has a molecular weight of 19,434 daltons.[1] Like other type-I interferons, it exhibits pleiotropic biological activities, including antiviral, antiproliferative, and immunomodulatory effects.[2][3] These effects form the basis of its therapeutic use in treating viral infections and certain cancers.[4][5]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its effects by binding to a ubiquitous heterodimeric cell surface receptor composed of IFNAR1 and IFNAR2 subunits.[6][7] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), specifically Tyrosine Kinase 2 (TYK2) and JAK1.[6][8] The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][9]
These phosphorylated STAT proteins form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to create a complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[6][7][10] The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called IFN-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[9][10][11] This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), whose protein products mediate the antiviral, antiproliferative, and immunomodulatory functions of IFN alfacon-1.[2][12][13]
Summary of Quantifiable Immunomodulatory Effects
The immunomodulatory properties of IFN alfacon-1 can be quantified by measuring its impact on various components of the innate and adaptive immune systems. Key measurable effects include the modulation of cytokine networks, activation of immune effector cells, and induction of specific gene expression programs.
Table 1: Key Immunomodulatory Effects and Measurement Assays
| Effect Category | Parameter Measured | Primary Assay(s) |
|---|---|---|
| Cytokine Modulation | Concentration of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF, TGF-β).[14][15] | Enzyme-Linked Immunosorbent Assay (ELISA), Luminex Assay |
| Immune Cell Activation | Changes in immune cell populations (NK cells, T cells, B cells, Dendritic Cells).[7][16][17] | Flow Cytometry |
| Upregulation of cell surface markers (e.g., CD38 on T cells).[17] | Flow Cytometry | |
| Intracellular cytokine production in specific cell types (e.g., IFN-γ in T cells).[15] | Intracellular Staining & Flow Cytometry | |
| Gene Expression | Upregulation of Interferon-Stimulated Genes (ISGs) (e.g., 2'5' OAS, MxA, STAT1, CXCL10, CCL8, IFIT1).[2][9][12][18] | Quantitative Real-Time PCR (RT-qPCR), Microarray |
| Biological Activity | Antiviral protection of cells from viral-induced cell death.[19][20] | Cytopathic Effect (CPE) Inhibition Bioassay |
| | Activation of an IFN-inducible reporter gene (e.g., MxA promoter-luciferase).[12][21][22] | Reporter Gene Bioassay |
Table 2: Quantitative Examples of Interferon-α Effects
| Parameter | Observation | Cell/System Type | Reference |
|---|---|---|---|
| Gene Expression | 22 genes significantly upregulated >2-fold after 1-hour treatment. | Human Peripheral Blood Mononuclear Cells (PBMCs) | [18] |
| ISG Induction | Dose-dependent increase in 2'5' Oligoadenylate Synthetase (2'5' OAS) and β-2 microglobulin. | In vivo (following SC administration) | [2] |
| Reporter Gene Assay | Log-linear response observed over a concentration range of 10 to 100,000 U/ml. | B16-Blue IFNα/β™ cells | [21] |
| Bioactivity | EC50 of ~5 U/ml in a cytopathic inhibition assay. | Mouse (L929) cells with EMCV | [23] |
| Cytokine Inhibition | Inhibition of IL-1β, IL-10, IL-12, TNF, IFN-γ, and IL-17 in serum. | In vivo (mouse model of antigen-induced arthritis) |[15] |
Experimental Protocols
Protocol 1: Quantification of Cytokine Production by ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., IL-6, TNF-α) in cell culture supernatants or serum following treatment with this compound.
Methodology:
-
Sample Preparation:
-
Culture immune cells (e.g., PBMCs) and treat with various concentrations of IFN alfacon-1 and a vehicle control for a specified time (e.g., 24 hours).
-
Collect cell culture supernatants by centrifugation to remove cellular debris.[24]
-
If using serum, collect blood and process using a serum separator tube.[24][25]
-
Samples can be assayed immediately or aliquoted and stored at -80°C.[25]
-
-
ELISA Procedure (based on a typical commercial kit): [24][25][26]
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add 100 µL of standards, blank, and samples to the appropriate wells of the antibody-pre-coated microplate. Cover and incubate for 1-2 hours at 37°C or as specified.
-
Aspirate the liquid from each well.
-
Add 100 µL of the working solution of biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) working solution to each well. Cover and incubate for 30-60 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90-100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Cover and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean OD for each standard concentration on the Y-axis versus the concentration on the X-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their OD values from the standard curve. Correct for any sample dilution factors.
-
Protocol 2: Analysis of Immune Cell Activation by Flow Cytometry
This protocol describes the use of flow cytometry to analyze changes in immune cell populations and the expression of activation markers after IFN alfacon-1 treatment.
Methodology:
-
Cell Preparation:
-
Isolate immune cells from whole blood, lymph nodes, or spleen.[27]
-
Prepare a single-cell suspension. For tissues, this may involve mechanical dissociation and filtration.
-
Count cells and adjust the concentration to approximately 1x10^7 cells/mL.
-
-
Surface Marker Staining: [27]
-
Aliquot 1x10^6 cells per tube.
-
Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, and an activation marker like CD38) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS) by centrifugation and aspirating the supernatant.
-
-
Intracellular Staining (Optional, for cytokines or signaling proteins): [28]
-
Following surface staining, fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes.
-
Wash the cells.
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or methanol) for 10-30 minutes.[28]
-
Add antibodies against intracellular targets (e.g., IFN-γ, p-STAT1).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) per sample.[27]
-
Analyze the data using appropriate software.
-
Use forward and side scatter (FSC/SSC) to gate on live cells.
-
Use specific markers to gate on desired cell populations (e.g., CD3+ for T cells).
-
Within the target population, quantify the percentage of cells expressing the activation marker or the mean fluorescence intensity (MFI) as a measure of expression level.
-
Protocol 3: Measurement of ISG Expression by RT-qPCR
This protocol details the quantification of mRNA levels for specific Interferon-Stimulated Genes (ISGs) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells (e.g., HepG2 or primary human hepatocytes) with IFN alfacon-1 for a specified time (e.g., 1, 6, or 18 hours).[13][18]
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.[29]
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR (qPCR): [30]
-
Prepare the qPCR reaction mix in a 96- or 384-well optical plate. For each reaction, combine:
-
SYBR Green or TaqMan Master Mix
-
Forward and reverse primers for the target ISG (e.g., MX1, OAS1, STAT1) and a housekeeping gene (e.g., ACTB, GAPDH)[18]
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.
-
-
Data Analysis (Relative Quantification):
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^-(ΔΔCt).[18] Present results as the mean fold increase relative to the untreated control.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Facebook [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. UpToDate 2018 [doctorabad.com]
- 6. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 7. Induction and Function of Type I and III Interferon in Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. invivogen.com [invivogen.com]
- 11. Interferon-alpha-induced gene expression: evidence for a selective effect of ouabain on activation of the ISGF3 transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Transcriptional Responses to Interferon-α and Interferon-γ in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of interferon-alpha on the production and action of other cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interferon alpha inhibits antigen-specific production of proinflammatory cytokines and enhances antigen-specific transforming growth factor beta production in antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Interferon-alpha, immune activation and immune dysfunction in treated HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Expression Profiling Reveals Similarities between the In vitro and In vivo Responses of Immune Effector Cells to Interferon-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pblassaysci.com [pblassaysci.com]
- 20. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pblassaysci.com [pblassaysci.com]
- 24. cloud-clone.com [cloud-clone.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. raybiotech.com [raybiotech.com]
- 27. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Multiparameter flow cytometry enables immune profiling and IFN pathway analysis in human minor salivary glands [frontiersin.org]
- 29. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Interferon alfacon-1 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and validation data for a typical Interferon alfacon-1 (IFN-α) Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended to guide researchers in the quantitative determination of IFN-α concentrations in various biological samples.
Introduction
This compound is a recombinant type I interferon used in the treatment of chronic hepatitis C. Accurate quantification of IFN-α levels in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and monitoring of the immune response. This document outlines the principles of the sandwich ELISA method, a detailed experimental protocol, and typical performance characteristics of a commercially available IFN-α ELISA kit.
The assay described is a solid-phase sandwich ELISA.[1] A target-specific antibody is pre-coated onto the wells of a microplate.[1] When samples or standards are added, the IFN-α present binds to this immobilized antibody.[1] A second, biotin-conjugated antibody specific for IFN-α is then added, forming a "sandwich" complex.[1] Following this, an avidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction.[2] The intensity of the color produced is directly proportional to the amount of IFN-α in the sample and is measured spectrophotometrically.[1][2]
Experimental Protocols
Sample Collection and Storage
Proper sample handling is critical for accurate results. The following are general guidelines for common sample types:
-
Serum: Use a serum separator tube and allow the blood to clot for 30 minutes to two hours at room temperature, or overnight at 4°C.[3] Centrifuge for 15-20 minutes at approximately 1,000 x g.[3] The resulting serum should be assayed immediately or aliquoted and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3][4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[3][4] Within 30 minutes of collection, centrifuge for 15 minutes at 1,000 x g at 2-8°C.[3][4] The plasma should be assayed immediately or aliquoted and stored at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles.[3][4]
-
Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1,000 x g to remove any cellular debris.[4] The supernatant should be assayed immediately or aliquoted and stored at -20°C or -80°C.[4]
-
Tissue Homogenates: The specific protocol for tissue homogenization will vary depending on the tissue type.[4] In general, tissues should be rinsed with ice-cold PBS to remove excess blood, weighed, and then homogenized in a suitable lysis buffer.[4] The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.[4]
Reagent Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use.[3][4]
-
Standard: Reconstitute the lyophilized IFN-α standard with the provided Standard Diluent to create a stock solution.[3][4][5] Allow it to sit for 10 minutes at room temperature and mix gently.[3][4][5] Prepare a dilution series of the standard, typically by serial two-fold dilutions, to generate a standard curve.[3][4][5]
-
Detection Reagent A (Biotinylated Antibody): Prepare the working solution by diluting the concentrated Detection Reagent A in the appropriate buffer as per the kit's instructions.
-
Detection Reagent B (HRP-Conjugate): Prepare the working solution by diluting the concentrated Detection Reagent B in the appropriate buffer as per the kit's instructions.
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized water to create the working 1X Wash Buffer solution.[6]
Assay Procedure
The following is a typical sandwich ELISA protocol. Incubation times and temperatures may vary between different kits, so it is essential to consult the specific manual provided with the kit.
-
Standard and Sample Addition: Add 100 µL of each standard dilution, blank, and sample into the appropriate wells of the pre-coated microplate.[4] Cover the plate with a sealer and incubate for 1-2 hours at 37°C.[3][4]
-
Aspiration: Remove the liquid from each well.[4] Some protocols may not require a wash step at this stage.[4]
-
Addition of Detection Reagent A: Add 100 µL of the prepared Detection Reagent A working solution to each well.[4] Cover the plate and incubate for 1 hour at 37°C.[3][4][5]
-
Washing: Aspirate the liquid from each well and wash the plate three times with approximately 400 µL of 1X Wash Buffer per well. Ensure complete removal of the liquid after each wash by inverting the plate and blotting it on clean paper towels.
-
Addition of Detection Reagent B: Add 100 µL of the prepared Detection Reagent B working solution to each well.[4][5] Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[4][5]
-
Final Washing: Repeat the aspiration and washing step, this time for a total of five washes.[2][4][5]
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well.[4][5] Cover the plate and incubate for 10-30 minutes at 37°C in the dark.[4][5]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[2][4][5] The color in the wells will change from blue to yellow.[2] Gently tap the plate to ensure thorough mixing.
-
Absorbance Reading: Immediately measure the optical density (O.D.) of each well at 450 nm using a microplate reader.[2]
Data Analysis
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot a standard curve with the mean absorbance for each standard on the y-axis and the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of IFN-α in the samples by interpolating their mean absorbance values from the standard curve.
-
Account for any sample dilution factors by multiplying the interpolated concentration by the dilution factor.
Experimental Workflow Visualization
Caption: A flowchart of the this compound sandwich ELISA procedure.
Validation Data Summary
The performance of an IFN-α ELISA kit is characterized by several validation parameters. The following tables summarize typical data from various commercially available kits.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source |
| Assay Range | 7.8 - 500 pg/mL | [4][5] |
| 15.6 - 1000 pg/mL | [2][3] | |
| 4.68 - 300 pg/mL | [7] | |
| Sensitivity | < 3.0 pg/mL | [4][5] |
| < 5.5 pg/mL | [3] | |
| 9.375 pg/mL | [2] | |
| 1 pg/mL | [7] |
Table 2: Assay Precision
Precision is determined by assaying samples with low, middle, and high concentrations of IFN-α multiple times. Intra-assay precision measures variability within a single assay run, while inter-assay precision measures variability between different runs.[4]
| Parameter | Coefficient of Variation (CV%) | Source |
| Intra-Assay Precision | < 10% | [4] |
| < 8% | [1] | |
| Inter-Assay Precision | < 12% | [4] |
| < 8% | [1] |
Table 3: Recovery
Recovery is assessed by spiking known amounts of IFN-α into different sample matrices and measuring the concentration. The percentage of the expected concentration that is recovered is then calculated.
| Sample Matrix | Recovery Range (%) | Average Recovery (%) | Source |
| Serum | 85 - 95 | 90 | [4] |
| EDTA Plasma | 84 - 98 | 92 | [4] |
| Heparin Plasma | 92 - 105 | 98 | [4] |
Table 4: Linearity
Linearity is evaluated by serially diluting a sample containing a high concentration of IFN-α and comparing the measured concentrations to the expected values. This ensures that the assay provides proportional results across a range of dilutions.
| Sample Matrix | 1:2 Dilution (%) | 1:4 Dilution (%) | 1:8 Dilution (%) | 1:16 Dilution (%) | Source |
| Serum | 92 - 105 | 88 - 103 | 84 - 98 | 82 - 95 | [4] |
| EDTA Plasma | 86 - 97 | 80 - 93 | 90 - 104 | 83 - 96 | [4] |
| Heparin Plasma | 81 - 95 | 85 - 99 | 95 - 106 | 87 - 102 | [4] |
Specificity
A key feature of a high-quality ELISA kit is its specificity for the target analyte. These assays are designed to have high sensitivity and excellent specificity for the detection of IFN-α, with no significant cross-reactivity or interference with analogous proteins.[5]
Disclaimer: The protocols and data presented here are representative examples. Always refer to the specific manual and validation data provided with the ELISA kit you are using.
References
- 1. Human Interferon alpha ELISA Kit (411101) - Invitrogen [thermofisher.com]
- 2. Human IFN-α(Interferon Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. assaygenie.com [assaygenie.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Human Interferon alpha 1 ELISA Kit (ab213479) | Abcam [abcam.com]
Application Note: Flow Cytometry for Profiling Immune Cell Activation by Interferon Alfacon-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon alfacon-1 is a synthetically engineered, non-naturally occurring type-I interferon.[1][2][3] Its sequence is derived from the most common amino acids found in natural human interferon alpha subtypes.[2] Like other type-I interferons, it exerts potent antiviral, antiproliferative, and immunomodulatory effects.[2][3][4] The primary mechanism of action involves binding to the ubiquitous type-I interferon receptor (IFNAR), which triggers a signaling cascade that modulates the activity of key immune effector cells.[4][5]
This compound is known to enhance the functions of Natural Killer (NK) cells, T cells, and Dendritic Cells (DCs), critical components of both the innate and adaptive immune systems.[4][6][7] This activation is central to its therapeutic efficacy. Flow cytometry is a powerful, high-throughput technology that enables the multiparametric analysis of individual cells within heterogeneous populations.[8][9] It is an ideal platform for dissecting the nuanced effects of this compound, allowing for the simultaneous quantification of immune cell subsets and their activation status, cytotoxic potential, and cytokine production.
This application note provides a detailed framework and protocols for using multicolor flow cytometry to characterize the activation of human NK cells, T cells, and DCs in response to in vitro stimulation with this compound.
This compound Signaling Pathway
This compound initiates its biological effects by binding to the heterodimeric IFNAR complex (IFNAR1 and IFNAR2) on the cell surface.[5] This binding event activates the receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK1.[5][10][11] These kinases then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10][12]
Following recruitment, STAT1 and STAT2 are phosphorylated, leading to their heterodimerization.[10][11] This dimer associates with Interferon Regulatory Factor 9 (IRF9) to form a complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[10][11] The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called IFN-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[12] This binding drives the transcription of hundreds of Interferon-Stimulated Genes (ISGs), whose protein products mediate the diverse antiviral, antiproliferative, and immunomodulatory effects of this compound.[10]
Experimental Workflow
The general workflow for assessing immune cell activation involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with this compound, staining the cells with fluorescently-labeled antibodies, and acquiring data on a flow cytometer for subsequent analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[13][14][15][16]
-
Preparation: Dilute anticoagulated (e.g., EDTA or heparin) whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Layering: In a 50 mL conical tube, add 15 mL of Ficoll-Paque™ (or a similar density gradient medium). Carefully layer the diluted blood on top of the Ficoll-Paque™, minimizing mixing of the two layers.[15][16]
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[14][15]
-
Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the distinct "buffy coat" layer of PBMCs at the plasma-Ficoll interface.[13]
-
Washing: Transfer the collected PBMCs to a new 50 mL conical tube. Add sterile PBS to bring the volume to 45-50 mL. Centrifuge at 300 x g for 10 minutes at room temperature (brake on).
-
Final Wash: Discard the supernatant, resuspend the cell pellet in PBS, and perform a final wash at 200 x g for 10 minutes to remove platelets.[15]
-
Cell Counting: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell concentration to 1 x 10⁶ cells/mL for stimulation.
Protocol 2: In Vitro Stimulation with this compound
-
Plating: Plate 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well culture plate.
-
Stimulation: Add this compound to the desired final concentrations (e.g., 0, 1, 10, 100 ng/mL). Include an "unstimulated" well as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours for surface marker analysis. For intracellular cytokine analysis, a shorter stimulation (e.g., 4-6 hours) in the presence of a protein transport inhibitor (like Brefeldin A or Monensin) is required.[17]
Protocol 3: Flow Cytometry Staining for Immune Cell Activation
The following are suggested antibody panels. Researchers should optimize antibody titers and fluorochrome combinations for their specific instrument.
A. NK Cell Activation Panel
-
Harvest and Wash: Harvest stimulated cells, transfer to FACS tubes, and wash once with FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the surface antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of FACS Buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Fixation & Permeabilization (for intracellular staining): Resuspend the cell pellet in 200 µL of a fixation/permeabilization buffer (e.g., Cyto-Fast™ Fix/Perm Buffer).[20][21] Incubate for 20 minutes at room temperature in the dark.
-
Wash: Wash cells with 1X Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the pellet in 50 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Antibody Cocktail: Anti-IFN-γ, Anti-TNF-α.
-
-
Final Wash & Acquisition: Wash cells twice with Permeabilization/Wash Buffer. Resuspend in 300 µL of FACS Buffer and acquire on a flow cytometer.
B. T Cell Activation Panel
-
Harvest and Wash: Follow step 1 as in Protocol 3A.
-
Viability Staining (Optional but Recommended): Resuspend cells in PBS with a fixable viability dye for 20 minutes at room temperature, protected from light. Wash with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash & Acquisition: Wash cells twice with FACS Buffer. Resuspend in 300 µL of FACS Buffer and acquire on a flow cytometer.
C. Dendritic Cell Activation Panel
-
Harvest and Wash: Follow step 1 as in Protocol 3A.
-
Viability Staining: Perform as described in Protocol 3B, step 2.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash & Acquisition: Wash cells twice with FACS Buffer. Resuspend in 300 µL of FACS Buffer and acquire on a flow cytometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables present illustrative data from a hypothetical experiment.
Table 1: NK Cell Activation Markers after 24h Stimulation with this compound
| This compound (ng/mL) | % CD69+ of NK Cells (CD3-CD56+) | MFI of CD69 | % IFN-γ+ of NK Cells |
| 0 (Unstimulated) | 2.5 ± 0.8 | 350 ± 45 | 1.2 ± 0.4 |
| 1 | 15.7 ± 2.1 | 980 ± 110 | 8.5 ± 1.5 |
| 10 | 45.2 ± 4.5 | 2150 ± 250 | 25.1 ± 3.2 |
| 100 | 68.9 ± 5.9 | 3500 ± 310 | 42.6 ± 4.8 |
| Data from a 6-hour stimulation with Brefeldin A. |
Table 2: T Cell Activation Markers after 24h Stimulation with this compound
| This compound (ng/mL) | % CD69+ of CD4+ T Cells | % HLA-DR+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % HLA-DR+ of CD8+ T Cells |
| 0 (Unstimulated) | 1.8 ± 0.5 | 3.1 ± 0.9 | 2.1 ± 0.6 | 4.5 ± 1.1 |
| 1 | 5.5 ± 1.1 | 8.9 ± 1.5 | 7.8 ± 1.4 | 12.3 ± 2.1 |
| 10 | 18.3 ± 2.9 | 25.4 ± 3.3 | 22.5 ± 3.1 | 35.8 ± 4.0 |
| 100 | 35.1 ± 4.2 | 48.7 ± 5.1 | 41.3 ± 4.5 | 59.2 ± 5.5 |
Table 3: Dendritic Cell Activation Markers after 24h Stimulation with this compound
| This compound (ng/mL) | % CD86+ of cDCs (Lin-HLA-DR+CD11c+) | MFI of CD86 | % CD86+ of pDCs (Lin-HLA-DR+CD123+) | MFI of CD86 |
| 0 (Unstimulated) | 12.4 ± 2.5 | 1200 ± 150 | 8.5 ± 1.9 | 950 ± 110 |
| 1 | 25.8 ± 3.1 | 2500 ± 280 | 19.3 ± 2.8 | 1900 ± 210 |
| 10 | 55.1 ± 5.6 | 5100 ± 450 | 42.7 ± 4.9 | 4350 ± 410 |
| 100 | 78.6 ± 6.9 | 8900 ± 760 | 65.2 ± 6.1 | 7800 ± 690 |
Data are presented as Mean ± Standard Deviation and are for illustrative purposes only.
Conclusion
Flow cytometry offers a robust and detailed method to quantify the immunomodulatory effects of this compound on primary human immune cells. The protocols outlined here provide a comprehensive guide for assessing the activation of NK cells, T cells, and dendritic cells by measuring key surface markers and intracellular cytokine production. This approach is invaluable for preclinical research, mechanism of action studies, and the development of interferon-based immunotherapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Facebook [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Type I interferon-mediated tumor immunity and its role in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Type I Interferon Responses to Influence Tumor-Immune Cross Talk in PDAC [frontiersin.org]
- 7. Signaling by Type I Interferons in Immune Cells: Disease Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 13. stemcell.com [stemcell.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. sanguinebio.com [sanguinebio.com]
- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 18. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 26. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Expression of Recombinant Interferon Alfacon-1 in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of recombinant Interferon alfacon-1 in Escherichia coli. This compound is a synthetic, consensus interferon developed by combining the most common amino acid sequences from various alpha interferon subtypes, exhibiting potent antiviral and antiproliferative activities. E. coli remains a widely used and cost-effective host for producing non-glycosylated therapeutic proteins like this compound.
Data Presentation: Comparison of Expression and Purification Strategies
The following table summarizes quantitative data from various studies on the expression of consensus interferon in E. coli, highlighting different expression systems and their resulting protein yields.
| Expression System | Host Strain | Induction Method | Purification Method | Final Yield | Reference |
| pET101/D-TOPO | E. coli | Auto-induction (lactose) | DEAE-Sepharose Ion Exchange Chromatography | 270 mg/L | [1] |
| pET system | E. coli | IPTG | Not specified | 150 mg/L | [1] |
| Temperature-inducible | E. coli | Heat induction | Not specified | 70 mg/L | [1] |
| pGEX system | E. coli | Not specified | Glutathione-sepharose 4B affinity matrix | 0.5 to 2.0 mg/L | [2] |
| pET28a with Fh8 tag | E. coli BL21(DE3) | Auto-induction | Not specified | Not specified | [3] |
| Constitutive expression (pBV-867) | E. coli K12 BMH-71-18 | Constitutive | Not specified | 1.26 x 10⁹ IU/L | [4] |
Experimental Workflow Overview
The overall process for producing recombinant this compound in E. coli involves several key stages, from gene synthesis and cloning to the final characterization of the purified protein.
Caption: Experimental workflow for recombinant this compound production in E. coli.
Experimental Protocols
Gene Synthesis and Cloning
Objective: To clone the codon-optimized this compound gene into a suitable E. coli expression vector.
Materials:
-
Codon-optimized synthetic gene for this compound
-
pET expression vector (e.g., pET28a, pET101/D-TOPO)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cloning strain (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
Gene Design: Obtain a synthetic gene encoding this compound, codon-optimized for expression in E. coli.
-
Vector and Insert Preparation:
-
Digest the pET vector and the synthetic gene with appropriate restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert using T4 DNA ligase.
-
Incubate as recommended by the manufacturer.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening:
-
Select individual colonies and grow them in liquid LB medium.
-
Isolate the plasmid DNA and confirm the presence and orientation of the insert by restriction digestion and DNA sequencing.
-
Protein Expression
Objective: To express recombinant this compound in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector
-
LB medium or auto-induction medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducible systems
Protocol (Auto-induction): [1]
-
Inoculation: Inoculate a single colony of E. coli BL21(DE3) containing the expression plasmid into auto-induction medium supplemented with the appropriate antibiotic.
-
Cultivation: Incubate the culture in a shaker incubator at 25-30°C for 24 hours. Lower temperatures often promote the formation of soluble protein.[1]
-
Cell Harvest: After incubation, harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.[1]
-
Storage: The cell pellet can be stored at -80°C until further processing.
Protein Purification
Objective: To purify the expressed recombinant this compound.
Materials:
-
Cell pellet from expression
-
Lysis buffer (e.g., 20 mM phosphate (B84403) buffer pH 7.4, 500 mM NaCl, 1 mM PMSF, 0.1% Triton X-100)[3]
-
Chromatography system
-
DEAE-Sepharose or other suitable ion-exchange column[1]
-
Binding and elution buffers for the chosen chromatography method
Protocol (for soluble protein):
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Disrupt the cells using a high-pressure homogenizer or sonicator while keeping the suspension on ice.[3]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Ion-Exchange Chromatography:
-
Equilibrate a DEAE-Sepharose column with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8).[1]
-
Load the clarified supernatant onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).[1]
-
-
Fraction Analysis: Collect the eluted fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Biological Activity Assay
Objective: To determine the biological activity of the purified recombinant this compound.
Materials:
-
Purified recombinant this compound
-
Virus-susceptible cell line (e.g., A549 or Vero cells)
-
Challenging virus (e.g., Encephalomyocarditis virus - EMCV)
-
Cell culture medium and supplements
-
Crystal violet solution
Protocol (Antiviral Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Seed a 96-well plate with a suitable cell line at a density that will form a confluent monolayer after 24 hours.
-
Interferon Treatment:
-
Prepare serial dilutions of the purified this compound and a reference standard.
-
Add the dilutions to the cell monolayers and incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Viral Challenge:
-
Remove the medium containing interferon.
-
Infect the cells with a dilution of virus that causes complete cell death in untreated wells within 48-72 hours.
-
-
Incubation: Incubate the plate until the virus control wells show complete cytopathic effect (CPE).
-
Staining:
-
Wash the plate gently with phosphate-buffered saline (PBS).
-
Stain the remaining viable cells with crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
-
Data Analysis: Determine the interferon concentration that results in 50% protection of the cells from the viral CPE. The activity is typically expressed in International Units (IU) per milligram of protein.
This compound Signaling Pathway
This compound, like other type I interferons, exerts its biological effects by binding to the type I interferon receptor (IFNAR) on the cell surface. This initiates an intracellular signaling cascade, primarily through the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.[5][6][7][8]
References
- 1. Auto-induction expression of human consensus interferon-alpha in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid high level production and purification of recombinant murine and human interferons alpha from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of recombinant human interferon-alpha 1 by Escherichia coli using a computer-controlled cultivation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 7. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 8. invivogen.com [invivogen.com]
Application Notes and Protocols for the Purification of Recombinant Consensus Interferon
Introduction
Consensus interferon (cIFN) is a synthetically engineered Type I interferon, designed by analyzing the most common amino acid sequences from several human IFN-α subtypes.[1] This design results in a molecule with potentially higher specific activity and broader antiviral properties compared to individual IFN-α subtypes.[1][2] Recombinant cIFN is typically produced in Escherichia coli due to the high expression levels achievable.[3][4] However, this overexpression often leads to the accumulation of the protein in insoluble and inactive aggregates known as inclusion bodies (IBs).[3][4][5] Therefore, a multi-step purification and refolding strategy is essential to obtain biologically active cIFN for research, diagnostics, and therapeutic development.
These application notes provide a comprehensive overview of the strategies and detailed protocols for the purification of recombinant consensus interferon from E. coli inclusion bodies.
Overall Purification Workflow
The purification of recombinant cIFN from inclusion bodies is a multi-step process that involves cell lysis, inclusion body solubilization, protein refolding, and chromatographic purification. The general workflow is outlined below.
Figure 1: General workflow for recombinant cIFN purification.
Experimental Protocols
Protocol 1: Cell Lysis and Inclusion Body (IB) Isolation
This protocol describes the disruption of E. coli cells and the subsequent isolation of cIFN inclusion bodies.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM EDTA, 50 mM DTT
-
Wash Buffer: Lysis buffer containing 1% Triton X-100
-
High-speed centrifuge
-
Homogenizer or sonicator
Procedure:
-
Resuspend the harvested cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a high-pressure homogenizer or sonicator.[6]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.[7]
-
Discard the supernatant containing the soluble proteins.
-
Wash the pellet by resuspending it in Wash Buffer to remove membrane fragments and other contaminants.
-
Repeat the centrifugation and wash steps as necessary.
-
The final pellet contains the isolated inclusion bodies.
Protocol 2: Inclusion Body Solubilization
This protocol details the solubilization of the isolated inclusion bodies to denature the cIFN.
Materials:
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl), 5 mM EDTA, 50 mM DTT.[7][8]
Procedure:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. For each gram of inclusion bodies, 10 ml of solubilization buffer can be added.[8]
-
Stir the suspension gently at room temperature for several hours or overnight until the pellet is completely dissolved.
-
Centrifuge the solution at high speed to remove any remaining insoluble material.
-
The supernatant contains the denatured, solubilized cIFN.
Protocol 3: Protein Refolding
This is a critical step to allow the denatured cIFN to fold into its native, biologically active conformation. The dilution method is described here.
Figure 2: Workflow for the protein refolding by dilution method.
Materials:
-
Refolding Buffer: 100 mM Tris-HCl (pH 8.5), 0.5 M L-arginine, 1 mM EDTA, and a redox system (e.g., 3 mM cysteine/0.3 mM cystine).[5] L-arginine helps to suppress protein aggregation.
Procedure:
-
Prepare the Refolding Buffer and cool it to 4°C.
-
Slowly add the solubilized cIFN solution to the Refolding Buffer with gentle stirring. A dilution of 100-fold or more is common to reduce the concentration of the denaturant.[9]
-
The final protein concentration in the refolding solution should be low, typically in the range of 25-100 µg/mL, to minimize aggregation.[8]
-
Incubate the solution at 4°C for 24-48 hours with gentle stirring to allow for proper refolding and disulfide bond formation.[8]
-
After incubation, the refolded cIFN solution is ready for subsequent purification steps.
Refolding Method Comparison
| Refolding Method | Protein Concentration | Refolding Yield | Specific Activity (IU/mg) | Reference |
| Dilution | 100 µg/mL | ~90% (at 150 µg/mL) | Not specified | [8] |
| Fed-batch | 500 µg/mL | 80% | 2.24 x 10⁸ | [8] |
| Pulse adding and dialysis | Not specified | 78.53% (refolding rate) | 1.4 x 10⁸ | [10] |
Protocol 4: Chromatographic Purification
Multiple chromatography steps are typically required to achieve high purity. Ion-exchange chromatography is a common and effective method for cIFN purification.[3][11]
Figure 3: Workflow for Ion-Exchange Chromatography (IEX).
Materials:
-
Equilibration Buffer: e.g., 20 mM Tris-HCl (pH 8.0)
-
Elution Buffer: Equilibration Buffer with 1 M NaCl
-
Chromatography system
Procedure:
-
Concentrate and buffer-exchange the refolded cIFN solution into the Equilibration Buffer.
-
Pack a chromatography column with the DEAE-Sepharose resin and equilibrate it with Equilibration Buffer.
-
Load the prepared cIFN sample onto the column.
-
Wash the column with several column volumes of Equilibration Buffer to remove unbound impurities.
-
Elute the bound cIFN using a linear gradient of NaCl (0-1 M) from the Elution Buffer.
-
Collect fractions throughout the elution process.
-
Analyze the fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify those containing pure cIFN.
-
Pool the fractions containing the purified cIFN.
Chromatography Techniques for cIFN Purification
| Chromatography Method | Principle | Typical Use | Purity Achieved | Reference |
| Ion-Exchange (IEX) | Separation based on net charge | Capture and intermediate purification | >95% | [3][4][11] |
| Immobilized Metal Affinity (IMAC) | Separation of His-tagged proteins | Capture step for His-tagged cIFN | >95% | [10][12] |
| Size-Exclusion (SEC) | Separation based on size and shape | Polishing step, aggregate removal | High | [13] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | High-resolution analysis and polishing | >98% | [14] |
Protocol 5: Characterization of Purified cIFN
After purification, the identity, purity, and biological activity of the cIFN must be confirmed.
1. SDS-PAGE:
-
Purpose: To assess purity and confirm the apparent molecular weight (approx. 19 kDa).[3][11]
-
Method: Run the purified cIFN on a polyacrylamide gel under reducing conditions and stain with Coomassie Blue. A single band at the expected molecular weight indicates high purity.
2. Western Blot:
-
Purpose: To confirm the identity of the protein.
-
Method: After SDS-PAGE, transfer the protein to a membrane and probe with an anti-IFN-α antibody.
3. Antiviral Bioassay:
-
Purpose: To determine the biological activity of the refolded cIFN.
-
Method: A common method is the cytopathic effect (CPE) reduction assay.[12] This involves treating virus-susceptible cells (e.g., A549 cells) with serial dilutions of the purified cIFN, followed by infection with a virus (e.g., encephalomyocarditis virus). The antiviral activity is quantified by determining the concentration of cIFN required to protect 50% of the cells from virus-induced death.
Purification and Yield Summary
| Purification Step | Protein Source | Yield | Purity | Specific Activity (IU/mg) | Reference |
| Solubilization & Refolding | Inclusion Bodies from E. coli | 79.87% (refolding rate) | - | - | [10] |
| IEX Chromatography | Refolded cIFN from E. coli | 70 mg/L of culture | Near homogeneity | - | [3][11] |
| IMAC Chromatography | Refolded His-tagged IFN-λ1 | 86 mg/L of culture | >95% | Assayed | [12] |
| IMAC (one-step) | Solubilized IBs | 52.89% (recovery) | 99.8% | 1.4 x 10⁸ | [10] |
Consensus Interferon Signaling Pathway
Consensus interferon, as a Type I interferon, binds to a heterodimeric receptor complex (IFNAR1 and IFNAR2) on the cell surface.[13] This binding triggers a downstream signaling cascade, primarily through the JAK-STAT pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[15][16]
Figure 4: Type I Interferon (cIFN) signaling pathway.
References
- 1. Strategies for the Production of Soluble Interferon-Alpha Consensus and Potential Application in Arboviruses and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Expression, purification, and characterization of recombinant human consensus interferon-alpha in Escherichia coli under λP(L) promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Clean and folded: Production of active, high quality recombinant human interferon-λ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Process for Purification and Refolding of Recombinant Human Interferon-α2b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. tandfonline.com [tandfonline.com]
- 12. On-column refolding purification and characterization of recombinant human interferon-lambda1 produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interferon-Based Biopharmaceuticals: Overview on the Production, Purification, and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interferon signaling pathway | Abcam [abcam.com]
- 16. Type I Interferon Signaling Pathways [rndsystems.com]
Cell Culture Models for Unveiling the Potent Effects of Interferon Alfacon-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1, a synthetically engineered type I interferon, exhibits potent antiviral, antiproliferative, and immunomodulatory properties. Its unique consensus sequence design confers a higher specific activity in some cases compared to naturally occurring interferon alpha subtypes. This document provides detailed application notes and experimental protocols for utilizing various cell culture models to study the multifaceted effects of this compound, aiding researchers in drug development and mechanistic studies.
Key Biological Activities and Relevant Cell Models
This compound exerts its biological effects primarily through the activation of the JAK-STAT signaling pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that orchestrate an antiviral state and inhibit cell growth. The selection of an appropriate cell culture model is paramount for accurately assessing these effects.
Table 1: Recommended Cell Culture Models for Studying this compound
| Biological Effect | Recommended Cell Lines | Rationale |
| Antiviral Activity | HeLa (Human cervical cancer) | Widely used and susceptible to various viruses like Vesicular Stomatitis Virus (VSV), making it a standard for antiviral assays. |
| Huh-7 (Human hepatoma) with HCV Replicon | A well-established model for studying the specific anti-Hepatitis C Virus (HCV) activity of interferons. | |
| Vero (African green monkey kidney) | Highly susceptible to a broad range of viruses and often used in plaque reduction assays. | |
| Antiproliferative Activity | Daudi (Human Burkitt's lymphoma) | A B-lymphoblastoid cell line known to be highly sensitive to the antiproliferative effects of interferons. |
| Eskol (Human hairy cell leukemia-like) | Another hematopoietic cell line responsive to the growth-inhibitory effects of interferons. | |
| KOC-7C (Human ovarian clear cell adenocarcinoma) | A solid tumor cell line shown to be sensitive to the antiproliferative effects of this compound. | |
| Signaling Pathway Analysis | Any interferon-responsive cell line (e.g., HeLa, Huh-7, Daudi) | The JAK-STAT pathway is ubiquitous in interferon-responsive cells. |
Experimental Protocols
Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Daudi or Eskol cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed Daudi or Eskol cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or medium (for control wells) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Data Presentation:
Table 2: Antiproliferative Activity of this compound
| Cell Line | Interferon Type | Antiproliferative Activity |
| Daudi | This compound | Significantly greater than IFN-α2a and IFN-α2b[1] |
| Eskol | This compound | Significantly greater than IFN-α2a and IFN-α2b[1] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. Researchers should determine these values empirically using the provided protocol.
Antiviral Activity Assessment using Plaque Reduction Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a challenge virus.
Materials:
-
This compound
-
HeLa cells
-
Vesicular Stomatitis Virus (VSV)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Agarose (B213101) overlay (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)
-
Crystal Violet solution (0.1% in 20% ethanol)
-
6-well plates
Protocol:
-
Seed HeLa cells in 6-well plates and grow to confluency.
-
Treat the confluent monolayers with various concentrations of this compound for 18-24 hours.
-
Remove the medium and infect the cells with VSV (aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with 2 mL of agarose overlay medium.
-
Allow the overlay to solidify and incubate at 37°C until plaques are visible (typically 24-48 hours).
-
Fix the cells with 10% formalin and stain with Crystal Violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control and determine the EC50 value.
Data Presentation:
Table 3: Antiviral Activity of this compound
| Cell Line | Virus | Interferon Type | Specific Antiviral Activity (antiviral units/mg) |
| HeLa | VSV | This compound | 10-fold higher than IFN-α2a and IFN-α2b[1] |
Note: Specific EC50 values should be determined experimentally.
Analysis of JAK-STAT Signaling Pathway Activation by Western Blot
This protocol details the detection of phosphorylated STAT1 and STAT2, key indicators of JAK-STAT pathway activation.
Materials:
-
This compound
-
HeLa or other responsive cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-STAT2 (Tyr690), anti-STAT2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1000 IU/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK-STAT signaling pathway activated by this compound.
Caption: Workflow for the MTT-based antiproliferative assay.
Caption: Workflow for the plaque reduction antiviral assay.
Conclusion
The cell culture models and protocols described herein provide a robust framework for investigating the biological effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on its antiviral and antiproliferative efficacy, as well as dissect the underlying molecular mechanisms of action. This information is critical for the continued development and clinical application of this potent therapeutic agent.
References
Application Notes and Protocols for Establishing a Dose-Response Curve for Interferon Alfacon-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interferon alfacon-1 is a synthetically engineered, non-naturally occurring type-I interferon.[1][2] Its amino acid sequence is a consensus sequence derived from several natural interferon alpha subtypes, designed to have enhanced biological activity.[2][3] Like other type-I interferons, it exhibits antiviral, antiproliferative, and immunomodulatory properties.[2][4] These effects are mediated through its interaction with the type I interferon receptor (IFNAR) and the subsequent activation of intracellular signaling cascades.[5][6]
Establishing a dose-response curve is a critical step in characterizing the biological activity of this compound. It provides quantitative data on the relationship between the concentration of the interferon and the magnitude of the biological response. This information is essential for determining the potency (e.g., EC50 or IC50), understanding the mechanism of action, and ensuring lot-to-lot consistency in drug development. These application notes provide detailed protocols for three common assays used to generate a dose-response curve for this compound: an antiviral activity assay, a reporter gene assay for signaling pathway activation, and an antiproliferative assay.
This compound Signaling Pathway
This compound exerts its cellular effects by binding to a specific heterodimeric cell surface receptor, the IFNAR, which consists of IFNAR1 and IFNAR2 subunits.[5][7] This binding event triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][8][9] Receptor engagement activates the receptor-associated tyrosine kinases, TYK2 and JAK1.[6][7][10] These kinases then phosphorylate STAT1 and STAT2 proteins.[7] The phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a complex known as the IFN-stimulated gene factor 3 (ISGF3).[6][7][9] ISGF3 translocates to the nucleus and binds to specific DNA sequences called IFN-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs).[6][9][11] The protein products of these ISGs are responsible for mediating the antiviral, antiproliferative, and immunomodulatory effects of this compound.[2][5]
Application Note 1: Antiviral Activity Assay by Cytopathic Effect (CPE) Inhibition
This protocol describes a method to determine the antiviral activity of this compound by measuring its ability to protect cells from a virus-induced cytopathic effect (CPE). The antiviral-based CPE assay is one of the most sensitive methods for measuring interferon bioactivity.[12] The endpoint is the effective concentration that protects 50% of the cells from viral-induced death (EC50).
Experimental Protocol
-
Cell Plating:
-
Culture human lung carcinoma A549 cells (ATCC CCL-185) in an appropriate growth medium.[12]
-
Detach cells using trypsin/EDTA, resuspend in fresh medium, and adjust the cell density.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate at a density of 2.5 x 10⁵ cells/mL.[13]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer.[12][13]
-
-
Interferon Treatment:
-
Prepare a series of two-fold serial dilutions of this compound in culture medium (e.g., ranging from 512 U/mL to 0.5 U/mL).[13]
-
Aspirate the culture medium from the A549 cell plate.[13]
-
Add 100 µL of the interferon dilutions to the appropriate wells. Include wells for a "cell control" (medium only, no virus) and a "virus control" (medium only, with virus).[12]
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow the cells to develop an antiviral state.[12][13]
-
-
Viral Infection:
-
Prepare a dilution of a suitable challenge virus, such as Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV), that is known to cause 100% cell death within 24-48 hours.[12][14]
-
Add the virus to all wells except the "cell control" wells, which receive fresh medium.[12]
-
Incubate the plate for an additional 24-48 hours, or until the "virus control" wells show 100% CPE.[12]
-
-
Quantification of Cell Viability:
-
Remove the medium from all wells.[12]
-
Fix and stain the remaining viable cells with a 0.5% crystal violet solution in 20% methanol (B129727) for 10-15 minutes.[12]
-
Gently wash the plate with water to remove excess stain and allow it to dry completely.[12]
-
Solubilize the stain by adding 100 µL of a suitable solvent (e.g., methanol or 1% SDS) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The results can be summarized in a table showing the percentage of cell viability relative to the cell control.
| This compound (U/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (CPE Inhibition) |
| Cell Control (No Virus) | 1.250 ± 0.05 | 100% |
| Virus Control (0) | 0.050 ± 0.01 | 0% |
| 0.5 | 0.180 ± 0.02 | 11% |
| 1.0 | 0.350 ± 0.03 | 25% |
| 2.0 | 0.650 ± 0.04 | 50% |
| 4.0 | 0.950 ± 0.05 | 75% |
| 8.0 | 1.150 ± 0.06 | 92% |
| 16.0 | 1.230 ± 0.05 | 98% |
% Viability = [(Abs_Sample - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] x 100
Experimental Workflow Diagram
Application Note 2: ISRE-Driven Reporter Gene Assay
This protocol outlines a method to quantify the activation of the JAK-STAT signaling pathway by this compound using a reporter gene assay.[15] This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of an ISRE promoter.[11][16] The light produced by the luciferase enzyme is directly proportional to the level of ISRE-driven gene expression, providing a sensitive and quantitative measure of interferon activity.[11][17]
Experimental Protocol
-
Cell Plating:
-
Interferon Treatment:
-
Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to capture the full sigmoidal dose-response curve (e.g., 0.1 to 1000 U/mL).
-
Add the interferon dilutions to the cells. Include untreated wells as a negative control.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[16]
-
-
Luciferase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).[16]
-
Add 50-70 µL of a cell lysis buffer (e.g., Promega Glo Lysis buffer) to each well and incubate for 5-10 minutes with gentle shaking to ensure complete lysis.[16]
-
Add 50-100 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer. The signal is typically stable for several minutes.
-
Data Presentation
Data is presented as Relative Luminescence Units (RLU) and can be used to calculate the fold induction over the untreated control.
| This compound (U/mL) | RLU (Mean ± SD) | Fold Induction |
| 0 (Control) | 500 ± 50 | 1.0 |
| 1 | 2,500 ± 200 | 5.0 |
| 5 | 15,000 ± 1,100 | 30.0 |
| 10 | 45,000 ± 3,500 | 90.0 |
| 50 | 120,000 ± 9,000 | 240.0 |
| 100 | 150,000 ± 12,000 | 300.0 |
| 500 | 155,000 ± 13,000 | 310.0 |
Fold Induction = (RLU_Sample / RLU_Control)
Experimental Workflow Diagram
Application Note 3: Antiproliferative Activity Assay
This protocol determines the antiproliferative effect of this compound on a susceptible cancer cell line. The assay measures the reduction in cell viability or metabolic activity after treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[20]
Experimental Protocol
-
Cell Plating:
-
Select a cell line known to be sensitive to the antiproliferative effects of interferon (e.g., HeLa cells).[21]
-
Seed 100 µL of cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[20]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
-
Interferon Treatment:
-
Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Add the interferon dilutions to the cells. Include untreated wells as a control for 100% viability.
-
Incubate for an extended period, typically 48-72 hours, to allow for measurable effects on cell proliferation.[22]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[20]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[20]
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The data is used to calculate the percentage of cell viability compared to the untreated control.
| This compound (ng/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 0.980 ± 0.07 | 100% |
| 1.6 | 0.852 ± 0.06 | 87% |
| 8 | 0.715 ± 0.05 | 73% |
| 40 | 0.559 ± 0.04 | 57% |
| 200 | 0.470 ± 0.04 | 48% |
| 1000 | 0.421 ± 0.03 | 43% |
| 5000 | 0.415 ± 0.03 | 42% |
% Viability = (Abs_Sample / Abs_Control) x 100 (Note: Example data inspired by results on HeLa cells where significant viability reduction was observed at concentrations like 200 ng/mL[21])
Experimental Workflow Diagram
Data Analysis and Interpretation
For each assay, the data (e.g., % Viability, Fold Induction) should be plotted against the logarithm of the this compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve (four-parameter logistic model).[23] From this curve, key parameters can be determined:
-
EC50 (Half-maximal Effective Concentration): The concentration of interferon that produces 50% of the maximum response (used for antiviral and reporter assays).
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of interferon that inhibits the biological response (e.g., cell proliferation) by 50%.[23]
-
Top and Bottom Plateaus: The maximum and minimum response levels.[23]
-
Hill Slope: A measure of the steepness of the curve, which can provide insights into the nature of the binding interaction.[23]
These parameters are crucial for quantifying the potency and efficacy of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UpToDate 2018 [doctorabad.com]
- 5. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 6. Type I Interferon Signaling Pathways [rndsystems.com]
- 7. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 8. KEGG DRUG: this compound [genome.jp]
- 9. invivogen.com [invivogen.com]
- 10. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pblassaysci.com [pblassaysci.com]
- 13. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for Long-Term Storage and Stability Testing of Interferon Alfacon-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon used in the treatment of chronic hepatitis C. As a therapeutic protein, its stability is a critical quality attribute that ensures its safety and efficacy. These application notes provide a comprehensive overview of the recommended long-term storage conditions and detailed protocols for the stability testing of this compound. The information is intended to guide researchers and drug development professionals in establishing and maintaining a robust stability program for this biopharmaceutical product.
This compound, commercially known as Infergen®, is formulated as a sterile, clear, and colorless solution. The formulation typically contains sodium chloride and sodium phosphate (B84403) as excipients to maintain isotonicity and buffer the pH.
Long-Term Storage and Stability
According to the U.S. Food and Drug Administration (FDA) approval information, the recommended long-term storage condition for this compound drug product is refrigeration at 2°C to 8°C.[1] The approved shelf life, or dating period, for the product when stored under these conditions is 24 months from the date of manufacture.[1] The date of manufacture is defined as the date of the final sterile filtration of the formulated bulk product. The purified bulk this compound can be stored for up to 6 months at 2°C to 8°C before final formulation and filling.[1]
Stability-Indicating Parameters
A comprehensive stability testing program for this compound should monitor key quality attributes that are indicative of its stability. These include:
-
Appearance: Visual inspection for clarity, color, and the presence of particulate matter.
-
pH: Measurement of the solution's pH to ensure it remains within the specified range.
-
Protein Content: Quantification of the this compound concentration.
-
Purity and Impurities: Assessment of product-related impurities, such as aggregates, fragments, and oxidized forms, as well as process-related impurities.
-
Potency: Measurement of the biological activity of the interferon.
Data Presentation: Long-Term and Accelerated Stability
The following tables provide an illustrative example of the data that would be collected during long-term and accelerated stability studies. The acceptance criteria are based on typical specifications for therapeutic proteins.
Table 1: Illustrative Long-Term Stability Data for this compound Stored at 2°C - 8°C
| Timepoint (Months) | Appearance | pH | Protein Content (% of Initial) | Purity by SEC-HPLC (% Monomer) | Potency (% of Initial) |
| 0 | Clear, colorless solution | 7.0 | 100 | 99.5 | 100 |
| 3 | Conforms | 7.0 | 101 | 99.4 | 98 |
| 6 | Conforms | 6.9 | 99 | 99.3 | 102 |
| 9 | Conforms | 7.1 | 98 | 99.2 | 97 |
| 12 | Conforms | 7.0 | 100 | 99.1 | 99 |
| 18 | Conforms | 6.9 | 97 | 99.0 | 96 |
| 24 | Conforms | 7.0 | 98 | 98.8 | 95 |
| Acceptance Criteria | Clear, colorless, free of visible particles | 6.8 - 7.2 | 90% - 110% | ≥ 98.0% | 80% - 125% |
Table 2: Illustrative Accelerated Stability Data for this compound Stored at 25°C ± 2°C / 60% RH ± 5% RH
| Timepoint (Months) | Appearance | pH | Protein Content (% of Initial) | Purity by SEC-HPLC (% Monomer) | Potency (% of Initial) |
| 0 | Clear, colorless solution | 7.0 | 100 | 99.5 | 100 |
| 1 | Conforms | 7.0 | 99 | 99.0 | 95 |
| 2 | Conforms | 6.9 | 97 | 98.7 | 92 |
| 3 | Conforms | 6.9 | 95 | 98.5 | 88 |
| 6 | Conforms | 6.8 | 92 | 98.1 | 85 |
| Acceptance Criteria | Clear, colorless, free of visible particles | 6.8 - 7.2 | 90% - 110% | ≥ 98.0% | 80% - 125% |
Experimental Protocols
Detailed methodologies for key stability-indicating assays are provided below. These protocols are intended as a starting point and should be validated for their specific application.
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Purpose: To quantify the monomeric form of this compound and detect the presence of high molecular weight aggregates and low molecular weight fragments.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
SEC column suitable for protein separation in the range of 10-100 kDa (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.0
-
This compound reference standard and samples
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound reference standard and samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared samples and reference standard onto the column.
-
Chromatography: Run the chromatography for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Detection: Monitor the eluent at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas for the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
References
Application Notes and Protocols: Interferon Alfacon-1 for In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetic, non-naturally occurring Type I interferon (IFN). Like other Type I interferons, it exhibits potent antiviral, antiproliferative, and immunomodulatory properties.[1][2] These effects are mediated through its interaction with the ubiquitous Type I interferon receptor (IFNAR), which triggers a cascade of intracellular signaling events, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1] This activation leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state, inhibit cell proliferation, and modulate the innate and adaptive immune systems.[3]
Due to the species-specific nature of interferon-receptor interactions, studies involving human interferons like alfacon-1 often necessitate the use of specialized mouse models, such as humanized mice reconstituted with a human immune system or knock-in mice expressing humanized receptors, to accurately evaluate their biological activity.[4][5] These notes provide an overview of the applications and protocols for utilizing this compound and related Type I interferons in preclinical mouse models for oncology and virology research.
Mechanism of Action and Signaling Pathway
This compound binds to a heterodimeric cell surface receptor composed of the IFNAR1 and IFNAR2 subunits.[1] This binding event initiates a conformational change in the receptor, leading to the activation of two associated tyrosine kinases, Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[6] These kinases then phosphorylate specific tyrosine residues on the receptor chains, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6]
Once docked, STAT1 and STAT2 are themselves phosphorylated by the JAKs, causing them to heterodimerize and dissociate from the receptor. This STAT1/STAT2 dimer translocates to the nucleus, where it associates with Interferon Regulatory Factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[3][6] The ISGF3 complex is the primary transcription factor for genes containing an IFN-stimulated response element (ISRE) in their promoter region, leading to the expression of a wide array of antiviral, antiproliferative, and immunomodulatory proteins.[3]
Caption: Canonical JAK-STAT signaling pathway activated by Type I Interferons.
Application I: Oncology Mouse Models
This compound's antiproliferative and immunomodulatory effects make it a candidate for cancer therapy. In mouse models, IFN-α treatment can significantly extend survival by directly inhibiting tumor cell growth and, critically, by stimulating the host's immune system.[7] The antitumor effects are often mediated by immune cells such as Natural Killer (NK) cells and T cells, highlighting the importance of an intact immune system for optimal therapeutic outcomes.[7][8]
Quantitative Data from In Vivo Oncology Studies
| Mouse Strain | Cancer Model | Interferon Type/Dose | Administration Route & Schedule | Key Outcomes | Reference(s) |
| C57BL/6 | STAT1-deficient Melanoma (AGS-1) | IFN-α / 2 x 10⁴ U | Daily | Significantly extended survival, independent of tumor STAT1 status. | [7] |
| Syngeneic | Orthotopic Pancreatic Adenocarcinoma | IFN-α (unspecified dose) | In combination with 5-FU and cisplatin | Significantly prolonged life; increased T cell and dendritic cell infiltration into tumors. | [9] |
| DBA/2 | Friend Erythroleukemia Cells (FLC) | Mouse IFN-α/β (dose-dependent) | Intraperitoneal (i.p.), Daily | Antitumor effect was directly related to the dose; repeated small doses were more effective than single large doses. | [10] |
| IFN-α/βR(-/-) | B16-F10 Melanoma, Lewis Lung Carcinoma | Endogenous Type I IFN | N/A (knockout model) | Increased tumor-associated macrophage (TAM) density, tumor growth, and angiogenesis in knockout mice. | [11] |
Experimental Workflow: Antitumor Efficacy Study
Caption: General experimental workflow for an in vivo antitumor study in mice.
Protocol: Subcutaneous Melanoma Mouse Model
-
Animal Model: Use 6-8 week old C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment.
-
Cell Preparation: Culture B16-F10 melanoma cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile, serum-free PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Group Randomization: Once tumors are palpable (approx. 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound).
-
Treatment Administration:
-
Vehicle Group: Administer daily intraperitoneal (i.p.) injections of sterile PBS.
-
Treatment Group: Administer daily i.p. injections of this compound. A starting dose, based on general IFN-α studies, could be 2 x 10⁴ Units per mouse.[7] Dose optimization may be required.
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint and Analysis:
-
The primary endpoint may be a pre-defined tumor volume limit (e.g., 2000 mm³) or a specific study duration.
-
At the endpoint, euthanize mice and collect tumors, blood, and spleens.
-
Analyze tumors for immune cell infiltration via flow cytometry or immunohistochemistry.
-
Analyze splenocytes for immune activation.
-
Perform survival analysis using Kaplan-Meier curves.
-
Application II: Virology Mouse Models
Type I interferons are a cornerstone of the innate immune response to viral infections. This compound can be used in vivo to study its prophylactic and therapeutic potential against various viruses. Studies in humanized mouse models have been crucial for evaluating the efficacy of different human IFN-α subtypes against human-specific pathogens like HIV-1.[4][12]
Quantitative Data from In Vivo Virology Studies
| Mouse Model | Virus | Interferon Type/Dose | Administration Route & Schedule | Key Outcomes | Reference(s) |
| Humanized TKO-BLT Mice | HIV-1 | Human IFN-α14 (high clinical dose) | Intravenous (i.v.), Daily for 10 days | Potent anti-HIV-1 activity; reduced viremia and proviral loads. Associated with increased tetherin, MX2, and TRAIL+ NK cells. | [4] |
| Humanized TKO-BLT Mice | HIV-1 | Human IFN-α2 (high clinical dose) | Intravenous (i.v.), Daily for 10 days | Ineffective against HIV-1; associated with CD8+ T cell activation. | [4] |
| Humanized IFNAR-hEC Mice | Hepatitis B Virus (HBV) | PEGylated hIFN-α2 | Unspecified | Long-term viral suppression. | [5] |
| BALB/c Mice | SARS-CoV (lethal challenge) | Adenovirus-vectored mouse IFN-α (mDEF201) / 10⁶ to 10⁸ PFU | Intranasal (i.n.), Single dose | Prophylactic: Complete survival up to 14 days prior to challenge. Therapeutic: 70-100% protection up to 12h post-infection. | [13] |
| Swiss Mice (3-day-old) | Orthobunyaviruses (GROV, OROV) | IFN-αA / 100,000 IU/mL | Intraperitoneal (i.p.), Daily | Treatment initiated 3h post-infection prevented virus replication in the brain. | [14] |
Experimental Workflow: Antiviral Efficacy Study
Caption: General experimental workflow for an in vivo antiviral study in mice.
Protocol: Therapeutic HIV-1 Model in Humanized Mice
-
Animal Model: Use humanized mice (e.g., TKO-BLT) reconstituted with a human immune system.[4]
-
Virus and Infection:
-
Use a replication-competent HIV-1 strain (e.g., JR-CSF).
-
Infect mice via intraperitoneal injection with a pre-determined infectious dose (e.g., 10⁴ TCIU).[12]
-
-
Group Randomization: Randomly assign infected mice to treatment groups.
-
Treatment Administration:
-
Therapeutic Model: Initiate treatment within hours of infection (e.g., 2 hours post-infection).[12]
-
Vehicle Group: Administer daily intravenous (i.v.) or subcutaneous (s.c.) injections of a suitable vehicle control.
-
Treatment Group: Administer daily i.v. or s.c. injections of this compound. The dose should be based on clinically relevant doses, which may require allometric scaling.
-
-
Treatment Duration: Continue daily treatment for a defined period, for example, 10 consecutive days.[12]
-
Sample Collection and Monitoring:
-
Collect blood samples at baseline and specified time points (e.g., 24 hours after the final dose).
-
Monitor animal health and weight throughout the study.
-
-
Endpoint and Analysis:
-
At the study endpoint (e.g., day 11), euthanize mice and collect plasma and tissues (spleen, bone marrow, lymph nodes).
-
Measure plasma viral load using a p24 ELISA or RT-qPCR for viral RNA.[12]
-
Quantify proviral DNA in cells isolated from tissues.
-
Analyze human immune cell populations (T cells, NK cells) and activation markers via flow cytometry.
-
Measure expression of key ISGs (e.g., Tetherin, MX2) in relevant cell populations by qPCR.[4]
-
References
- 1. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. invivogen.com [invivogen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Interferon Alfacon-1 Bioactivity
Introduction
Interferon alfacon-1 (also known as consensus interferon) is a synthetically engineered Type I interferon used in the treatment of chronic hepatitis C.[1][2][3] It is designed by assigning the most frequently observed amino acid at each position from several natural interferon alpha subtypes, resulting in a protein with potentially enhanced biological activity.[1][4][5] Accurate and reproducible measurement of its bioactivity is critical for quality control during drug development and for clinical monitoring. This document provides detailed protocols for the principal methods used to quantify the biological activity of this compound, including its antiviral, antiproliferative, and immunomodulatory effects.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its biological effects by binding to the Type I interferon alpha/beta receptor (IFNAR) present on the surface of target cells.[6] This binding event triggers a signaling cascade known as the JAK-STAT pathway. Receptor engagement activates Janus kinases (JAK1 and Tyk2), which then phosphorylate Signal Transducer and Activator of Transcription proteins (STAT1 and STAT2).[7] The phosphorylated STATs form a heterodimer, associate with Interferon Regulatory Factor 9 (IRF9) to create the ISGF3 complex (Interferon-Stimulated Gene Factor 3), and translocate to the nucleus.[7] In the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs), driving the transcription of hundreds of Interferon-Stimulated Genes (ISGs).[7][8] The protein products of these ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferons.[2][6][9]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of interferon-Con1 with natural recombinant interferons-alpha: antiviral, antiproliferative, and natural killer-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 7. WO2011080686A1 - A cell-based screening assay to identify molecules that stimulate ifn-alpha/beta target genes - Google Patents [patents.google.com]
- 8. dspace.umh.es [dspace.umh.es]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols: Developing a Reporter Assay for Interferon Alfacon-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon alfacon-1 is a synthetic type I interferon designed by aligning the sequences of several natural alpha interferon subtypes. It is utilized in the treatment of chronic hepatitis C infection. Like other type I interferons, it exerts its antiviral, antiproliferative, and immunomodulatory effects by binding to the type I interferon receptor (IFNAR) and activating the JAK-STAT signaling pathway. This culminates in the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
A robust and quantitative method for assessing the signaling activity of this compound is crucial for research, drug development, and quality control. This document provides detailed application notes and protocols for the development and implementation of a cell-based reporter assay to measure this compound signaling. The assay utilizes a reporter gene, such as luciferase, under the transcriptional control of an Interferon-Stimulated Response Element (ISRE), providing a sensitive and high-throughput method to quantify the bioactivity of this compound and screen for modulators of its signaling pathway.
Signaling Pathway
This compound binds to the heterodimeric IFNAR receptor, which consists of the IFNAR1 and IFNAR2 subunits. This binding event activates the receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2. These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. The phosphorylated STAT1 and STAT2 form a heterodimer and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex. This complex translocates to the nucleus and binds to ISREs in the promoters of ISGs, driving the expression of a reporter gene.
Caption: this compound Signaling Pathway.
Experimental Workflow
The development and execution of the this compound reporter assay follows a structured workflow, from the generation of a stable reporter cell line to data analysis.
Caption: Experimental Workflow for the Reporter Assay.
Data Presentation
Table 1: Expected Dose-Response of this compound in an ISRE-Luciferase Reporter Assay
| This compound (IU/mL) | Relative Luminescence Units (RLU) | Fold Induction |
| 0 | 1,000 | 1.0 |
| 1 | 5,000 | 5.0 |
| 10 | 25,000 | 25.0 |
| 100 | 100,000 | 100.0 |
| 1,000 | 150,000 | 150.0 |
| 10,000 | 155,000 | 155.0 |
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| EC50 | ~50-150 IU/mL | The concentration of this compound that elicits a half-maximal response. |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Coefficient of Variation (CV%) | < 15% | A measure of the precision and reproducibility of the assay. |
| Signal-to-Background Ratio | > 100 | The ratio of the signal from the highest concentration of this compound to the signal from the vehicle control. |
Experimental Protocols
Protocol 1: Generation of a Stable ISRE-Luciferase Reporter Cell Line
1. Vector Construction:
-
A luciferase reporter vector containing multiple copies of an ISRE upstream of a minimal promoter driving the expression of a luciferase gene (e.g., pGL4.45[luc2P/ISRE/Hygro]) is recommended.[1]
-
The vector should also contain a selectable marker, such as hygromycin resistance, for the selection of stably transfected cells.[1]
2. Cell Line Selection:
-
Human embryonic kidney (HEK293) cells or human lung carcinoma (A549) cells are suitable choices as they are known to be responsive to type I interferons.[2][3]
3. Transfection:
-
Transfect the chosen cell line with the ISRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
4. Stable Cell Line Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., hygromycin) to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
Continue selection for 2-3 weeks until antibiotic-resistant colonies are formed.
5. Clonal Selection and Validation:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and screen for luciferase activity in response to a known type I interferon (e.g., Interferon alpha-2a).
-
Select the clone with the highest signal-to-background ratio and a robust dose-response to interferon stimulation for use in the assay.
Protocol 2: this compound Reporter Assay
1. Cell Seeding:
-
Culture the stable ISRE-luciferase reporter cell line in complete growth medium.
-
On the day of the assay, harvest the cells and resuspend them in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 2 x 10^4 cells per well in 100 µL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
2. Treatment with this compound:
-
Prepare a serial dilution of this compound in assay medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include a vehicle control (medium only) and a positive control (a known concentration of a standard interferon).
3. Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined during assay development.
4. Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).[4]
-
Measure the luminescence using a plate reader.
Protocol 3: Data Analysis
1. Data Acquisition:
-
Record the relative luminescence units (RLU) for each well.
2. Data Normalization:
-
Calculate the fold induction by dividing the RLU of each treated well by the average RLU of the vehicle control wells.
3. Dose-Response Curve Generation:
-
Plot the fold induction (or RLU) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
4. Assay Validation:
-
Z'-factor: Calculate the Z'-factor to assess the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
-
Coefficient of Variation (CV%): Calculate the CV% for replicate wells to assess the precision of the assay. A CV% of less than 15% is generally acceptable.
-
CV% = (Standard Deviation / Mean) * 100
-
References
Application Notes and Protocols for Studying Interferon Alfacon-1 Pathways Using CRISPR-Cas9
Abstract
Interferon alfacon-1 is a synthetic type-I interferon designed to elicit potent antiviral, antiproliferative, and immunomodulatory responses.[1][2] Understanding the intricate signaling pathways it activates is crucial for optimizing its therapeutic use and developing novel drugs. The CRISPR-Cas9 system provides a revolutionary tool for genome editing, enabling precise knockout of specific genes to dissect their roles in cellular signaling.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 to investigate the this compound signaling cascade. Detailed protocols for genome-wide screening and single-gene validation are provided, accompanied by data presentation guidelines and pathway visualizations.
Application Note 1: Genome-Wide Elucidation of the this compound Signaling Pathway
Background
This compound, like other type-I interferons, initiates its biological effects by binding to a heterodimeric cell surface receptor composed of IFNAR1 and IFNAR2 subunits.[5] This binding event triggers the canonical Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6][7] Receptor-associated kinases, JAK1 and TYK2, are activated, leading to the phosphorylation of STAT1 and STAT2. These phosphorylated STATs dimerize, recruit Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[5][6] The ISGF3 complex then binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs), driving their transcription to establish an antiviral state.[6]
While this canonical pathway is well-established, CRISPR-Cas9 based loss-of-function screens offer an unbiased, systematic approach to identify both known and novel components essential for interferon signaling.[8][9]
Caption: Canonical JAK-STAT signaling pathway activated by this compound.
CRISPR-Cas9 Screening Workflow
A pooled CRISPR-Cas9 knockout library, typically targeting the entire human genome or a curated set of genes (e.g., all kinases), can be used to identify genes whose loss confers resistance to the antiviral effects of this compound. The general workflow involves transducing Cas9-expressing cells with a lentiviral sgRNA library, treating the cell population with this compound, and then challenging them with a virus. Cells in which an essential pathway component has been knocked out will fail to mount an antiviral response and will be susceptible to virus-induced cell death. Conversely, if screening for factors that negatively regulate the pathway, a reporter system (e.g., ISRE-driven GFP) can be used to isolate cells with enhanced interferon response.[9][10] By comparing the sgRNA representation in the surviving (or high-GFP) population to the initial population via next-generation sequencing, genes essential to the pathway can be identified as "hits".[11]
Caption: Experimental workflow for a CRISPR-Cas9 knockout screen.
Data Presentation: Key Gene Hits in Type I Interferon Signaling
Results from CRISPR screens consistently identify the core components of the JAK-STAT pathway as top hits, validating the approach.[8][9]
| Gene | Description | Role in Pathway |
| IFNAR1 | Interferon Alpha And Beta Receptor Subunit 1 | Receptor Component |
| IFNAR2 | Interferon Alpha And Beta Receptor Subunit 2 | Receptor Component |
| JAK1 | Janus Kinase 1 | Tyrosine Kinase, phosphorylates STATs |
| TYK2 | Tyrosine Kinase 2 | Tyrosine Kinase, phosphorylates STATs |
| STAT1 | Signal Transducer and Activator of Transcription 1 | Transcription Factor, component of ISGF3 |
| STAT2 | Signal Transducer and Activator of Transcription 2 | Transcription Factor, component of ISGF3 |
| IRF9 | Interferon Regulatory Factor 9 | DNA-binding protein, component of ISGF3 |
Protocol 1: CRISPR-Cas9 Mediated Knockout Screening of the this compound Pathway
Objective
To perform a pooled, negative-selection CRISPR-Cas9 knockout screen to identify genes essential for the antiviral response mediated by this compound.
Materials
-
Human cell line susceptible to viral infection (e.g., A549, HeLa)[8][9]
-
LentiCRISPRv2 library (e.g., GeCKOv2)[9]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
This compound
-
Challenge virus (e.g., Vesicular Stomatitis Virus - VSV)[11]
-
Genomic DNA extraction kit
-
High-fidelity polymerase for PCR
-
Next-generation sequencing platform
Methodology
-
Lentivirus Library Production: Co-transfect HEK293T cells with the lentiCRISPR library pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Cell Line Transduction:
-
Plate Cas9-expressing target cells (e.g., A549-Cas9).
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. This should be done in the presence of polybrene (8 µg/mL).
-
Ensure the number of cells transduced is high enough to maintain library representation (>500 cells per sgRNA).
-
-
Puromycin Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control plate shows complete cell death.
-
Screening:
-
Split the selected cell population into two replicates: a control group (untreated) and an experimental group.
-
Treat the experimental group with a predetermined concentration of this compound for 24 hours.
-
Infect both the control and experimental groups with the challenge virus (e.g., VSV at an MOI of 0.1).[11]
-
Culture the cells until widespread cell death is observed in the interferon-treated population, leaving only the resistant "survivor" cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from the experimental group and an equivalent number of cells from the initial, unselected population (pre-treatment control).
-
Extract genomic DNA from both populations.
-
Use PCR to amplify the sgRNA cassettes from the genomic DNA.
-
Submit the PCR amplicons for deep sequencing.
-
-
Data Analysis: Compare the sgRNA read counts between the surviving population and the initial population. sgRNAs that are depleted in the survivor pool targeted genes essential for the interferon-mediated antiviral response.
Application Note 2: Validating Individual Gene Hits from CRISPR Screens
Background
Following a genome-wide screen, it is critical to validate individual high-ranking candidate genes. This process confirms that the observed phenotype is due to the knockout of the specific gene and not an off-target effect. Validation involves generating a clonal cell line with a confirmed knockout of the target gene and then performing detailed functional assays.
Protocol 2: Validation of a Single Gene Knockout
Objective
To generate and validate a knockout cell line for a single gene of interest (e.g., STAT2) and confirm its role in the this compound pathway.
Materials
-
Cas9-expressing cell line
-
LentiCRISPRv2 or similar vector
-
sgRNA sequences targeting the gene of interest
-
Transfection reagent
-
96-well plates for single-cell cloning
-
PCR reagents and primers flanking the sgRNA target site
-
Antibody against the target protein (for Western Blot)
-
qRT-PCR reagents and primers for ISGs (e.g., ISG15, MX1)
-
This compound
Methodology
-
sgRNA Design and Cloning: Design 2-3 sgRNAs targeting an early constitutive exon of the gene of interest. Clone each sgRNA into a CRISPR vector.
-
Transfection and Clonal Isolation:
-
Transfect the Cas9-expressing cells with the sgRNA-containing plasmid.
-
48 hours post-transfection, serially dilute the cells into 96-well plates to isolate single cells.[4]
-
Culture the plates until single colonies are visible.
-
-
Knockout Verification:
-
Expand individual clones. Split the expanded population for genomic DNA extraction, protein extraction, and cell stock cryopreservation.
-
Sequencing: Perform PCR on the genomic DNA to amplify the region targeted by the sgRNA. Use Sanger sequencing to screen for insertions or deletions (indels) that indicate successful editing by the non-homologous end joining (NHEJ) repair pathway.[4]
-
Western Blot: Use an antibody specific to the target protein to confirm the absence of protein expression in the edited clones compared to wild-type controls.
-
-
Functional Assays:
-
Select a verified knockout clone and a wild-type control clone.
-
Treat both cell lines with this compound.
-
ISG Expression: After 6-24 hours, extract RNA and perform qRT-PCR to measure the induction of key ISGs. A true knockout of an essential pathway component like STAT2 should abrogate ISG induction.
-
Antiviral Assay: Perform a viral challenge assay to confirm that the knockout cells are unable to mount an effective antiviral response upon interferon treatment.
-
Data Presentation: Quantitative Analysis of Knockout Efficiency and Functional Impact
Quantitative data is essential for interpreting results. While CRISPR-Cas9 is powerful, its efficiency can vary. It has been noted that type I interferons themselves can reduce the efficiency of CRISPR-Cas9-mediated editing by lowering the expression of guide RNA.[12][13]
Table 2: Representative Data for STAT2 Knockout Validation
| Cell Line | Indel Frequency (%) | STAT2 Protein Level (vs. WT) | ISG15 mRNA Fold Induction (Post-IFN) |
| Wild-Type (WT) | 0% | 100% | 150-fold |
| STAT2 KO Clone | 100% (biallelic) | <1% | 1.2-fold |
Table 3: Reported CRISPR-Cas9 Editing Efficiencies in Relevant Studies
| Cell Line | Target Context | Delivery Method | Editing Efficiency | Reference |
| H1299 | AAVS1 locus | Plasmid transfection | ~10% | [13] |
| H1299 (with IFNα treatment) | AAVS1 locus | Plasmid transfection | ~5% | [13] |
| Human Pluripotent Stem Cells | Various | modRNA-based transfection | Up to 84% | [14] |
| Mouse Embryonic Fibroblasts | Per1/Per2 genes | ssODN-mediated HDR | ~1-5% | [15] |
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Facebook [cancer.gov]
- 3. genemedi.net [genemedi.net]
- 4. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-based Knockout Strategy Elucidates Components Essential for Type 1 Interferon Signaling in Human HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Establishment of a CRISPR/Cas9 knockout library for screening type I interferon-inducible antiviral effectors in pig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CRISPR/Cas9-Mediated Genome Engineering by a Type I Interferon-Induced Reduction in Guide RNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CRISPR/Cas9-Mediated Genome Engineering by a Type I Interferon-Induced Reduction in Guide RNA Expression [jstage.jst.go.jp]
- 14. psu.edu [psu.edu]
- 15. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Recombinant Interferon Alfacon-1 Production
Welcome to the technical support center for the troubleshooting of low yield of recombinant Interferon alfacon-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the expression and purification of this important therapeutic protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically produced?
A1: this compound is a synthetically designed, non-naturally occurring type I interferon. Its 166-amino acid sequence is a consensus sequence derived from several natural human interferon alpha subtypes. It is most commonly produced in Escherichia coli (E. coli) due to the bacterium's rapid growth, well-understood genetics, and high-yield potential.[1][2][3] The production in E. coli often leads to the accumulation of this compound in insoluble aggregates known as inclusion bodies.[4][5]
Q2: What are the main challenges in producing recombinant this compound in E. coli?
A2: The primary challenges include:
-
Low expression levels: Suboptimal codon usage, plasmid instability, or toxicity of the protein to the host can lead to poor expression.
-
Inclusion body formation: The high-level expression of a foreign protein in E. coli often results in misfolded, inactive protein accumulating in inclusion bodies.[4][5]
-
Inefficient purification and refolding: Recovering active protein from inclusion bodies requires efficient solubilization and refolding protocols, which can be challenging to optimize.
-
Final product purity and activity: Achieving high purity and ensuring the biological activity of the final product requires multiple, well-controlled purification steps.
Q3: What is a typical expected yield for recombinant this compound?
A3: The yield of recombinant this compound can vary significantly depending on the expression system, cultivation conditions, and purification strategy. Reported yields for similar consensus interferons in E. coli shake flask cultures can range from 70 mg/L to 270 mg/L of purified protein.[3][4] In high-cell-density fermentations, the yield can be substantially higher.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Expression of this compound
Question: I am not seeing the expected band for this compound (~19.4 kDa) on my SDS-PAGE analysis of the total cell lysate after induction. What could be the problem?
Possible Causes and Solutions:
-
Codon Usage: The gene sequence for this compound may contain codons that are rare in E. coli, leading to translational stalling.
-
Solution: Synthesize a gene with codons optimized for E. coli expression. Several studies have shown that codon optimization can significantly increase the production of soluble interferon molecules in E. coli.[1]
-
-
Plasmid Instability: The expression plasmid may be lost during cell division, especially in the absence of selective pressure.
-
Solution: Always include the appropriate antibiotic in your culture medium. Verify the plasmid integrity by restriction digestion or sequencing.
-
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction may not be optimal.
-
Solution: Perform a systematic optimization of induction conditions. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM), induction temperatures (e.g., 18°C, 25°C, 37°C), and induction times. Lower temperatures often favor the production of soluble protein.[1]
-
-
Protein Toxicity: Overexpression of this compound may be toxic to the E. coli host, leading to cell death and reduced yield.
-
Solution: Use a lower inducer concentration, a lower induction temperature, or a weaker promoter to reduce the expression rate. You can also try using a different E. coli host strain that may be more tolerant to the recombinant protein.
-
Experimental Workflow for Optimizing Expression:
Caption: Workflow for troubleshooting low protein expression.
Issue 2: this compound is Expressed but Forms Insoluble Inclusion Bodies
Question: I can see a strong band for this compound on SDS-PAGE, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein or recover the protein from inclusion bodies?
Strategies to Increase Soluble Expression:
-
Lower Induction Temperature: Reducing the cultivation temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST)) to the N-terminus of this compound can improve its solubility. The tag can be cleaved off after purification.
-
Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES or DnaK/DnaJ/GrpE) can assist in the proper folding of the recombinant protein.
-
Optimize Culture Medium: The composition of the growth medium can influence protein folding. Supplementing the medium with osmolytes like sorbitol or betaine (B1666868) can sometimes improve solubility.
Protocol for Inclusion Body Solubilization and Refolding:
If optimizing expression for soluble protein is unsuccessful, the protein can be recovered from inclusion bodies.
-
Inclusion Body Isolation and Washing:
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6-8 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer. This buffer typically contains a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation and may include additives like L-arginine to prevent aggregation.
-
Alternatively, use dialysis to gradually remove the denaturant.
-
Data Presentation: Comparison of Solubilization and Refolding Conditions
| Condition | Denaturant | Refolding Method | Additives | Expected Recovery (%) |
| 1 | 8 M Urea | Rapid Dilution | L-arginine, GSSG/GSH | 20-30 |
| 2 | 6 M Guanidine HCl | Step-wise Dialysis | Sucrose, GSSG/GSH | 15-25 |
| 3 | 8 M Urea | On-column Refolding | L-arginine | 25-40 |
Issue 3: Low Yield After Purification
Question: My protein refolded, but I am losing a significant amount during the purification steps. How can I improve my purification yield?
Possible Causes and Solutions:
-
Protein Precipitation During Dialysis/Buffer Exchange: The refolded protein may aggregate and precipitate when the denaturant is removed or the buffer conditions are changed.
-
Solution: Ensure the refolding process is complete before proceeding. Perform buffer exchange into a buffer that maintains protein stability (check pH, ionic strength, and consider additives like glycerol (B35011) or L-arginine).
-
-
Poor Binding to Chromatography Resin: The protein may not be binding efficiently to the chosen chromatography column.
-
Solution:
-
Ion-Exchange Chromatography (IEX): Ensure the pH of your buffer is appropriate for the pI of this compound and the type of IEX resin used. Perform a small-scale screen of different pH values and salt concentrations.
-
Affinity Chromatography (if using a tag): Check the integrity of your fusion tag. Ensure the binding and elution conditions are optimal.
-
Hydrophobic Interaction Chromatography (HIC): Optimize the salt concentration for binding and the gradient for elution.
-
-
-
Proteolytic Degradation: The protein may be degraded by proteases during purification.
-
Solution: Add protease inhibitors to your buffers, especially during the initial lysis and purification steps. Keep the protein cold at all times.
-
Experimental Protocol: Two-Step Purification of Refolded this compound
-
Ion-Exchange Chromatography (IEX):
-
Load the refolded and clarified protein solution onto a cation exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer at a pH below the pI of this compound.
-
Wash the column to remove unbound contaminants.
-
Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl).
-
Analyze fractions by SDS-PAGE to identify those containing pure this compound.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the pure fractions from IEX and concentrate them.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75) to separate the monomeric, active form from any remaining aggregates.
-
Collect the fractions corresponding to the monomeric peak.
-
Quantitative Data: Typical Purification Yields
| Purification Step | Starting Material (mg) | Eluted Protein (mg) | Step Yield (%) | Overall Yield (%) |
| Refolded Protein | 100 | - | - | 100 |
| Ion-Exchange | 100 | 70 | 70 | 70 |
| Size-Exclusion | 70 | 50 | 71 | 50 |
Mandatory Visualization
This compound Signaling Pathway (JAK-STAT Pathway)
This compound, like other type I interferons, exerts its biological effects by binding to the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits. This binding triggers a signaling cascade known as the JAK-STAT pathway.
Caption: JAK-STAT signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotic-free expression system for the production of human interferon-beta protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auto-induction expression of human consensus interferon-alpha in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, and characterization of recombinant human consensus interferon-alpha in Escherichia coli under λP(L) promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
preventing aggregation of Interferon alfacon-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Interferon alfacon-1 in solution.
Troubleshooting Guide: Investigating and Mitigating this compound Aggregation
Encountering aggregation in your this compound solution can be a significant setback. This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Logical Troubleshooting Workflow
Caption: A stepwise guide to identifying and resolving this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound aggregation?
A1: Protein aggregation can be triggered by a variety of factors that disrupt the stability of this compound.[1] Key causes include:
-
Suboptimal pH: Proteins are least soluble at their isoelectric point (pI).[2] Deviations from the optimal pH can lead to increased aggregation.
-
Temperature Stress: Elevated temperatures can induce denaturation and subsequent aggregation.[3]
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can cause proteins to unfold and aggregate.
-
High Protein Concentration: Increased proximity of protein molecules at higher concentrations can promote self-association and aggregation.[2]
-
Presence of Contaminants: Impurities or leachables from containers can act as nucleation sites for aggregation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can be detrimental to protein stability.[1]
Q2: My this compound solution appears cloudy. What should I do first?
A2: The first step is to confirm the presence and nature of the aggregates. Visual inspection is a preliminary indicator, but quantitative analysis is necessary. We recommend using techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in the solution and Size Exclusion Chromatography (SEC) to separate and quantify monomers from aggregates.
Q3: How can I prevent the aggregation of this compound during my experiments?
A3: To maintain the stability of your this compound solution, consider the following preventative measures:
-
Maintain Optimal pH: The approved formulation for this compound (Infergen®) is buffered at a pH of 7.0 ± 0.2.[4] Maintaining a pH within this range is crucial.
-
Control Temperature: Store this compound at the recommended temperature of 2-8°C and avoid temperature fluctuations.[5]
-
Gentle Handling: Avoid vigorous shaking or vortexing. Mix gently by inversion.
-
Use of Stabilizers: If you are reformulating, consider the use of excipients known to stabilize interferons, such as sugars (e.g., sucrose, trehalose), polyols, amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20 or 80).[3][6]
-
Optimize Protein Concentration: Work with the lowest feasible protein concentration for your application to minimize the risk of aggregation.[2]
Q4: What excipients are commonly used to stabilize interferon solutions?
A4: A variety of excipients have been shown to be effective in preventing interferon aggregation. A study on an albumin-free formulation of Interferon beta-1b identified a combination of n-Dodecyl-β-D-maltoside (a surfactant), arginine (an amino acid), and trehalose (B1683222) (a sugar) as being particularly effective.[6][7][8] For Interferon alpha, formulations have included non-ionic detergents like Polysorbate 20 or 80 and benzyl (B1604629) alcohol in an acidic buffer (pH 4.5 to 6.0).[3]
Quantitative Data on Interferon Aggregation
While specific quantitative data for this compound is limited in publicly available literature, studies on other interferons provide valuable insights into the impact of formulation parameters on aggregation.
Table 1: Effect of pH and Buffer Concentration on Recombinant Human Interferon alpha2b (rhIFNα2b) Aggregation
Data from a study on the heat-induced aggregation of rhIFNα2b after 72 hours at 50°C.[9]
| pH | Buffer Concentration (mM) | Monomer (%) | Higher Molecular Weight Aggregates (%) |
| 5 | 10 | Significantly lower than pH 6 | Significantly higher than pH 6 |
| 6 | 10 | Significantly higher than pH 5 & 7 | Significantly lower than pH 5 & 7 |
| 7 | 10 | Significantly lower than pH 6 | Significantly higher than pH 6 |
| 6 | 55 | Higher than 10 mM | Lower than 10 mM |
| 6 | 100 | Highest | Lowest |
Table 2: Optimized Albumin-Free Formulation for Recombinant Interferon beta-1b
Results from a study to develop a stable, albumin-free formulation of IFNβ-1b.[3][8]
| Parameter | Optimal Condition |
| pH | 4.0 |
| Surfactant | 0.2% n-Dodecyl-β-D-maltoside |
| Amino Acid | 70 mM Arginine |
| Sugar | 189 mM Trehalose |
| Protein Concentration | 0.50 mg/ml |
| Resulting Potency | 91% ± 5% |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[6]
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Perform a blank measurement using the filtered buffer that the protein is in.[11]
-
-
Data Acquisition:
-
Place the cuvette containing the sample into the instrument and allow the temperature to equilibrate.
-
Acquire multiple measurements (e.g., 10-20 runs) to ensure reproducibility.[10]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
The presence of species with a larger hydrodynamic radius (Rh) compared to the known size of monomeric this compound indicates aggregation.
-
2. Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[12][13]
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size exclusion column suitable for the molecular weight of this compound (e.g., YMC-Pack Diol-200 or similar).[12]
-
Mobile Phase: A common mobile phase is 0.1 M phosphate (B84403) buffer with 0.1 M sodium sulfate (B86663) at pH 7.0.[12]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[12]
-
Prepare the this compound sample by diluting it in the mobile phase to an appropriate concentration.
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.[12]
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species based on their retention times (larger molecules elute first).
-
Integrate the area under each peak to determine the relative percentage of each species, providing a quantitative measure of aggregation.
-
Signaling Pathway
Type I Interferon (JAK-STAT) Signaling Pathway
This compound, as a type I interferon, exerts its biological effects through the JAK-STAT signaling pathway.[14]
Caption: Binding of this compound to its receptor activates the JAK-STAT pathway, leading to the transcription of genes with antiviral, antiproliferative, and immunomodulatory effects.[4]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Preventing Aggregation of Recombinant Interferon beta-1b in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Preventing Aggregation of Recombinant Interferon beta-1b in Solution by Additives: Approach to an Albumin-Free Formulation [apb.tbzmed.ac.ir]
- 9. agilent.com [agilent.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Development of a high performance size exclusion chromatography method to determine the stability of Human Serum Albumin in a lyophilized formulation of Interferon alfa-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic models reveal the interplay of protein production and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Interferon Alfacon-1 In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro assays for Interferon alfacon-1.
I. Troubleshooting Guides
This section addresses specific issues that may arise during antiviral and antiproliferative assays involving this compound.
Antiviral Cytopathic Effect (CPE) Reduction Assay
Question: Why am I observing high variability between my replicate wells?
Answer: High variability in a CPE reduction assay can obscure the true antiviral effect of this compound. Common causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip depth. |
| Uneven Cell Seeding | Gently mix the cell suspension before and during plating to ensure a homogenous distribution. Avoid letting cells settle in the pipette or reservoir. |
| Edge Effects | To mitigate evaporation and temperature gradients, avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][2] |
| Incomplete Reagent Mixing | After adding reagents, gently tap or swirl the plate to ensure thorough mixing within each well. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to viral infection and treatment.[1] |
Question: My positive control (a known antiviral agent) is not showing the expected inhibition of CPE.
Answer: Failure of the positive control points to a systemic issue with the assay. Consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Double-check all calculations for the dilution of the positive control stock solution. |
| Degraded Reagents | Verify the expiration dates and storage conditions of all reagents, including the positive control, cell culture media, and virus stock.[2] |
| Suboptimal Viral Titer | The viral titer may be too high, overwhelming the protective effects of the positive control. Re-titer the virus stock and use a multiplicity of infection (MOI) that causes approximately 90-100% CPE in the virus control wells within the designated assay time. |
| Cell Health Issues | Ensure that the host cells are healthy, viable (>95%), and within a low passage number range to maintain consistent susceptibility to viral infection.[3] |
Question: I am seeing significant cytotoxicity in my no-virus, high-concentration this compound wells.
Answer: While the primary activity measured in a CPE assay is antiviral, high concentrations of some compounds, including interferons, can have direct cytotoxic or antiproliferative effects on the host cells.
| Potential Cause | Recommended Solution |
| Inherent Cytotoxicity | The observed effect may be due to this compound-induced cell death rather than a specific antiviral effect.[2] |
| Solvent Toxicity | If a solvent like DMSO is used to dissolve this compound, ensure the final concentration in the assay is non-toxic to the cells by running a solvent-only control.[2][3] |
| Assay Endpoint Measurement | Consider using a method that directly measures viral replication, such as qPCR for viral RNA, to distinguish between antiviral and cytotoxic effects.[2] |
Antiproliferative (MTT) Assay
Question: My absorbance readings are low across the entire plate, including the untreated control wells.
Answer: Low signal can be due to a variety of factors affecting cell health and metabolism.
| Potential Cause | Recommended Solution |
| Low Cell Seeding Density | Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells at the time of the assay.[1] |
| Poor Cell Viability | Confirm cell viability before seeding. Do not use cells with viability below 95%. |
| Suboptimal Incubation Times | Ensure that the incubation time with the MTT reagent is sufficient for formazan (B1609692) crystal formation (typically 3-4 hours). Also, confirm that the cell treatment period with this compound is long enough to observe an antiproliferative effect. |
| Incorrect Wavelength Settings | Use the correct absorbance wavelength for the formazan product (typically 570 nm) and a reference wavelength (e.g., 630 nm) to reduce background noise. |
Question: I am observing incomplete solubilization of the formazan crystals.
Answer: Incomplete dissolution of the formazan crystals will lead to inaccurate and highly variable absorbance readings.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Ensure a sufficient volume of solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to completely dissolve the crystals. |
| Inadequate Mixing | After adding the solubilization solution, place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Gentle pipetting up and down can also aid in this process. |
| Improper Solvent Composition | Use a high-quality solvent. For example, a solution of 10% SDS in 0.01 M HCl can be effective.[4] |
Question: My results are not reproducible, and the calculated IC50 value for this compound varies significantly between experiments.
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and often stem from subtle variations in experimental conditions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and narrow passage number range, as cellular characteristics and sensitivity to treatment can change over time in culture.[1][3] |
| Variations in Reagent Lots | If possible, use the same lot of critical reagents (e.g., FBS, this compound) for a set of related experiments to minimize lot-to-lot variability. |
| Fluctuations in Environmental Conditions | Tightly control and monitor the temperature and CO2 levels in the incubator, as minor fluctuations can affect cell growth and metabolism.[1] |
| Inconsistent Incubation Times | Strictly adhere to the defined incubation times for cell seeding, drug treatment, and MTT addition.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a type I interferon that binds to the type I interferon receptor (IFNAR) on the cell surface. This binding activates the JAK-STAT signaling pathway, leading to the transcription of numerous interferon-stimulated genes (ISGs). The protein products of these genes are responsible for the antiviral, antiproliferative, and immunomodulatory effects of this compound.
Q2: Which cell lines are suitable for this compound in vitro assays? A2: The choice of cell line depends on the specific assay. For antiviral assays, human cell lines that are sensitive to the chosen virus are used, such as A549 (human lung carcinoma) cells, often challenged with encephalomyocarditis virus (EMCV).[5][6] For antiproliferative assays, various cancer cell lines can be used, and the sensitivity to this compound should be determined empirically for the cell line of interest.
Q3: What is a typical concentration range for this compound in in vitro assays? A3: The effective concentration of this compound can vary depending on the cell line and the assay being performed. It is recommended to perform a dose-response experiment with serial dilutions to determine the optimal concentration range. For some assays, concentrations ranging from a few pg/mL to several ng/mL may be appropriate.
Q4: How can I improve the signal-to-noise ratio in my assay? A4: To improve the signal-to-noise ratio, you can either increase the signal or decrease the background noise. To increase the signal, optimize the cell seeding density and ensure that reagent concentrations and incubation times are optimal.[7] To decrease noise, use phenol (B47542) red-free media for fluorescence-based assays to reduce autofluorescence, and include appropriate blank and background control wells.[7]
III. Experimental Protocols
Detailed Methodology: Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of this compound.
-
Cell Seeding:
-
Culture a suitable human cell line (e.g., A549 cells) in appropriate growth medium.
-
Harvest the cells and perform a viability count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density to form a confluent monolayer within 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Once the cells have formed a monolayer, carefully remove the growth medium.
-
Add the diluted this compound to the respective wells. Include wells for cell control (medium only) and virus control (medium only at this stage).
-
Incubate the plate for 18-24 hours to allow the cells to develop an antiviral state.[5]
-
-
Viral Infection:
-
Prepare a dilution of a suitable challenge virus (e.g., EMCV) that is known to cause 100% cell death within 40-56 hours.[5]
-
Add the virus to all wells except the cell control wells. Add only medium to the cell control wells.[5]
-
Incubate the plate for 40-56 hours, or until 100% CPE is observed in the virus control wells.[5]
-
-
Assay Readout:
-
Carefully remove the medium from all wells.
-
Fix and stain the remaining viable cells with a crystal violet solution.[5]
-
Gently wash the plate with water to remove excess stain and allow it to dry.[5]
-
The endpoint can be determined by microscopic examination to identify the concentration of this compound that protects 50% of the cells from CPE. Alternatively, the stain can be solubilized, and the absorbance can be read on a plate reader.
-
Detailed Methodology: Antiproliferative MTT Assay
This protocol outlines the steps for measuring the antiproliferative effects of this compound.
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-treatment control and a vehicle control if a solvent is used.[4]
-
Incubate the plate for a duration sufficient to observe antiproliferative effects (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Data Analysis:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
-
IV. Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting High Background in Interferon alfacon-1 ELISA
Welcome to the technical support center for troubleshooting high background issues in your Interferon alfacon-1 ELISA experiments. High background can manifest as excessive color development or high optical density (OD) readings across the entire plate, which can mask the specific signal from your target analyte and compromise the accuracy of your results. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and resolve the root cause of high background in your assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an ELISA?
High background in an ELISA can stem from several factors, often related to non-specific binding of assay components. The most frequent culprits include:
-
Inadequate Washing: Insufficient or improper washing can leave behind unbound antibodies or other reagents, leading to a false positive signal.[1]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing the non-specific binding of antibodies to the well surface.
-
Antibody Concentrations Too High: Using overly concentrated primary or secondary antibodies increases the likelihood of non-specific binding.
-
Reagent Contamination: Contamination of buffers, samples, or substrate solutions can introduce substances that generate a high background signal.[2][3]
-
Substrate Issues: The substrate solution may have deteriorated, been exposed to light, or the reaction may have been allowed to proceed for too long.[1][4]
-
Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the capture antibody.
-
Improper Incubation Times or Temperatures: Deviating from the recommended incubation parameters can lead to increased non-specific binding.[3][5]
Q2: How can I systematically troubleshoot the source of high background?
A systematic approach is crucial for efficiently identifying the problem. We recommend a process of elimination, starting with the most likely causes. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting high background in ELISA.
Q3: My background is high even in the blank wells. What does this indicate?
High signal in blank wells (containing only substrate and stop solution) strongly suggests an issue with the substrate solution itself or the plate reader.[3]
-
Substrate Contamination: The TMB substrate may be contaminated or have degraded. It should be colorless before addition to the wells.[3][4]
-
Reader Malfunction: The plate reader may not be blanked correctly.[3]
-
Plate Contamination: The microplate itself could be dirty.
Q4: I suspect my secondary antibody is causing the high background. How can I confirm this?
To determine if the secondary antibody is binding non-specifically, you can run a control experiment where the primary antibody is omitted from a set of wells. If you still observe a high signal in these wells, it indicates that the secondary antibody is the source of the problem.
Troubleshooting Guides & Experimental Protocols
Optimizing Plate Washing
Inadequate washing is a primary cause of high background.[1] The goal is to thoroughly remove unbound reagents without causing the wells to dry out.
| Parameter | Standard Protocol | Troubleshooting Modification |
| Wash Volume | 300 µL per well | Increase to 400 µL per well.[3] |
| Number of Washes | 3-4 cycles | Increase to 5-6 cycles. |
| Soak Time | No soak time | Introduce a 30-60 second soak time for each wash step.[4][6] |
| Wash Buffer | PBS or TBS | Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer. |
Detailed Protocol for an Optimized Wash Step:
-
After incubation, aspirate the contents of the wells.
-
Add 400 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Allow the plate to soak for 30 seconds.
-
Aspirate the wash buffer from the wells.
-
Repeat steps 2-4 for a total of 5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[1]
Improving the Blocking Step
The blocking buffer prevents the non-specific binding of antibodies to the plastic surface of the wells. If blocking is incomplete, high background can occur.
| Parameter | Standard Protocol | Troubleshooting Modification |
| Blocking Agent | 1% BSA or non-fat dry milk | Try alternative blocking agents such as 5% normal serum from the same species as the secondary antibody, or casein.[7] |
| Concentration | 1% | Increase the concentration of the blocking agent (e.g., to 3-5% BSA).[8] |
| Incubation Time | 1 hour at 37°C | Increase the incubation time to 2 hours at 37°C or overnight at 4°C. |
| Incubation Method | Static | Place the plate on a shaker during incubation to ensure even coating.[8] |
Antibody Concentration Titration
Using an excessive concentration of either the primary or secondary antibody can lead to non-specific binding and high background. A titration experiment is recommended to determine the optimal antibody dilution.
Experimental Protocol for Antibody Titration:
-
Coat the ELISA plate with the capture antibody as per your standard protocol.
-
Prepare a serial dilution of your primary antibody (e.g., from 1:500 to 1:10,000).
-
Add the different dilutions of the primary antibody to the wells. Include a negative control well that receives only the antibody diluent.
-
Incubate as per your protocol.
-
Wash the plate thoroughly.
-
Prepare a serial dilution of your secondary antibody and add it to the wells.
-
Complete the remaining ELISA steps (substrate addition, stop solution, and reading).
-
Analyze the results to identify the antibody concentrations that provide the best signal-to-noise ratio.
The following diagram illustrates the decision-making process for troubleshooting high background related to assay components.
Caption: Troubleshooting high background caused by assay components.
By systematically working through these troubleshooting steps, you should be able to identify and resolve the cause of high background in your this compound ELISA, leading to more reliable and accurate experimental data.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. sinobiological.com [sinobiological.com]
- 4. assaygenie.com [assaygenie.com]
- 5. novateinbio.com [novateinbio.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
Technical Support Center: Interferon Alfacon-1 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Interferon alfacon-1 antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antiviral activity?
This compound is a recombinant type I interferon. Its antiviral activity is initiated by binding to the type I interferon receptor (IFNAR) on the cell surface. This binding triggers a signaling cascade, primarily through the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs). The protein products of these ISGs mediate a variety of antiviral effects, including the inhibition of viral replication and the modulation of the host immune response.
Q2: Which cell lines are suitable for this compound antiviral assays?
The choice of cell line is critical and depends on the virus being studied. Commonly used cell lines that are responsive to type I interferons include:
-
Vero cells (African green monkey kidney): Widely used for their susceptibility to a broad range of viruses.[1]
-
A549 cells (human lung carcinoma): A common model for respiratory viruses.[2]
-
MDBK cells (Madin-Darby bovine kidney): Often used for assays with vesicular stomatitis virus (VSV).
-
Calu-3 cells (human bronchial epithelial): Particularly relevant for studying respiratory viruses like SARS-CoV.[1]
It is crucial to ensure the selected cell line expresses a functional IFNAR and is permissive to the virus of interest.
Q3: What are the common antiviral assays used to determine the potency of this compound?
The most common assays to measure the biological activity of this compound are:
-
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of this compound to protect cells from virus-induced cell death.[2][3]
-
Plaque Reduction Assay: Quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of this compound.
-
Viral Yield Reduction Assay: Measures the reduction in the titer of infectious virus particles produced by cells treated with this compound.[4][5]
-
Reporter Gene Assay: Utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). The signal from the reporter gene is proportional to the interferon activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells for the same experimental condition. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. After plating, gently swirl the plate to ensure even distribution. Avoid letting plates sit for extended periods before incubation, which can cause uneven cell settling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions of this compound, ensure thorough mixing between each step. Consider using a multichannel pipette for adding reagents to minimize well-to-well variation. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can alter concentrations. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data. |
| Incomplete Viral Adsorption | During the virus infection step, gently rock the plates to ensure the inoculum is evenly distributed across the cell monolayer. Ensure the incubation time and temperature for adsorption are optimized for your specific virus and cell line. |
Issue 2: Weak or No Antiviral Effect of this compound
Question: My this compound is showing a weaker than expected or no antiviral effect. What could be the problem?
| Potential Cause | Recommended Solution |
| This compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound. Prepare single-use aliquots of your stock solution and store them at the recommended temperature (typically -20°C or -80°C). Periodically test the activity of a fresh aliquot against a known sensitive virus. |
| Incorrect Concentration Range | The concentrations of this compound being tested may be too low to elicit a response. Perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your assay system. |
| Cell Line Issues | The cell line may have lost its sensitivity to interferon over time with increasing passage numbers. Use low-passage cells and ensure they are healthy and in the exponential growth phase. If the issue persists, thaw a fresh vial of cells from a reliable source. |
| Viral Stock Titer | The titer of your viral stock may be too high, overwhelming the protective effects of the interferon. Always use a well-characterized and accurately titered viral stock. Perform a virus titration for each new stock. |
Issue 3: Inconsistent Results in Plaque Assays
Question: I am getting inconsistent plaque sizes or morphology in my plaque reduction assays. What could be the cause?
| Potential Cause | Recommended Solution |
| Mixed Virus Population | Your virus stock may contain a mixture of variants with different plaque-forming characteristics. Consider plaque purifying your virus stock to obtain a clonal population. |
| Uneven Agarose (B213101) Overlay | Ensure the agarose overlay has cooled to the appropriate temperature (around 42-45°C) before adding it to the cells to prevent cell monolayer damage. Pour the overlay gently and evenly to ensure a uniform depth across the well. |
| Cell Monolayer Health | The cell monolayer should be confluent (95-100%) and healthy at the time of infection. Unhealthy or over-confluent cells can lead to inconsistent plaque formation. |
| Technical Variability | Inconsistencies in pipetting, mixing, or the timing of steps can lead to variability. Standardize your technique and ensure all plates are handled consistently. |
Experimental Protocols & Data
This compound Signaling Pathway
This compound, a type I interferon, binds to the heterodimeric interferon-alpha/beta receptor (IFNAR), which consists of the IFNAR1 and IFNAR2 subunits. This binding event activates the receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs), leading to their transcription and subsequent translation into antiviral proteins.
Plaque Reduction Assay Workflow
This workflow outlines the key steps in performing a plaque reduction assay to determine the antiviral activity of this compound.
Recommended Assay Parameters (to be optimized for specific systems)
The following table provides a starting point for key quantitative parameters in this compound antiviral assays. It is crucial to empirically optimize these parameters for each specific cell line, virus, and experimental setup.
| Parameter | Cytopathic Effect (CPE) Assay | Plaque Reduction Assay | Viral Yield Reduction Assay |
| Cell Seeding Density | Titrate to achieve 80-90% confluency at the time of virus infection. | Titrate to achieve a confluent monolayer (95-100%) at the time of infection. | Titrate to achieve 80-90% confluency at the time of virus infection. |
| This compound Concentration Range | Start with a broad range (e.g., 0.001 to 10 µg/mL) and narrow down based on the dose-response curve.[3] | Typically in the ng/mL to low µg/mL range. | Similar range to the CPE assay, to be determined by dose-response. |
| Virus Inoculum (MOI/PFU) | Multiplicity of Infection (MOI) that causes 80-100% CPE in virus control wells within the desired timeframe (e.g., 48-72 hours). | A dilution that yields a countable number of plaques (e.g., 20-100 PFU per well). | An MOI that ensures infection of the majority of cells (e.g., MOI of 1-5). |
| Incubation Time with Interferon | Typically 18-24 hours before virus infection to allow for the establishment of an antiviral state.[2] | 18-24 hours. | 18-24 hours. |
| Incubation Time Post-Infection | Until significant CPE is observed in virus control wells (e.g., 48-72 hours). | Dependent on the virus and cell line, until plaques are of a visible and countable size. | A single replication cycle of the virus (e.g., 24-48 hours). |
| Readout | Cell viability (e.g., Crystal Violet staining, MTT assay). | Number of plaques. | Viral titer in the supernatant (determined by plaque assay or TCID50). |
References
- 1. Interferon alfacon 1 inhibits SARS-CoV infection in human bronchial epithelial Calu-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Virus yield-reduction assay for interferon by titration of infectious virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Improving Reproducibility of Interferon Alfacon-1 Experiments
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving Interferon alfacon-1. Designed for researchers, scientists, and drug development professionals, this resource addresses common challenges encountered in the laboratory, offering practical solutions in a user-friendly format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
General Handling and Storage
-
Question: How should I properly store and handle this compound to maintain its bioactivity?
-
Answer: this compound should be stored at 2-8°C for up to 24 months from the date of manufacture. For long-term storage of reconstituted interferon, it is recommended to subdivide it into small aliquots and store at -20°C or below; repeated freeze-thaw cycles should be avoided.[1] When preparing dilutions, use a carrier protein such as bovine serum albumin (BSA) or serum-containing cell culture medium to prevent adsorption of the interferon to container surfaces.[2]
-
-
Question: My this compound solution appears cloudy or contains particulates. Can I still use it?
-
Answer: No. A clear, colorless appearance is expected.[3] Cloudiness or the presence of particulates may indicate contamination or protein aggregation, which can affect bioactivity. It is recommended to discard the solution and use a fresh vial.
-
Antiviral & Cytopathic Effect (CPE) Assays
-
Question: I am observing lower than expected antiviral activity in my cytopathic effect (CPE) inhibition assay. What are the possible causes?
-
Answer: There are several potential reasons for low antiviral activity:
-
Improper Storage/Handling: Verify that the this compound was stored correctly and that freeze-thaw cycles were minimized.[1]
-
Cell Line Sensitivity: Ensure the cell line you are using (e.g., A549, MDBK) is sensitive to human type I interferons.[4] Cell sensitivity can decrease with high passage numbers.
-
Virus Titer: The virus stock may be too potent, overwhelming the protective effects of the interferon. It is crucial to use a pre-determined virus dilution that causes 100% cell death within the assay timeframe (e.g., 40 hours).[5]
-
Assay Incubation Times: The pre-incubation of cells with interferon (typically 18-24 hours) is critical for the establishment of an antiviral state.[5] Ensure this timing is consistent.
-
Reagent Quality: Confirm that the cell culture media and other reagents are not expired and are of high quality.
-
-
-
Question: My CPE assay results are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Consistency is key to a reproducible CPE assay.[6]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all steps, including cell seeding density, interferon dilution, virus addition, and incubation times.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics, including interferon sensitivity.
-
Internal Controls: Always include a reference standard of interferon with a known activity on every plate to normalize results.
-
Automated Pipetting: If available, use automated pipetting systems to minimize volume variations.[6]
-
Statistical Analysis: Employ consistent statistical methods to calculate endpoints (e.g., 50% inhibition). The intra-assay and inter-assay coefficients of variance should be monitored.[6]
-
-
Reporter Gene Assays
-
Question: I am not seeing a robust signal in my interferon-inducible reporter gene assay. What could be the issue?
-
Answer: A weak signal in a reporter gene assay can stem from several factors:
-
Cell Line Stability: The stability of the reporter construct in the cell line is crucial. Ensure the cell line has been properly maintained under selection pressure if required.
-
Suboptimal Incubation Time: The timing of interferon stimulation to achieve peak reporter gene expression can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal endpoint.[7][8]
-
Low Transfection Efficiency (for transient assays): If you are using a transient transfection method, low efficiency will result in a poor signal. Optimize your transfection protocol.
-
Reagent Quality: Ensure the luciferase substrate and other detection reagents are not expired and have been stored correctly.
-
-
-
Question: My reporter gene assay has high background, leading to a low signal-to-noise ratio. How can I reduce the background?
-
Answer: High background can obscure the specific signal. Consider the following:
-
Basal Promoter Activity: The promoter driving the reporter gene may have high basal activity in your chosen cell line.
-
Serum Factors: Components in the serum of the cell culture medium can sometimes non-specifically activate the reporter. Reducing the serum concentration during the assay might help.
-
Cell Health: Unhealthy or stressed cells can lead to aberrant reporter gene expression. Ensure your cells are healthy and not overgrown.
-
-
Anti-Proliferative Assays
-
Question: The anti-proliferative effect of this compound in my assay is weak or absent. Why might this be?
-
Answer: The anti-proliferative effects of interferons are often more subtle than their antiviral effects and can be cell-type dependent.
-
Cell Line Choice: Not all cell lines exhibit a strong anti-proliferative response to interferon. The effect is often cytostatic rather than cytotoxic.[9]
-
Assay Duration: Anti-proliferative effects may take longer to become apparent than antiviral effects. Consider extending the assay duration (e.g., 72 hours or longer).
-
Interferon Concentration: Higher concentrations of interferon may be required to observe a significant anti-proliferative effect compared to what is needed for antiviral activity.[10]
-
Cell Seeding Density: The initial cell seeding density can influence the outcome of a proliferation assay. Optimize this parameter for your specific cell line.
-
-
Cell Culture and General Lab Practices
-
Question: What are some best practices for cell culture to ensure consistent responses to this compound?
-
Answer: Maintaining a healthy and consistent cell culture is fundamental for reproducible results.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination, which can significantly impact cell physiology and experimental outcomes.[11]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular responses to stimuli.
-
Consistent Culture Conditions: Maintain consistent culture conditions, including incubator temperature, CO2 levels, and humidity. Use the same brand and formulation of media and serum to minimize variability.
-
Avoid Overgrowth: Do not allow cells to become over-confluent, as this can lead to changes in gene expression and responsiveness.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and associated assays.
Table 1: this compound Storage and Stability
| Parameter | Condition | Duration | Reference |
| Storage Temperature (Liquid) | 2-8°C | Up to 24 months | |
| Storage Temperature (Reconstituted) | -20°C or below | Aliquoted, minimize freeze-thaw | [1] |
| Purified Bulk Storage | 2-8°C | Up to 6 months |
Table 2: Typical Incubation Times for In Vitro Assays
| Assay Type | Step | Incubation Time | Reference |
| Antiviral (CPE) Assay | Pre-incubation with Interferon | 18-24 hours | [5] |
| Virus Infection | 40-56 hours | [5] | |
| Reporter Gene Assay | Interferon Stimulation | 6-48 hours (optimization recommended) | [7][8] |
| Anti-Proliferative Assay | Interferon Treatment | 48-72 hours or longer | [9][12] |
Detailed Experimental Protocols
Protocol 1: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a common method to quantify the bioactivity of this compound by measuring its ability to protect cells from virus-induced cell death.
Materials:
-
A549 cells (human lung carcinoma) or other interferon-sensitive cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test sample and reference standard)
-
Encephalomyocarditis virus (EMCV) or another suitable cytopathic virus
-
96-well flat-bottom cell culture plates
-
Crystal Violet staining solution (e.g., 0.5% in 20% methanol)
Methodology:
-
Cell Seeding: Trypsinize and count A549 cells. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Interferon Dilution: On a separate 96-well plate, perform serial dilutions of the this compound test samples and the reference standard in complete cell culture medium.
-
Cell Treatment: After 24 hours, when the cells have formed a monolayer, carefully remove the medium and add the prepared interferon dilutions to the respective wells. Include wells for cell control (medium only) and virus control (medium only at this stage).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow the cells to develop an antiviral state.[5]
-
Virus Challenge: Prepare a dilution of the virus stock in complete medium that is known to cause 100% cell death in 40-56 hours.[5] Add the virus to all wells except for the cell control wells. Add an equal volume of medium without virus to the cell control wells.
-
Incubation: Incubate the plates for 40-56 hours, or until the virus control wells show 100% cytopathic effect.
-
Staining: Carefully aspirate the medium from all wells. Gently wash the plates with phosphate-buffered saline (PBS). Add Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
Quantification: The amount of stain retained in each well is proportional to the number of viable cells. This can be quantified by eluting the dye with a solvent (e.g., methanol) and reading the absorbance on a plate reader, or by microscopic examination to determine the well with 50% protection compared to the cell and virus controls.
Protocol 2: Interferon-Inducible Reporter Gene Assay
This protocol outlines the use of a stable cell line containing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
Materials:
-
HEK-Blue™ IFN-α/β cells (or similar reporter cell line)
-
Appropriate cell culture and selection media
-
This compound (test sample and reference standard)
-
96-well flat-bottom cell culture plates
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ Solution for SEAP, or a luciferase assay system)
Methodology:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at the density recommended by the manufacturer.
-
Interferon Dilution: Prepare serial dilutions of your this compound samples and a reference standard in the appropriate assay medium.
-
Cell Stimulation: Add the interferon dilutions to the cells. Include control wells with medium only to determine the background signal.
-
Incubation: Incubate the plate for the optimized duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[13]
-
Signal Detection:
-
For SEAP reporters: Add the SEAP detection reagent (e.g., QUANTI-Blue™ Solution) to the cell supernatant or a separate plate with aliquots of the supernatant. Incubate as recommended and measure the absorbance.
-
For luciferase reporters: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background reading from all wells. Plot the reporter signal as a function of the interferon concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Visualizations
This compound Signaling Pathway
Caption: Canonical JAK-STAT signaling pathway activated by this compound.
Experimental Workflow for Antiviral CPE Assay
Caption: Step-by-step workflow for a typical antiviral CPE inhibition assay.
Troubleshooting Logic for Low Antiviral Activity
Caption: A decision tree for troubleshooting low activity in antiviral assays.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. nibsc.org [nibsc.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative activity of interferon-alpha on human squamous carcinoma of tongue cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferon-alphaCon1 suppresses proliferation of liver cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 12. The optimum inhibitory effects of Alpha Interferon and Cisplatin in colon cancer, a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Soluble Interferon Alfacon-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of soluble Interferon alfacon-1 (IFNα-con1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in expressing recombinant this compound in E. coli?
A1: The most significant challenge is the formation of insoluble and inactive protein aggregates known as inclusion bodies within the cytoplasm of E. coli.[1][2] This phenomenon is common for many heterologous proteins expressed at high levels in bacterial systems and necessitates additional, often complex and costly, solubilization and refolding steps.[1]
Q2: Why is obtaining soluble this compound important?
A2: Expressing IFNα-con1 in a soluble and active form simplifies the downstream purification process, making it more efficient and cost-effective than methods requiring the solubilization and refolding of protein from inclusion bodies.[3] Soluble expression is more likely to yield a correctly folded and biologically active protein.
Q3: What are the main strategies to enhance the soluble expression of this compound?
A3: Key strategies to improve the yield of soluble IFNα-con1 include:
-
Optimization of Culture Conditions: Lowering the induction temperature and using specific culture media can promote proper protein folding and reduce aggregation.[4][5]
-
Use of Solubility-Enhancing Fusion Partners: Fusing IFNα-con1 to highly soluble proteins or tags, such as Fh8, DsbC, or SUMO (Small Ubiquitin-like Modifier), can significantly increase its solubility.[3][4][5]
-
Utilization of Engineered E. coli Strains: Host strains specifically designed to facilitate disulfide bond formation or that contain chaperones can aid in the correct folding of complex proteins like interferons.[3]
-
Codon Optimization: Optimizing the gene sequence of IFNα-con1 for expression in E. coli can prevent issues like premature termination or truncated protein products due to rare codons.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to express soluble this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of this compound | • Incorrect vector construct (e.g., out-of-frame insertion).• Suboptimal induction conditions (inducer concentration, timing).• "Leaky" basal expression leading to cell toxicity.[6]• Presence of rare codons in the gene sequence.[6] | • Sequence verify your plasmid construct to ensure the gene is in the correct reading frame.[6]• Optimize inducer concentration and induction time by performing a time-course experiment and analyzing protein expression at different time points.[6]• Use a host strain containing the pLysS plasmid to reduce basal expression if using a T7 promoter system.[6]• Synthesize a codon-optimized gene for E. coli expression.[3] |
| This compound is expressed but forms inclusion bodies | • High induction temperature (e.g., 37°C).[7]• High protein expression rate overwhelming the cellular folding machinery.• Reducing environment of the E. coli cytoplasm hindering disulfide bond formation.[4]• Suboptimal pH of the cultivation medium.[7] | • Lower the induction temperature to 16-30°C to slow down protein synthesis and allow more time for proper folding.[4][5][6]• Reduce the inducer concentration to decrease the rate of protein expression.• Co-express with a solubility-enhancing fusion partner like SUMO, Fh8, or DsbC.[3][4][5]• Utilize engineered E. coli strains, such as SHuffle™, which are designed to promote disulfide bond formation in the cytoplasm.[3]• Maintain a controlled pH during cultivation.[7] |
| Low yield of purified soluble this compound | • Inefficient cell lysis.• Protein degradation by proteases.• Loss of protein during purification steps.• Inefficient cleavage of the fusion tag. | • Optimize cell lysis method (e.g., sonication, high-pressure homogenization).• Add protease inhibitors during cell lysis and purification.• Optimize chromatography conditions (e.g., buffer pH, salt concentration, gradient).• Optimize the conditions for enzymatic cleavage of the fusion tag (e.g., enzyme concentration, incubation time, temperature). |
| Purified this compound has low biological activity | • Incorrect protein folding.• Protein oxidation or aggregation during purification and storage.• Absence of necessary post-translational modifications (though IFNα-con1 does not require glycosylation for activity in E. coli). | • Ensure that purification conditions maintain protein stability (e.g., appropriate pH, addition of stabilizing agents).• Store the purified protein in an appropriate buffer at -80°C.• Perform a refolding step if some misfolded protein is present in the soluble fraction. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the expression and purification of soluble this compound and related interferons.
Table 1: Expression of Soluble this compound with Fusion Tags
| Fusion Tag | Host Strain | Culture Medium | Induction Temperature (°C) | Soluble Protein Yield/Recovery | Reference |
| SUMO | SHuffle™ | Not Specified | Not Specified | ~50 mg/L (pure IFN-con) | [3] |
| Fh8 | E. coli | Autoinduction Medium | 30 | 58% recovery of untagged cIFN | [5] |
| DsbC | E. coli | Autoinduction Medium | 30 | 14% recovery of untagged cIFN | [5] |
Table 2: Purification Recovery of Interferon Alpha
| Purification Step | Recovery (%) |
| Crude Preparation | 100 |
| Silicic Acid Adsorption | 78 |
| 100K Ultrafiltrate/10K Concentrate | 73 |
| SEPHACRYL S-200 Pool | 68 |
Data adapted from a study on interferon alpha purification.[8]
Experimental Protocols
Protocol 1: Expression of SUMO-fused this compound
This protocol is based on a study that successfully expressed soluble IFN-con in E. coli.[3]
-
Gene Synthesis and Cloning:
-
Synthesize the this compound gene with codon optimization for E. coli expression.
-
Clone the optimized gene into the Champion™ pET SUMO expression vector.
-
-
Transformation:
-
Transform the pET SUMO-IFN-con construct into the SHuffle™ E. coli expression host.
-
-
Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or a defined fermentation medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
Reduce the temperature to a lower value (e.g., 16-30°C) and continue incubation for a defined period (e.g., 4-16 hours).
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Separate the soluble and insoluble fractions by centrifugation at a high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Analyze both fractions by SDS-PAGE to confirm the presence of the SUMO-IFN-con fusion protein in the soluble fraction.
-
Protocol 2: Two-Step Purification of this compound
This protocol outlines a general approach for purifying His-tagged IFNα-con1 after cleavage of a fusion partner.
-
Affinity Chromatography (IMAC):
-
Load the soluble cell lysate onto a Ni-NTA or other suitable IMAC column pre-equilibrated with binding buffer (e.g., 20 mM phosphate (B84403) buffer, 500 mM NaCl, 20 mM imidazole (B134444), pH 7.4).
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Fusion Tag Cleavage:
-
Dialyze the eluted protein against a buffer suitable for the specific protease (e.g., SUMO protease or TEV protease).
-
Add the protease and incubate under optimal conditions (temperature and time) to cleave the fusion tag.
-
-
Second Purification Step (e.g., Ion Exchange or Size Exclusion Chromatography):
-
Ion Exchange Chromatography: Separate the cleaved IFNα-con1 from the fusion tag and the protease based on charge differences.
-
Size Exclusion Chromatography: Separate the proteins based on their size.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure IFNα-con1.
-
Visualizations
Caption: Canonical Type I Interferon Signaling Pathway.
Caption: Workflow for Soluble this compound Expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the production of soluble human alphainterferons in Escherichia coli: expression, purification, and characterization | Semantic Scholar [semanticscholar.org]
- 3. Expression of soluble and active interferon consensus in SUMO fusion expression system in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for the Production of Soluble Interferon-Alpha Consensus and Potential Application in Arboviruses and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4732683A - Purification method for alpha interferon - Google Patents [patents.google.com]
Technical Support Center: Minimizing Proteolytic Degradation of Recombinant Interferon Alfacon-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the proteolytic degradation of recombinant Interferon alfacon-1 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is proteolytic degradation and why is it a concern for recombinant this compound?
A1: Proteolytic degradation is the breakdown of proteins into smaller polypeptides or single amino acids by enzymes called proteases. For recombinant this compound, which is a therapeutic protein, degradation can lead to a loss of biological activity, reduced product yield, and the generation of potentially immunogenic fragments.[1][2] During protein expression and purification, cellular proteases can be released upon cell lysis, creating a risk of unwanted proteolysis.[1][2]
Q2: What are the primary factors that influence the proteolytic stability of this compound?
A2: The stability of interferons, including this compound, is influenced by several physicochemical factors:
-
pH: Interferons generally exhibit greater stability at acidic pH. For instance, murine interferon is most stable at pH 2, with stability decreasing as the pH becomes more neutral or alkaline.[3]
-
Temperature: Higher temperatures can lead to protein unfolding, making the interferon more susceptible to proteolytic attack and aggregation.[4][5] It is crucial to maintain low temperatures during purification and storage.
-
Presence of Proteases: Contamination with proteases from the expression host (e.g., E. coli) or from other sources is a primary cause of degradation.[1][2]
-
Formulation Excipients: The presence of stabilizers, such as surfactants, can protect the protein from degradation.[6][7]
Q3: Are there any known proteases that specifically degrade this compound?
A3: While specific proteases that target this compound are not extensively documented in publicly available literature, general classes of proteases are a concern during the production of any recombinant protein. These include serine, cysteine, aspartic, and metalloproteases, which are abundant in expression hosts like E. coli.[8][9] Additionally, some bacterial species, such as Pseudomonas aeruginosa, secrete proteases like alkaline protease that can degrade human gamma interferon, suggesting a potential risk for other interferons.[10][11]
Troubleshooting Guides
Issue 1: Loss of this compound Activity During Purification
Possible Cause: Proteolytic degradation by host cell proteases released during cell lysis.
Troubleshooting Steps:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[2]
-
Use Protease Inhibitor Cocktails: Immediately upon cell lysis, add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[9][12][13] These cocktails contain inhibitors for various protease classes.
-
Optimize Lysis Conditions: Use gentle lysis methods to minimize the release of proteases from cellular compartments.
-
Rapid Purification: Minimize the time the protein is in a crude lysate by proceeding with purification steps as quickly as possible.
Issue 2: Appearance of Smaller Fragments on SDS-PAGE Analysis
Possible Cause: Partial degradation of this compound by one or more specific proteases.
Troubleshooting Steps:
-
Identify the Protease Class: Use specific protease inhibitors to identify the class of protease responsible for the degradation (see Table 2).
-
Affinity Chromatography for Protease Removal: If the contaminating protease is known (e.g., a serine protease like thrombin used for tag removal), use affinity chromatography with a specific ligand (e.g., benzamidine (B55565) for serine proteases) to remove it.
-
Analyze Amino Acid Sequence for Cleavage Sites: The amino acid sequence of this compound is known.[14][15] You can use online tools to predict potential protease cleavage sites to anticipate and troubleshoot degradation issues.
Issue 3: Protein Aggregation and Precipitation During Storage
Possible Cause: Unfolding and exposure of hydrophobic regions, which can be exacerbated by partial proteolysis.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Maintain a pH where the protein is most stable. For many interferons, this is in the acidic range.[3] Studies on recombinant human interferon alpha-2b showed that aggregation was lower at its isoelectric point (around pH 6) compared to pH 5 and 7.[4]
-
Ionic Strength: Adjust the salt concentration to minimize protein-protein interactions.
-
-
Add Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can prevent aggregation at interfaces.[6]
-
Sugars/Polyols: Sucrose or glycerol (B35011) can stabilize the native protein structure.
-
-
Control Storage Temperature: Store the purified protein at the recommended low temperature (e.g., -80°C) to prevent both degradation and aggregation.
Experimental Protocols
Protocol 1: General Protocol for Minimizing Proteolysis During Purification
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) kept on ice.
-
Immediately before lysis, add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Perform lysis using a gentle method such as sonication on ice with short bursts to avoid heating.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble this compound.
-
-
Chromatography:
-
Perform all chromatography steps in a cold room or with a cooled chromatography system.
-
Equilibrate columns with buffers containing a low concentration of a protease inhibitor if necessary.
-
Proceed through the purification steps (e.g., affinity, ion exchange, size exclusion chromatography) without delay.
-
-
Storage:
-
After the final purification step, exchange the protein into a pre-determined stable storage buffer.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: On-Column Tag Removal with Protease Immobilization
This protocol is for recombinant this compound expressed with a cleavable affinity tag (e.g., His-tag).
-
Binding:
-
Load the clarified lysate onto the affinity column (e.g., Ni-NTA for His-tagged protein).
-
Wash the column extensively with a wash buffer to remove unbound proteins.
-
-
On-Column Cleavage:
-
Instead of eluting with a competitive ligand (like imidazole), incubate the resin-bound protein with a specific protease (e.g., TEV or HRV-3C protease) that recognizes a cleavage site between the tag and the interferon. This can be done overnight at 4°C.
-
The protease itself can be tagged (e.g., with biotin) to facilitate its removal.
-
-
Elution and Protease Removal:
-
Elute the tagless this compound from the column. The affinity tag and any uncleaved protein will remain bound.
-
If a tagged protease was used, it can be removed in a subsequent step (e.g., with a streptavidin column for a biotinylated protease). This method results in a higher purity final product.
-
Data Presentation
Table 1: Common Protease Inhibitors for Recombinant Protein Purification
| Protease Class | Inhibitor | Typical Working Concentration | Mechanism of Action |
| Serine Proteases | PMSF | 0.1 - 1 mM | Irreversible |
| AEBSF | 0.1 - 1 mM | Irreversible | |
| Aprotinin | 1 - 2 µg/mL | Reversible | |
| Cysteine Proteases | E-64 | 1 - 10 µM | Irreversible |
| Leupeptin | 1 - 10 µM | Reversible | |
| Aspartic Proteases | Pepstatin A | 1 µM | Reversible |
| Metalloproteases | EDTA | 1 - 10 mM | Reversible (chelates metal ions) |
| EGTA | 1 - 10 mM | Reversible (chelates metal ions) |
Data compiled from various sources on protease inhibitors.[8][9][12]
Table 2: Troubleshooting Proteolytic Degradation with Specific Inhibitors
| Observation on SDS-PAGE | Potential Protease Class | Recommended Inhibitor to Test |
| Degradation inhibited by PMSF or AEBSF | Serine Protease | Aprotinin, Benzamidine |
| Degradation inhibited by E-64 or Leupeptin | Cysteine Protease | Iodoacetamide |
| Degradation inhibited by Pepstatin A | Aspartic Protease | - |
| Degradation inhibited by EDTA or EGTA | Metalloprotease | 1,10-Phenanthroline |
Visualizations
Caption: Workflow for recombinant this compound purification.
Caption: Troubleshooting logic for proteolytic degradation.
Caption: this compound signaling pathway.[14][16][17]
References
- 1. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. The influence of physicochemical factors on the thermal inactivation of murine interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pH dependence of the reversible and irreversible thermal denaturation of gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Pseudomonas aeruginosa alkaline protease degrades human gamma interferon and inhibits its bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa alkaline protease degrades human gamma interferon and inhibits its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease Inhibitors [labome.com]
- 13. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. Forms and Methods for Interferon’s Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Interferon Alfacon-1 Stability
Welcome to the technical support center for optimizing buffer conditions for the stability of Interferon alfacon-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and activity of this compound during experimental procedures and formulation development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer and pH for working with this compound?
A1: The approved formulation for this compound (Infergen®) is a sterile, clear, colorless, preservative-free liquid formulated in 100 mM sodium chloride and 27 mM sodium phosphate (B84403) at a pH of 7.0 ± 0.2.[1] Therefore, a phosphate buffer system with physiological saline concentration at neutral pH is an excellent starting point for your experiments to ensure initial stability.
Q2: How does pH affect the stability of this compound?
A2: The pH of the buffer solution is a critical factor influencing the stability of interferons. Deviations from the optimal pH can lead to conformational changes and aggregation. For interferons, aggregation is influenced by pH, with studies on consensus interferon showing pH-dependent aggregation during nebulization (pH 9.0 < 6.3 < 3.0 in terms of aggregation).[2] Studies on other type I interferons have also shown that pH can impact secondary structure and aggregation kinetics.[3][4] It is crucial to maintain the pH within a narrow range around neutrality to minimize these degradation pathways. Extreme pH values should be avoided unless part of a specific stress-testing protocol.
Q3: What are common signs of this compound instability?
A3: Signs of instability can be visual or may require analytical instrumentation to detect. Visual indicators include the appearance of turbidity, precipitation, or opalescence in the solution. Analytically, instability can be detected as a loss of biological activity, an increase in the formation of aggregates (dimers, multimers, or sub-visible particles), or changes in the protein's secondary or tertiary structure.
Q4: What excipients are commonly used to stabilize interferon formulations?
A4: Common excipients used to stabilize protein therapeutics like interferons include:
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing, drying, and in the liquid state.[5]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used to prevent surface-induced aggregation and adsorption to container surfaces.[6][7]
-
Amino acids (e.g., arginine, glycine): These can act as stabilizers and reduce aggregation.
-
Chelating agents (e.g., EDTA): These can be included to chelate metal ions that may catalyze oxidative degradation.[6]
Troubleshooting Guide
Issue 1: Observation of Protein Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the this compound solution.
-
Increased high molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Increased particle size detected by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your buffer. For interferons, a pH around 7.0 is generally recommended. Perform a pH screening study (e.g., pH 6.0-8.0) to identify the optimal pH for your specific experimental conditions. Studies on interferon-tau show that aggregation rates are buffer-dependent, with histidine buffer showing the slowest aggregation compared to Tris and phosphate buffers.[8] |
| Mechanical Stress | Minimize agitation, vigorous vortexing, or repeated freeze-thaw cycles. If your protocol involves these steps, consider adding a surfactant like Polysorbate 80 (e.g., 0.01-0.1%) to the buffer to reduce surface-induced aggregation.[2][9] |
| Elevated Temperature | Avoid exposing the protein to high temperatures. Store this compound at the recommended temperature (typically 2-8°C). If elevated temperatures are necessary for your experiment, perform a thermal stability study to understand the protein's tolerance and consider the addition of thermal stabilizers like sucrose. |
| Incompatible Buffer Species | The choice of buffer can influence aggregation. For instance, in a study on interferon alpha-2b, sodium citrate (B86180) buffer was found to decrease the aggregation rate compared to sodium phosphate buffer.[6] Consider screening different buffer systems (e.g., phosphate, citrate, histidine) to find the most stabilizing one for your application. |
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced efficacy in cell-based assays (e.g., antiviral or antiproliferative assays).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Conformational Changes | Changes in pH, temperature, or exposure to denaturing agents can alter the protein's three-dimensional structure, leading to a loss of activity. Use Circular Dichroism (CD) spectroscopy to monitor the secondary and tertiary structure of your protein under different buffer conditions. |
| Chemical Degradation | Oxidation, deamidation, or hydrolysis can modify amino acid residues critical for activity. Perform forced degradation studies to identify potential chemical modifications and use analytical techniques like Reverse-Phase HPLC (RP-HPLC) or mass spectrometry to monitor these changes.[10] |
| Aggregation | Aggregates are often biologically inactive. Refer to the troubleshooting guide for aggregation (Issue 1) to mitigate this problem. |
Quantitative Data Summary
The following tables summarize the impact of various buffer components and conditions on the stability of interferons, based on available literature. While much of the specific quantitative data is for highly similar interferons (e.g., interferon alpha-2b), the principles are directly applicable to optimizing conditions for this compound.
Table 1: Effect of pH on Interferon Aggregation
| Interferon Type | pH | Condition | % Monomer Remaining | Analytical Method | Reference |
| Consensus Interferon | 3.0 | 25 min air-jet nebulization | <25% | SEC | [2] |
| Consensus Interferon | 6.3 | 25 min air-jet nebulization | ~25% | SEC | [2] |
| Consensus Interferon | 9.0 | 25 min air-jet nebulization | >75% | SEC | [2] |
| Interferon alpha-2b | 5.0 | 72h at 50°C | Lower than pH 6.0 | SE-HPLC | [4] |
| Interferon alpha-2b | 6.0 | 72h at 50°C | Highest | SE-HPLC | [4] |
| Interferon alpha-2b | 7.0 | 72h at 50°C | Lower than pH 6.0 | SE-HPLC | [4] |
Table 2: Effect of Excipients on Interferon Aggregation
| Interferon Type | Excipient | Condition | Effect on Aggregation | Analytical Method | Reference |
| Consensus Interferon | 0.1% Tween 80 | 25 min air-jet nebulization | Mitigated aggregation | SEC | [2] |
| Consensus Interferon | 0.1% Tween 20 | 25 min air-jet nebulization | Mitigated aggregation | SEC | [2] |
| Consensus Interferon | 1% PEG 8000 | 25 min air-jet nebulization | Mitigated aggregation | SEC | [2] |
| Interferon alpha-2b | Polysorbate 80 | - | Reduced degradation rate | RP-HPLC | [7] |
| Interferon alpha-2b | EDTA | - | Reduced aggregation rate | SDS-PAGE | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][11][12]
1. Acid and Base Hydrolysis:
- Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and 40°C.
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis.
2. Oxidative Degradation:
- Incubate this compound solution with 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.
- Protect samples from light.
- Collect samples at different time intervals.
3. Thermal Degradation:
- Incubate this compound solution and lyophilized powder at elevated temperatures (e.g., 40°C, 50°C, 60°C).
- Collect samples at various time points.
4. Photostability:
- Expose this compound solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).
- Keep a control sample protected from light.
Analysis:
-
Analyze all stressed samples and controls using a stability-indicating method, such as Size Exclusion Chromatography (SEC) for aggregates and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical modifications.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to separate and quantify soluble aggregates of this compound.
1. Materials:
- HPLC system with a UV detector
- SEC column suitable for proteins in the molecular weight range of this compound (e.g., TSKgel G3000SWxl)
- Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
- This compound samples
2. Procedure:
- Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
- Inject a known concentration of the this compound sample.
- Monitor the elution profile at 280 nm.
- Identify and quantify the monomer, dimer, and higher-order aggregate peaks based on their retention times relative to molecular weight standards.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to determine the thermal transition midpoint (Tm), which is an indicator of the protein's thermal stability.[13][14]
1. Sample Preparation:
- Dialyze the this compound sample against the desired buffer to ensure a matched reference.
- The protein concentration should be accurately determined and typically in the range of 0.5-2 mg/mL.
2. DSC Analysis:
- Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.
- Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 90°C) at a constant scan rate (e.g., 1°C/min).
- Record the differential heat capacity as a function of temperature.
3. Data Analysis:
- Analyze the thermogram to determine the Tm, which is the temperature at the peak of the unfolding transition.
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of this compound and detect conformational changes.[15]
1. Sample Preparation:
- The protein sample should be in a buffer that is transparent in the far-UV region (e.g., low concentration of phosphate buffer).
- Protein concentration is typically in the range of 0.1-0.2 mg/mL.
2. CD Measurement:
- Record a baseline spectrum with the buffer alone.
- Record the CD spectrum of the protein sample from approximately 260 nm to 190 nm.
- Average multiple scans to improve the signal-to-noise ratio.
3. Data Analysis:
- Subtract the baseline spectrum from the sample spectrum.
- The resulting spectrum can be used to estimate the percentage of alpha-helix, beta-sheet, and random coil structures using deconvolution software. Changes in the spectrum under different buffer conditions indicate conformational alterations.
Visualizations
Caption: Experimental workflow for optimizing buffer conditions.
Caption: Common degradation pathways for therapeutic proteins.
Caption: JAK-STAT signaling pathway for Type I Interferons.
References
- 1. scispace.com [scispace.com]
- 2. Distinct effect of pH 2 on a common antigenic structure found in human interferons-alpha 1 and -alpha 2 in the region 30-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Aggregation of recombinant human interferon alpha 2b in solution: Technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of packaging material on the liquid stability of interferon-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. atascientific.com.au [atascientific.com.au]
- 14. tainstruments.com [tainstruments.com]
- 15. medcraveonline.com [medcraveonline.com]
troubleshooting weak signal in Interferon alfacon-1 Western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to weak signals in Interferon alfacon-1 Western blot experiments.
Troubleshooting Guide: Weak or No Signal
A weak or absent signal is a common issue in Western blotting. The following guide, presented in a question-and-answer format, addresses potential causes and solutions at each stage of the experimental workflow.
FAQs: Sample Preparation & Lysis
Question: My final blot has a very weak or no signal. Could the problem be my protein sample?
Answer: Yes, issues with the protein sample are a primary cause of weak signals. Consider the following:
-
Low Protein Concentration: The expression of this compound in your cells or tissue may be low.
-
Solution: Increase the amount of total protein loaded onto the gel. A typical starting range for cell lysates is 20-50 µg per lane. If the target protein is known to have low abundance, you may need to load up to 100 µg. For purified recombinant protein, a much lower amount in the nanogram range (e.g., 10-100 ng) should be sufficient.[1][2]
-
-
Improper Sample Handling: Protein degradation can occur due to incorrect handling.
-
Solution: Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[2] Avoid repeated freeze-thaw cycles of your samples.
-
-
Incorrect Lysis Buffer: The choice of lysis buffer can impact protein extraction efficiency.
-
Solution: For whole-cell lysates, a RIPA buffer is often effective. However, if this compound is localized to a specific cellular compartment, consider using a fractionation kit to enrich your sample.[2]
-
FAQs: Gel Electrophoresis & Protein Transfer
Question: I've confirmed my protein concentration is adequate, but the signal is still weak. Could the issue be with the electrophoresis or transfer steps?
Answer: Absolutely. Inefficient separation or transfer will lead to a poor signal.
-
Poor Protein Separation:
-
Solution: Ensure your SDS-PAGE gel percentage is appropriate for the molecular weight of this compound (approximately 18-22 kDa). A 12% or 15% acrylamide (B121943) gel is generally suitable.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane is a critical step.
-
Solution:
-
Verify your transfer setup, ensuring good contact between the gel and the membrane and no air bubbles.
-
Optimize the transfer time and voltage. For smaller proteins like this compound, a shorter transfer time may be necessary to prevent "blow-through," where the protein passes through the membrane.
-
Use a PVDF membrane with a 0.2 µm pore size for better retention of low molecular weight proteins.
-
After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful.
-
-
FAQs: Antibody Incubation & Detection
Question: I've loaded enough protein and the transfer looks good on the Ponceau S stain, but my signal for this compound is still faint. What should I check next?
Answer: The antibody incubation and signal detection steps are often where optimization is needed.
-
Suboptimal Primary Antibody Concentration: The dilution of your primary antibody is crucial.
-
Solution: The optimal dilution for your anti-Interferon alfacon-1 antibody should be determined empirically. Start with the manufacturer's recommended dilution, which can range from 1:500 to 1:6000. If the signal is weak, try a lower dilution (i.e., a higher concentration of antibody).
-
-
Inactive Primary or Secondary Antibody: Antibodies can lose activity if not stored or handled correctly.
-
Solution: Ensure antibodies have been stored at the correct temperature and have not expired. Avoid repeated freeze-thaw cycles. To test the activity of your secondary antibody, you can perform a dot blot.
-
-
Insufficient Incubation Time:
-
Inappropriate Blocking Buffer: The blocking buffer can sometimes mask the epitope of the target protein.
-
Solution: While 5% non-fat dry milk in TBST is a common blocking buffer, you can try switching to 5% Bovine Serum Albumin (BSA) in TBST, as milk proteins can sometimes interfere with antibody binding.
-
-
Weak Chemiluminescent Substrate: The detection reagent may not be sensitive enough or may have expired.
-
Solution: Use a fresh, high-sensitivity ECL substrate. Ensure the substrate is at room temperature before use and that the incubation time is sufficient (typically 1-5 minutes).[4]
-
-
Short Exposure Time:
-
Solution: When imaging, try multiple exposure times to find the optimal signal-to-noise ratio.
-
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Protein Load (Cell Lysate) | 20 - 50 µg | May need to be increased for low-abundance protein.[1] |
| Protein Load (Recombinant) | 10 - 100 ng | For use as a positive control. |
| Primary Antibody Dilution | 1:500 - 1:6000 | Highly dependent on the antibody; check the datasheet and optimize. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Check manufacturer's recommendation. |
| Molecular Weight | ~18 - 22 kDa | The observed molecular weight may vary slightly. |
Experimental Protocol: this compound Western Blot
This protocol provides a general guideline. Optimization of specific steps may be required for your particular samples and reagents.
1. Sample Preparation (from Adherent Cells)
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. SDS-PAGE and Protein Transfer
-
Load 20-50 µg of total protein per well onto a 12% or 15% SDS-PAGE gel. Include a pre-stained protein ladder. As a positive control, load 10-100 ng of recombinant this compound protein or a lysate from cells known to express a type I interferon.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane. Transfer conditions should be optimized for your specific system.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: A flowchart for troubleshooting weak signals in Western blots.
Caption: The canonical JAK-STAT signaling pathway activated by Type I interferons.[5]
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cell Line Resistance to Interferator Alfacon-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Interferon alfacon-1, particularly concerning cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic type I interferon that exerts its antiviral, antiproliferative, and immunomodulatory effects by binding to the type I interferon receptor (IFNAR), which is a heterodimer composed of IFNAR1 and IFNAR2 subunits.[1][2][3] This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1] Specifically, the receptor-associated kinases, Tyk2 and Jak1, are activated and subsequently phosphorylate STAT1 and STAT2.[4] These phosphorylated STAT proteins form a heterodimer and associate with interferon regulatory factor 9 (IRF9) to create the interferon-stimulated gene factor 3 (ISGF3) complex.[4][5] ISGF3 then translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoters of interferon-stimulated genes (ISGs), leading to their transcription.[4][5] The protein products of these ISGs are responsible for the cellular response to the interferon.
Q2: My cells have stopped responding to this compound. What are the common causes of resistance?
Resistance to this compound can arise from various molecular alterations within the cell. The most common mechanisms include:
-
Defects in the JAK-STAT Signaling Pathway: This is a primary cause of resistance. Deficiencies in key signaling components such as STAT1, Jak1, or Tyk2 can abrogate the signaling cascade.[6][7] A lack of STAT1 expression or the inability to phosphorylate STAT1 are common findings in resistant cell lines.[6][8][9]
-
Upregulation of Suppressor of Cytokine Signaling (SOCS) Proteins: SOCS proteins, particularly SOCS1 and SOCS3, are negative feedback regulators of the JAK-STAT pathway.[10][11][12] Overexpression of SOCS1 and SOCS3 can inhibit the tyrosine phosphorylation of STAT1, thereby blocking downstream signaling and leading to interferon resistance.[10][12][13][14]
-
Alterations in the Interferon Receptor (IFNAR): Downregulation or mutations in the IFNAR1 or IFNAR2 subunits of the interferon receptor can prevent the initial binding of this compound and subsequent signal transduction.[15][16][17]
-
Epigenetic Silencing of Interferon-Stimulated Genes (ISGs): The promoters of ISGs can be silenced through epigenetic mechanisms like DNA methylation or histone modifications, preventing their expression even if the upstream signaling pathway is active.
Q3: How can I determine if my cell line is sensitive or resistant to this compound?
You can assess the sensitivity of your cell line through several experimental approaches:
-
Cell Viability/Proliferation Assays: Treat your cells with a range of this compound concentrations and measure cell viability or proliferation after a set period (e.g., 72 hours) using assays like MTT, WST-1, or a cytopathic effect (CPE) assay.[18][19][20][21] Sensitive cells will show a dose-dependent decrease in viability.
-
Quantification of ISG Expression: Measure the mRNA levels of well-established ISGs (e.g., OAS1, MxA, IFIT1) using quantitative real-time PCR (qPCR) after a short treatment with this compound (e.g., 4-8 hours).[22][23][24][25] A robust induction of ISG expression indicates a responsive cell line.
-
Assessment of STAT1 Phosphorylation: Analyze the phosphorylation of STAT1 at tyrosine 701 (Tyr701) by Western blotting after a brief stimulation with this compound (e.g., 15-30 minutes).[26][27][28][29][30] A strong band corresponding to phosphorylated STAT1 indicates a functional signaling pathway.
Troubleshooting Guides
Problem 1: Decreased or no STAT1 phosphorylation upon this compound treatment.
-
Possible Cause 1: Defective upstream signaling components.
-
Troubleshooting:
-
Verify the expression levels of IFNAR1, IFNAR2, Jak1, and Tyk2 via Western blot or qPCR.
-
Sequence the respective genes to check for mutations if protein expression is normal.
-
-
-
Possible Cause 2: Overexpression of SOCS proteins.
-
Troubleshooting:
-
Measure the basal and this compound-induced mRNA and protein levels of SOCS1 and SOCS3.
-
Consider using siRNA to knockdown SOCS1/3 expression to see if sensitivity is restored.[13]
-
-
-
Possible Cause 3: Experimental issues.
-
Troubleshooting:
-
Ensure the this compound is properly stored and has not lost activity. Use a fresh aliquot.
-
Optimize the stimulation time. STAT1 phosphorylation is often transient, peaking around 15-30 minutes post-stimulation.
-
Include a positive control cell line known to be responsive to this compound.
-
-
Problem 2: STAT1 is phosphorylated, but there is no induction of Interferon-Stimulated Genes (ISGs).
-
Possible Cause 1: Impaired nuclear translocation of pSTAT1.
-
Troubleshooting:
-
Perform immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blotting to assess the localization of pSTAT1 after stimulation.
-
-
-
Possible Cause 2: Epigenetic silencing of ISG promoters.
-
Troubleshooting:
-
Treat cells with a demethylating agent (e.g., 5-aza-2'-deoxycytidine) or a histone deacetylase (HDAC) inhibitor to see if ISG expression is restored.
-
-
-
Possible Cause 3: Defective ISGF3 complex formation.
-
Troubleshooting:
-
Check the expression of STAT2 and IRF9.
-
Perform an electrophoretic mobility shift assay (EMSA) to assess the formation of the ISGF3 complex.
-
-
Problem 3: The cell viability assay shows no effect of this compound.
-
Possible Cause 1: The cell line is inherently resistant.
-
Troubleshooting:
-
Confirm resistance by assessing STAT1 phosphorylation and ISG induction as described above.
-
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting:
-
Ensure the correct seeding density of cells.[19]
-
Optimize the concentration range of this compound.
-
Extend the incubation time, as antiproliferative effects may take longer to become apparent.
-
-
-
Possible Cause 3: Mycoplasma contamination.
Quantitative Data Summary
The following tables provide representative quantitative data illustrating the differences between interferon-sensitive and -resistant cell lines. Note that these values are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Representative Cell Viability Data (IC50 Values)
| Cell Line Phenotype | Representative IC50 for this compound (U/mL) |
| Sensitive | 100 - 1,000 |
| Resistant | > 10,000 |
Table 2: Representative Gene Expression Data (Fold Induction of ISGs via qPCR)
| Gene | Sensitive Cell Line (Fold Change vs. Untreated) | Resistant Cell Line (Fold Change vs. Untreated) |
| OAS1 | > 50 | < 5 |
| MxA | > 100 | < 10 |
| IFIT1 | > 80 | < 8 |
Table 3: Representative Protein Expression & Phosphorylation Data (Relative Levels)
| Protein | Sensitive Cell Line | Resistant Cell Line |
| p-STAT1 (Tyr701) (after IFN stimulation) | High | Low / Undetectable |
| Total STAT1 | Present | May be absent or reduced |
| SOCS1 (basal or induced) | Low | High |
| SOCS3 (basal or induced) | Low | High |
| IFNAR1 | Present | May be downregulated |
Key Experimental Protocols
Western Blot for STAT1 Phosphorylation
-
Cell Seeding and Treatment: Seed cells to reach 70-80% confluency on the day of the experiment. Starve cells in serum-free media for 4-6 hours. Stimulate cells with this compound (e.g., 1000 U/mL) for 15-30 minutes at 37°C. Include an untreated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total STAT1 to serve as a loading control.[26][27][28]
qPCR for ISG Expression
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 1000 U/mL) for 4, 8, or 24 hours. Include an untreated control.
-
RNA Extraction: Aspirate the media and wash cells with PBS. Lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and proceed with RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target ISGs (e.g., OAS1, MxA, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Data Analysis: Run the qPCR reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.[22][23][24][25][32]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the media volume) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[18][19][20]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for IFN Resistance.
Caption: Mechanisms of Resistance to Interferon.
References
- 1. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 2. UpToDate 2018 [doctorabad.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unphosphorylated STAT1 prolongs the expression of interferon-induced immune regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of interferon-induced Stat1 phosphorylation in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SOCS-1 and SOCS-3 inhibit IFN-alpha-induced expression of the antiviral proteins 2,5-OAS and MxA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The suppressor of cytokine signaling (SOCS) 1 and SOCS3 but not SOCS2 proteins inhibit interferon-mediated antiviral and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of SOCS3 increases susceptibility of renal cell carcinoma to interferon‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive expression of SOCS3 confers resistance to IFN-alpha in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IFNAR2 interferon alpha and beta receptor subunit 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Expression and signaling specificity of the IFNAR chain of the type I interferon receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Prediction of in vitro response to interferon‐α in renal cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. qPCR assay to measure ISG expression in human cells [protocols.io]
- 23. data.starklab.org [data.starklab.org]
- 24. researchgate.net [researchgate.net]
- 25. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 32. stackscientific.nd.edu [stackscientific.nd.edu]
Technical Support Center: Optimizing Intracellular Staining of STAT Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation and permeabilization for the intracellular staining of Signal Transducer and Activator of Transcription (STAT) proteins.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of fixation and permeabilization for intracellular staining?
A: Intracellular staining requires two crucial steps to allow antibodies to access their targets within the cell.[1]
-
Fixation: This process uses chemical cross-linkers, most commonly paraformaldehyde (PFA), to preserve cellular morphology and lock intracellular proteins in their current state.[1] This creates a "snapshot" of the cell's signaling activity at a specific moment.[1]
-
Permeabilization: This step creates pores in the cell membrane, enabling antibodies to enter the cell and bind to their intracellular targets.[1] This can be achieved using detergents like Triton™ X-100 or saponin (B1150181), or with alcohols such as methanol (B129727).[1]
Q2: Should I stain for cell surface markers before or after fixation and permeabilization?
A: It is highly recommended to stain for cell surface antigens before fixation and permeabilization.[1] The chemical agents used in these procedures can alter or damage the epitopes of surface proteins, leading to diminished or absent signals.[1] An exception to this is when studying rapid, time-sensitive events like protein phosphorylation, where immediate fixation is critical to preserve the signaling state.[1]
Q3: Which fixation and permeabilization method is optimal for my experiment?
A: The ideal method depends on the specific location of your target antigen and the compatibility of your antibodies and chosen fluorochromes.[1] There is no single universal method, and empirical testing is often necessary to determine the best approach for a particular experiment.[1] For phospho-STAT proteins, methanol permeabilization is often optimal for unmasking epitopes.[2][3]
Q4: Can I store my cells after fixation and permeabilization?
A: Yes, cells can often be stored after certain fixation and permeabilization steps. For example, after formaldehyde (B43269) fixation, cells can be stored overnight in 1X PBS at 4°C.[2][4] Cells treated with methanol can be stored at -20°C for extended periods without significant signal loss.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal / Weak Fluorescence Intensity | * Intracellular target not accessible: The target protein may not be properly exposed.[6][7] * Insufficient antibody: The antibody concentration may be too low.[6][7] * Low antigen expression: The target protein may not be highly expressed in your cells.[8] * Fluorochrome issues: The fluorochrome may be degraded or incompatible with the chosen method.[5][6] | * Optimize the permeabilization protocol; methanol is often effective for phospho-STATs.[3][6] * Titrate the antibody to determine the optimal concentration.[7] * Use a positive control with known antigen expression. Consider methods to amplify the signal, such as using a brighter fluorochrome or a secondary antibody.[6][8] * Ensure proper antibody storage and check fluorochrome compatibility with the fixation/permeabilization method.[5][8] |
| High Background / Non-Specific Staining | * Excessive antibody concentration: Using too much antibody can lead to non-specific binding.[9] * Inadequate washing: Unbound antibodies may be trapped inside the cells.[7][8] * High autofluorescence: Some cell types naturally have high autofluorescence.[8] | * Reduce the antibody concentration.[10] * Increase the number of wash steps after antibody incubation and consider adding a detergent like Tween 20 to the wash buffer.[7] * Include an unstained control to measure autofluorescence. Use brighter fluorochromes to distinguish the signal from the background.[8] |
| Poor Resolution / Unusual Scatter Profiles | * Cell clumping: Cells may aggregate during processing.[6] * Cell lysis: Harsh treatment can damage cells.[8] * High flow rate: Running samples too quickly can decrease resolution.[11] | * Gently vortex or pipette the samples to ensure a single-cell suspension.[2] * Avoid vigorous vortexing and high-speed centrifugation. Use fresh buffers.[6][8] * Use the lowest flow rate setting on the cytometer for acquisition. |
| Loss of Epitope | * Fixation-induced changes: The fixation process can alter the protein structure and mask the antibody binding site.[1] * Enzymatic degradation: Phosphatases and proteases can alter the target epitope. | * Test different fixation methods (e.g., methanol vs. PFA).[1] Some epitopes are better preserved with a specific fixative. * Perform all steps at 4°C and use ice-cold reagents to minimize enzymatic activity.[7] Consider adding phosphatase inhibitors.[12][13] |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Detergent Permeabilization
This protocol is a general method that preserves cell morphology well and is compatible with many protein-based fluorochromes like PE and APC.[1]
-
Cell Preparation: Prepare a single-cell suspension with 1x10^6 cells per tube.
-
(Optional) Surface Staining: If staining for surface markers, perform this step before fixation.
-
Fixation:
-
Permeabilization:
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the fluorochrome-conjugated antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire on a flow cytometer.
Protocol 2: Methanol Fixation and Permeabilization for Phospho-STATs
This protocol is often optimal for detecting phosphorylated STAT proteins as methanol can help to unmask certain epitopes.[2][3] Warning: This method is not compatible with protein-based fluorochromes like PE and APC.[1]
-
Cell Preparation & Surface Staining: Follow steps 1 and 2 from Protocol 1.
-
Fixation:
-
Fix cells with 4% PFA as described in Protocol 1, Step 3.
-
After fixation and washing, chill the cell pellet on ice for at least 2 minutes.[1]
-
-
Permeabilization:
-
Intracellular Staining: Proceed with Step 5 from Protocol 1.
-
Acquisition: Proceed with Step 6 from Protocol 1.
Visual Guides
Caption: Overview of the JAK-STAT signaling cascade.
Caption: Experimental workflow for intracellular STAT staining.
Caption: Decision tree for troubleshooting weak STAT staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 3. Intracellular Staining for Analysis of the Expression and Phosphorylation of Signal Transducers and Activators of Transcription (STATs) in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry troubleshooting | Abcam [abcam.com]
- 10. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. uab.edu [uab.edu]
Technical Support Center: Reducing Variability in Flow Cytometry Analysis of Interferon Alfacon-1 Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your flow cytometry experiments analyzing the effects of Interferon alfacon-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in flow cytometry experiments?
A1: Variability in flow cytometry can arise from multiple sources, which can be broadly categorized as technical and biological.[1][2]
-
Technical Variability: This includes differences in instrument setup and calibration, reagent quality and preparation, and data acquisition and analysis.[1][2][3]
-
Biological Variability: This refers to the inherent differences between samples, such as donor-to-donor variation or changes in cell populations over time.[1][4]
Q2: How does this compound exert its effects on cells?
A2: this compound, a type I interferon, binds to the interferon-alpha/beta receptor (IFNAR) on the cell surface. This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT2 proteins.[3][5] The phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and induces the expression of numerous Interferon-Stimulated Genes (ISGs). These ISGs mediate the antiviral, antiproliferative, and immunomodulatory effects of the interferon.
Q3: What are the key readouts for measuring this compound activity by flow cytometry?
A3: The primary readouts for assessing this compound activity via flow cytometry include:
-
Phosphorylation of STAT1 (pSTAT1): A rapid and direct measure of IFNAR signaling pathway activation.[3][5][6]
-
Upregulation of Interferon-Stimulated Gene (ISG) protein expression: Commonly measured ISG proteins include SIGLEC-1 (CD169) on monocytes, CD64 on monocytes and neutrophils, and intracellular MxA protein.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Weak or No Signal for pSTAT1
| Possible Cause | Recommended Solution |
| Suboptimal Cell Stimulation | Ensure this compound is used at an effective concentration and for the appropriate duration. A dose-response and time-course experiment is recommended to determine optimal conditions.[3] For in-vitro stimulation, even low doses (100-1000 IU/mL) for 15 minutes can induce maximal STAT1 activation.[3] |
| Inadequate Fixation and Permeabilization | For phospho-protein analysis, immediate fixation after stimulation is crucial to preserve the phosphorylation state. Methanol-based permeabilization is often effective for intracellular staining of phosphorylated proteins.[5] |
| Poor Antibody Performance | Use a phospho-specific antibody that has been validated for flow cytometry. Titrate the antibody to determine the optimal staining concentration. |
| Timing of Analysis | The pSTAT1 signal is often transient. Ensure that the time between stimulation, fixation, and analysis is minimized and consistent across all samples.[5] |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Include an Fc block step in your staining protocol, especially when working with immune cells that express Fc receptors. Use isotype controls to assess the level of non-specific binding. |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis. |
| Inadequate Washing | Ensure sufficient washing steps after antibody incubation to remove unbound antibodies. |
| Autofluorescence | Some cell types have high intrinsic autofluorescence. Use a brighter fluorochrome for your target of interest and include an unstained control to assess the level of autofluorescence. |
Issue 3: High Inter-Assay Variability
| Possible Cause | Recommended Solution |
| Inconsistent Instrument Settings | Standardize instrument settings (e.g., PMT voltages, compensation) using calibration beads before each experiment.[1] |
| Reagent Variability | Use single lots of antibodies and other critical reagents for the entire study, if possible. If not, perform bridging studies to ensure consistency between lots. |
| Operator-Dependent Differences | Develop and adhere to detailed Standard Operating Procedures (SOPs) for all experimental steps, from sample preparation to data analysis.[1] |
| Inconsistent Gating Strategy | Establish a clear and consistent gating strategy for data analysis. Utilize Fluorescence Minus One (FMO) controls to accurately set gates for positive populations.[12] |
Quantitative Data Summary
Table 1: STAT1 Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs) after In Vitro Interferon Alfa-2b Treatment
| Cell Subset | Basal pSTAT1 (Mean Specific Fluorescence) | pSTAT1 after IFN alpha-2b (Mean Specific Fluorescence) | Fold Increase |
| Healthy Donors | |||
| Total PBMCs | 5.5 | Not Reported | Not Reported |
| T Cells | 6.8 | Not Reported | Not Reported |
| NK Cells | 4.6 | Not Reported | Not Reported |
| Melanoma Patients | |||
| Total PBMCs | 1.6 | Not Reported | Not Reported |
| T Cells | 0.9 | Not Reported | Not Reported |
| NK Cells | 0.9 | Not Reported | Not Reported |
Data adapted from a study on melanoma patients and healthy donors. The increase in pSTAT1 levels was observed within 15 minutes of in vitro treatment.[3]
Table 2: Upregulation of Interferon-Stimulated Gene (ISG) Proteins
| ISG Protein | Cell Type | Observation |
| SIGLEC-1 (CD169) | Monocytes | Expression is increased in patients with high type I interferon signatures and correlates with disease activity in juvenile dermatomyositis.[13] |
| CD64 | Monocytes, Neutrophils | Surface expression is induced by type I interferons and correlates with the expression of other ISGs.[7][10][11] |
| MxA | Monocytes | Intracellular protein levels are significantly elevated in patients with a positive type I interferon signature.[9] |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of STAT1 Phosphorylation
This protocol is adapted from methods for detecting intracellular phosphorylated STAT1.[3][5][14]
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed RPMI medium. Add this compound to the desired concentration (e.g., 1000 IU/mL) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde (B43269) to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
-
Staining: Wash the cells to remove the methanol. Stain with a fluorescently conjugated anti-pSTAT1 antibody and antibodies against cell surface markers to identify different cell populations (e.g., CD3 for T cells, CD14 for monocytes). Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell populations of interest and quantify the Mean Fluorescence Intensity (MFI) of the pSTAT1 signal.
Protocol 2: Flow Cytometric Analysis of SIGLEC-1 Expression on Monocytes
This protocol is based on methods for analyzing SIGLEC-1 expression.[13][15][16]
-
Cell Preparation: Use fresh whole blood collected in EDTA tubes.
-
Staining: To 100 µL of whole blood, add a cocktail of fluorescently conjugated antibodies including anti-SIGLEC-1 (CD169), anti-CD14 (for monocyte identification), and a viability dye.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: Add red blood cell lysis buffer according to the manufacturer's instructions and incubate for 10-15 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with flow cytometry staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the monocyte population based on forward and side scatter and CD14 expression. Quantify the expression of SIGLEC-1 on the monocytes.
Visualizations
Caption: this compound signaling pathway.
Caption: pSTAT1 flow cytometry workflow.
Caption: Troubleshooting logic for flow cytometry.
References
- 1. An integrated workflow to assess technical and biological variability of cell population frequencies in human peripheral blood by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Multiparametric flow cytometric analysis of inter-patient variation in STAT1 phosphorylation following interferon Alfa immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrated Workflow To Assess Technical and Biological Variability of Cell Population Frequencies in Human Peripheral Blood by Flow Cytometry. | J. Craig Venter Institute [jcvi.org]
- 5. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. rmdopen.bmj.com [rmdopen.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the interferons in CD64 and CD169 expressions in whole blood: Relevance in the balance between viral‐ or bacterial‐oriented immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocyte surface expression of Fcγ receptor RI (CD64), a biomarker reflecting type-I interferon levels in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD169/SIGLEC1 is expressed on circulating monocytes in COVID-19 and expression levels are associated with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIGLEC1 enables straightforward assessment of type I interferon activity in idiopathic inflammatory myopathies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interferon Alfacon-1 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Interferon alfacon-1 bioassay sensitivity.
Troubleshooting Guide: Low Bioassay Sensitivity
Low or inadequate sensitivity in your this compound bioassay can manifest as weak signal, high background, or poor dose-response curves. This guide provides a systematic approach to identifying and resolving common causes of low sensitivity.
1. Reagent and Sample Handling
| Issue | Potential Cause | Recommended Action |
| Low Signal | Improper storage of this compound. | Store this compound according to the manufacturer's instructions, typically at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Incorrect sample dilution. | Perform a serial dilution of your sample to determine the optimal concentration range for the assay. | |
| Reagent degradation. | Ensure all assay reagents are within their expiration dates and have been stored correctly. Equilibrate all reagents to the assay temperature before use. | |
| High Background | Contaminated reagents or samples. | Use fresh, high-quality reagents. Filter-sterilize samples if particulate matter is present. |
| Non-specific binding. | Increase the number of wash steps and ensure wash buffer is at the correct concentration and pH. Consider adding a blocking agent to the assay buffer. | |
| Inconsistent Results | Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each reagent and sample. Ensure consistent pipetting technique. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay incubation steps. Use a calibrated incubator. |
2. Cell-Based Assay Parameters
For cell-based bioassays, the health and responsiveness of the cell line are critical for sensitivity.
| Issue | Potential Cause | Recommended Action |
| Poor Cell Response | Cell line contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. |
| Incorrect cell density. | Optimize the cell seeding density to ensure a healthy monolayer and adequate receptor expression. | |
| Low passage number cells are not being used. | Use cells within the recommended passage number range to ensure consistent performance. | |
| Cell line is not sensitive to this compound. | Verify that the chosen cell line expresses the type I interferon receptor (IFNAR1 and IFNAR2) and is known to be responsive to type I interferons. Consider using a commercially available reporter cell line specifically designed for interferon bioassays, such as HEK-Blue™ IFN-α/β cells.[1] | |
| High Variability | Uneven cell plating. | Ensure even distribution of cells in each well by gently swirling the plate after seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that the bioassay measures?
A1: this compound, a type I interferon, binds to its specific cell surface receptor (IFNAR). This binding activates the JAK-STAT signaling pathway. Specifically, the receptor-associated kinases, JAK1 and TYK2, are activated and phosphorylate STAT1 and STAT2 proteins. These phosphorylated STATs then form a complex with IRF9, creating the Interferon-Stimulated Gene Factor 3 (ISGF3). ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of various interferon-stimulated genes (ISGs), leading to their transcription and the production of antiviral and antiproliferative proteins.[2][3] Bioassays typically measure a downstream effect of this pathway, such as the expression of a reporter gene under the control of an ISRE or the inhibition of viral replication.
Q2: Which type of bioassay is most sensitive for this compound?
A2: Reporter gene assays (RGAs) are generally more sensitive and have a wider detection range than traditional antiviral cytopathic effect (CPE) assays.[4] RGAs utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an interferon-inducible promoter. The amount of reporter protein produced is directly proportional to the concentration of this compound.
Q3: What are some suitable cell lines for an this compound bioassay?
A3: Several commercially available reporter cell lines are designed for quantifying type I interferon activity. These include:
-
HEK-Blue™ IFN-α/β Cells: These human embryonic kidney cells are engineered to express SEAP in response to type I interferons.[1]
-
iLite Human Type I IFN Responsive Cells: These are engineered cells that express firefly luciferase under the control of an IFN-responsive promoter.[5]
-
B16-Blue™ IFN-α/β Cells: A murine melanoma reporter cell line that expresses SEAP upon stimulation with type I interferons.[6]
Q4: How can I improve the signal-to-noise ratio in my bioassay?
A4: To improve the signal-to-noise ratio, consider the following:
-
Optimize Reagent Concentrations: Titrate the concentrations of detection antibodies and other reagents to find the optimal balance between signal and background.
-
Increase Incubation Times: Longer incubation times may allow for greater signal development, but this needs to be balanced with potential increases in background.
-
Enhance Signal Detection: For reporter gene assays, use a high-sensitivity substrate for the reporter enzyme.
-
Data Analysis: Employ appropriate data analysis techniques, such as signal averaging or digital smoothing, to reduce the impact of random noise.[7]
Experimental Protocols
Protocol 1: this compound Bioassay using HEK-Blue™ IFN-α/β Reporter Cell Line
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HEK-Blue™ IFN-α/β Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound standard
-
Test samples containing this compound
-
96-well plates
-
Humidified incubator at 37°C, 5% CO2
Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ IFN-α/β cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed growth medium to a concentration of approximately 280,000 cells/mL.
-
-
Assay Procedure:
-
Add 20 µL of your this compound standards and test samples to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Signal Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well containing the cell culture supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the OD values against the known concentrations of the this compound standards to generate a standard curve.
-
Determine the concentration of this compound in your test samples by interpolating their OD values on the standard curve.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for a reporter gene-based bioassay.
References
- 1. invivogen.com [invivogen.com]
- 2. Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Validating Interferon Alfacon-1 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the biological activity of Interferon alfacon-1, particularly after exposure to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, non-naturally occurring type I interferon. It is engineered by analyzing the amino acid sequences of several natural human interferon-alpha subtypes and selecting the most common amino acid at each position. This "consensus" protein binds to the type I interferon receptor (IFNAR) on the cell surface. This binding activates the JAK-STAT signaling pathway, leading to the transcription of numerous Interferon-Stimulated Genes (ISGs). The protein products of these genes are responsible for the antiviral, antiproliferative, and immunomodulatory effects of this compound.
Q2: How do freeze-thaw cycles affect the activity of this compound?
While direct, extensive public data on this compound is limited, studies on other type I interferons, such as Interferon-gamma (IFN-γ), have shown a high degree of stability. For instance, the concentration of IFN-γ in plasma and serum samples did not significantly change for up to five freeze-thaw cycles.[1] Another study on various immunoregulators found that serum IFN-γ levels were statistically equivalent from baseline up to 50 freeze-thaw cycles. However, it is a general best practice for protein-based therapeutics to minimize the number of freeze-thaw cycles, as this can potentially lead to aggregation and loss of activity for some proteins. Therefore, it is crucial to validate the activity of your specific this compound samples if they have undergone multiple freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
Generally, this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and should not be frozen. Lyophilized (freeze-dried) formulations of other recombinant interferons have shown good long-term stability.[2] Once reconstituted, it is recommended to use the solution promptly or store it under validated conditions, avoiding repeated freeze-thaw cycles.
Q4: Which assays are suitable for validating the biological activity of this compound?
The most common and recommended bioassays for determining the activity of type I interferons like this compound are:
-
Antiviral Cytopathic Effect (CPE) Inhibition Assay: This is a highly sensitive and traditional method that measures the ability of the interferon to protect cells from virus-induced cell death.
-
Reporter Gene Assay: This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an Interferon-Stimulated Response Element (ISRE). The amount of reporter protein produced is proportional to the interferon activity.
Troubleshooting Guide
General Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent pipetting, bubbles in wells, cell clumping, edge effects on the plate. | Ensure proper mixing of reagents and cell suspensions. Pipette carefully and consistently. Avoid introducing bubbles. Consider not using the outer wells of the plate. |
| No or very low signal in positive controls | Inactive interferon standard, incorrect assay setup, reagent degradation. | Use a fresh, validated interferon standard. Double-check all reagent concentrations and incubation times. Ensure proper storage of all kit components. |
| High background signal in negative controls | Contamination of reagents or cell culture, non-specific binding. | Use sterile techniques. Test individual reagents for contamination. Optimize blocking steps if applicable. |
Assay-Specific Troubleshooting
| Assay | Problem | Possible Cause(s) | Suggested Solution(s) |
| CPE Assay | Virus control wells show incomplete cell death. | Insufficient virus titer, resistant cell population. | Re-titer the virus stock to ensure the correct multiplicity of infection (MOI) is used. Check the health and passage number of the cell line. |
| Cell control wells show cell death. | Cell culture contamination, poor cell health. | Inspect cell cultures for any signs of contamination. Use fresh, healthy cells within an optimal passage range. | |
| Reporter Gene Assay | Low luciferase signal. | Low transfection efficiency (if transiently transfected), inefficient cell lysis, inhibitor of luciferase present in the sample. | Optimize transfection protocol. Ensure complete cell lysis. Perform a serial dilution of the sample to check for inhibitors. |
| High background luciferase activity. | "Leaky" promoter in the reporter construct, intrinsic luciferase activity in the cell line. | Use a reporter construct with a minimal promoter. Subtract the background signal from mock-treated cells. |
Data on Interferon Stability After Freeze-Thaw Cycles
| Interferon Type | Sample Matrix | Number of Freeze-Thaw Cycles | Observed Effect on Concentration/Activity | Reference |
| Interferon-gamma (IFN-γ) | Plasma and Serum | Up to 5 | No significant modification in concentration. | [1] |
| Interferon-gamma (IFN-γ) | Serum | Up to 50 | Statistically equivalent levels from baseline. | |
| Recombinant Human Interferon-alpha 2b (lyophilized) | Reconstituted Solution | N/A (storage stability) | Stable for 30 days at 4°C and 28°C after reconstitution. | [2] |
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol is a standard method for determining the biological activity of interferons based on their ability to protect cells from a viral challenge.
Workflow Diagram:
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., human A549 lung carcinoma cells) into a 96-well microtiter plate at a density that will result in a confluent monolayer after 24 hours.
-
Interferon Dilution: On a separate plate, perform serial dilutions of the this compound test samples and a reference standard. Include a "no interferon" control.
-
Cell Treatment: Transfer the interferon dilutions to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours. This allows the cells to respond to the interferon and enter an antiviral state.
-
Viral Challenge: Add a pre-titered amount of a cytopathic virus (e.g., Encephalomyocarditis virus - EMCV) to all wells, except for the "cell control" wells (which receive only media). The amount of virus should be sufficient to cause 100% cell death in the "virus control" (no interferon) wells within 24-48 hours.
-
Second Incubation: Incubate the plate for a further 24-48 hours, or until the virus control wells show complete cytopathic effect.
-
Staining: Gently wash the plate to remove dead cells and media. Fix the remaining adherent cells with a fixative (e.g., methanol) and then stain with a solution such as 0.5% crystal violet.
-
Quantification: After washing away excess stain and drying the plate, the amount of stain retained in each well is proportional to the number of viable cells. The absorbance can be read on a plate reader. The activity of the this compound is calculated by comparing the dilution that provides 50% protection from the viral CPE to the reference standard.
ISRE-Luciferase Reporter Gene Assay
This assay provides a more direct and often higher-throughput method for measuring the activation of the interferon signaling pathway.
Methodology:
-
Cell Plating: Seed a stable cell line containing an ISRE-luciferase reporter construct (e.g., HEK293-ISRE-Luc) into a 96-well plate.
-
Interferon Treatment: Add serial dilutions of the this compound test samples and a reference standard to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period optimized for maximal luciferase expression (typically 6-24 hours).
-
Cell Lysis: Aspirate the media and add a passive lysis buffer to each well.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates.
-
Measurement: Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the amount of luciferase expressed and, therefore, to the biological activity of the this compound.
This compound Signaling Pathway
This compound exerts its effects through the canonical JAK-STAT signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison of Interferon Alfacon-1 and Interferon-alpha 2a: Antiviral Potency and Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral potency and other biological activities of Interferon alfacon-1 (also known as consensus interferon) and Interferon-alpha 2a. This analysis is supported by experimental data from peer-reviewed studies to aid in informed decisions for research and development.
This compound is a synthetically engineered Type I interferon, designed by aligning the sequences of several natural alpha-interferon subtypes and assigning the most frequent amino acid at each position. This design was intended to create a more potent interferon. Interferon-alpha 2a is a recombinant form of a naturally occurring human interferon subtype and has been a standard in antiviral therapy for decades. This guide delves into the comparative efficacy of these two important antiviral agents.
Quantitative Comparison of Antiviral and Biological Activities
The following table summarizes the key quantitative differences in the biological activities of this compound and Interferon-alpha 2a, as reported in various in vitro studies.
| Activity | Virus/Cell Line | Parameter | This compound | Interferon-alpha 2a | Fold Difference | Reference |
| Antiviral Potency | Vesicular Stomatitis Virus (VSV) / HeLa cells | Specific Activity (antiviral units/mg) | 10-fold higher | - | 10x | [1] |
| Antiviral Potency | Hepatitis C Virus (HCV) Replicon / Huh7-K2040 cells | EC50 (pg/mL) | 18.7 | 37.1 | ~2x more potent | |
| Antiviral Potency | IFN-resistant HCV Replicon / Huh7-HP cells | EC50 (pg/mL) | 54.6 | 169.2 | ~3x more potent | |
| Antiproliferative Activity | Daudi cells (Burkitt's lymphoma) | Molar basis | Significantly greater | - | - | [1] |
| Antiproliferative Activity | Eskol cells (hairy cell leukemia-like) | Molar basis | Significantly greater | - | - | [1] |
| Immunomodulatory Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | Natural Killer (NK) Cell Activity | Greater induction | - | - | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these interferons, the following diagrams illustrate the Type I interferon signaling pathway and a standard antiviral assay workflow.
DOT script for Type I Interferon Signaling Pathway
Caption: Type I Interferon Signaling Pathway.
DOT script for a Typical Antiviral Assay Workflow
Caption: A Typical Antiviral Assay Workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific parameters, it is essential to consult the original research articles.
Vesicular Stomatitis Virus (VSV) Antiviral Assay
This assay measures the ability of interferons to protect cells from the cytopathic effect (CPE) of VSV.
-
Cell Culture: HeLa cells are seeded in 96-well plates and grown to confluency.
-
Interferon Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of either this compound or Interferon-alpha 2a. The plates are then incubated for 18-24 hours to allow the cells to develop an antiviral state.
-
Virus Infection: The interferon-containing medium is removed, and the cells are infected with a predetermined titer of VSV.
-
Incubation: The infected plates are incubated for 24-48 hours, or until CPE is observed in the control wells (cells not treated with interferon).
-
Quantification of Antiviral Activity: The antiviral effect is quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read using a plate reader. The interferon concentration that protects 50% of the cells from CPE is determined. The specific activity is calculated as the number of antiviral units per milligram of protein.[1]
Hepatitis C Virus (HCV) Replicon Assay
This assay quantifies the inhibition of HCV RNA replication in a human hepatoma cell line (Huh7) that harbors a subgenomic HCV replicon.
-
Cell Culture: Huh7 cells containing the HCV replicon are seeded in multi-well plates.
-
Interferon Treatment: The cells are treated with various concentrations of this compound or Interferon-alpha 2a for a specified period (e.g., 48 or 72 hours).
-
Quantification of HCV RNA: Total cellular RNA is extracted from the treated cells. The level of HCV replicon RNA is then quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Data Analysis: The level of HCV RNA in interferon-treated cells is compared to that in untreated control cells. The 50% effective concentration (EC50), which is the concentration of interferon that inhibits HCV RNA replication by 50%, is then calculated.
Antiproliferative Assay
This assay measures the ability of interferons to inhibit the growth of tumor cell lines.
-
Cell Culture: Daudi or Eskol cells are seeded at a specific density in multi-well plates.
-
Interferon Treatment: The cells are incubated with various concentrations of this compound or Interferon-alpha 2a.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as direct cell counting, or more commonly, with assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and number.
-
Data Analysis: The concentration of interferon that inhibits cell proliferation by 50% (IC50) is determined.
Natural Killer (NK) Cell Activity Assay
This assay evaluates the immunomodulatory effect of interferons by measuring their ability to enhance the cytotoxic activity of NK cells.
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs), which contain NK cells, are isolated from healthy donors. These cells are then incubated with either this compound or Interferon-alpha 2a for a set period to stimulate NK cell activity.
-
Target Cell Preparation: A standard NK-sensitive target cell line, such as K562, is labeled with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Co-culture: The activated effector cells (PBMCs) are co-cultured with the labeled target cells at various effector-to-target cell ratios.
-
Quantification of Cytotoxicity: After a few hours of incubation, the release of the label (e.g., 51Cr) from the lysed target cells into the supernatant is measured.
-
Data Analysis: The percentage of specific lysis is calculated, and the lytic units are determined to compare the enhancement of NK cell activity by the different interferons.[1]
Summary and Conclusion
The available in vitro data consistently demonstrate that this compound possesses a higher specific antiviral and antiproliferative activity compared to Interferon-alpha 2a.[1] In a VSV antiviral assay, this compound was found to be 10-fold more potent.[1] Similarly, in HCV replicon systems, this compound exhibited a 2 to 3-fold lower EC50 value, indicating greater potency in inhibiting HCV replication. The enhanced potency of this compound is also observed in its antiproliferative effects on lymphoma and leukemia cell lines and its ability to stimulate the cytotoxic activity of natural killer cells.[1]
The superior in vitro potency of this compound can be attributed to its unique design as a consensus interferon, which may result in a higher affinity for the Type I interferon receptor and a more robust downstream signaling cascade. For researchers and drug developers, these findings suggest that this compound may offer a therapeutic advantage in certain viral infections and malignancies. However, it is crucial to consider that in vitro potency does not always directly translate to clinical efficacy and safety profiles, which are influenced by a multitude of in vivo factors. Therefore, further clinical investigations are warranted to fully elucidate the comparative therapeutic potential of these two interferons.
References
A Comparative In Vitro Analysis of Interferon Alfacon-1 and Interferon-alpha 2b
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two key type I interferons: Interferon alfacon-1 (IFN-alfacon-1) and Interferon-alpha 2b (IFN-α2b). By examining their biological activities, receptor interactions, and signaling pathways, this document aims to equip researchers with the critical data needed to make informed decisions in their drug development and research endeavors. The information presented is a synthesis of findings from multiple in vitro studies.
Core Biological Activities: A Head-to-Head Comparison
This compound is a synthetic, consensus interferon derived from the most common amino acid sequences of various type I interferons. This design was intended to produce a molecule with potentially enhanced biological activity.[1] IFN-α2b is a recombinant version of the naturally occurring human IFN-α2 subtype.[2][3] Both molecules exert their effects by binding to the same heterodimeric type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits.[4][5][6][7] This binding initiates a signaling cascade, primarily through the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that mediate their antiviral, antiproliferative, and immunomodulatory effects.[3][8][9]
Table 1: Comparative Antiviral and Antiproliferative Activity
| Parameter | This compound | Interferon-alpha 2b | Cell Lines/Viruses Studied (Examples) |
| Antiviral Activity | Reported to have higher specific activity compared to natural IFNs.[1] | Potent antiviral activity against a range of viruses, including SARS-CoV-2.[10][11][12] EC50 values vary depending on the virus and cell line.[4][13] | OVCAR, WISH, A549 cells[13]; Vero C1008 cells (SARS-CoV-2)[11]; PBMCs (HIV-1)[14] |
| Antiproliferative Activity | Demonstrated higher antiproliferative activity than natural IFNs.[1] Suppresses tumor proliferation by inducing apoptosis and blocking the cell cycle.[15] | Exhibits antiproliferative effects on various tumor cell lines.[2][13][16] EC50 values are cell-line dependent (e.g., 0.1 nM in OVCAR vs. 1.5 nM in WISH cells for IFN-α2).[4] | Ovarian clear cell adenocarcinoma cell lines (KOC-5C, KOC-7C)[15]; OVCAR, WISH cells[4][13]; Murine reticulum-cell sarcoma (M5076), Malignant melanoma (B16 F10)[17]; Human lung carcinoma cell lines[18] |
Table 2: Receptor Binding Affinity
The affinity of interferons for their receptor subunits is a critical determinant of their biological potency.
| Receptor Subunit | This compound | Interferon-alpha 2b | General IFN-α Subtype Affinity Range |
| IFNAR1 (Low Affinity) | Data not specifically available in the provided results. | Binds with lower affinity compared to IFNAR2.[19] | 0.5–5 µM[4][13] |
| IFNAR2 (High Affinity) | Dependent on IFNAR-2 expression for antiproliferative effects.[15] | Binds with high affinity, which is crucial for initiating the signaling cascade.[19] | 0.4–5 nM[4][13] |
Immunomodulatory Effects
Both interferons exhibit a range of immunomodulatory activities. This compound has been shown to have a higher capacity to induce natural killer (NK) cells compared to natural interferons.[1] It also modulates the expression of HLA class I and class II molecules, which are crucial for antigen presentation.[1] Specifically, it enhances HLA class I expression and can inhibit IFN-γ-induced HLA class II expression on human umbilical vein endothelial cells (HUVEC).[1] Furthermore, this compound demonstrates an inhibitory effect on mitogen-driven lymphoproliferation.[1]
IFN-α2b also possesses significant immunomodulatory properties, influencing the activity of various immune cells, including T cells, B cells, and dendritic cells (DCs).[3][8] The overall immunomodulatory outcome of IFN-α signaling can be complex, with the potential for both stimulation of anti-viral immunity and regulation of inflammatory responses.[9]
Signaling Pathways and Experimental Workflows
The binding of both this compound and IFN-α2b to the IFNAR complex triggers a conserved downstream signaling pathway.
The in vitro biological activities of interferons are typically assessed using standardized bioassays. The following diagram illustrates a general workflow for such an experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used for in vitro interferon assays.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay quantifies the ability of an interferon to protect cells from virus-induced cell death.[20]
-
Cell Seeding: Plate a sensitive cell line (e.g., A549, Vero) in 96-well plates and allow them to adhere overnight.
-
Interferon Treatment: Prepare serial dilutions of this compound and IFN-α2b. Remove the cell culture medium and add the interferon dilutions to the respective wells. Include a cell-only control and a virus-only control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 hours to allow for the induction of an antiviral state.[11]
-
Virus Challenge: Infect the cells with a cytopathic virus (e.g., Vesicular Stomatitis Virus (VSV) or Mengo virus) at a predetermined multiplicity of infection (MOI).[20][21]
-
Further Incubation: Incubate the plates for an additional 24-48 hours, or until the cytopathic effect is fully developed in the virus control wells.
-
Quantification: Assess cell viability using methods such as crystal violet staining or a colorimetric assay (e.g., MTT or MTS).
-
Data Analysis: The concentration of interferon that protects 50% of the cells from virus-induced death (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the interferon concentration.[21]
Antiproliferative Assay
This assay measures the ability of an interferon to inhibit cell growth.
-
Cell Seeding: Plate a tumor cell line (e.g., OVCAR, WISH) in 96-well plates at a low density.
-
Interferon Treatment: Add serial dilutions of this compound and IFN-α2b to the wells.
-
Incubation: Incubate the plates for a period of 3 to 6 days, depending on the doubling time of the cell line.
-
Quantification: Measure cell proliferation using various methods, such as direct cell counting, or more commonly, colorimetric assays like MTT, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The EC50, the concentration of interferon that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Immunomodulatory Assays (ELISpot)
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.[22][23]
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and add them to the coated wells. Stimulate the cells with the test articles (this compound or IFN-α2b) and appropriate controls (e.g., mitogens like PHA as a positive control, and media as a negative control).[22]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[22]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming a colored spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million input cells.
Conclusion
Both this compound and Interferon-alpha 2b are potent type I interferons with significant antiviral, antiproliferative, and immunomodulatory activities. The available in vitro data suggests that this compound, as a consensus interferon, may exhibit enhanced specific activity in some contexts.[1] However, the biological effects of all interferons are highly dependent on the specific cell type, the nature of the biological challenge (e.g., the type of virus), and the dose. The choice between these two molecules for a specific research or therapeutic application will depend on a careful evaluation of their performance in relevant in vitro and subsequent in vivo models. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.
References
- 1. Comparative effects of interferon-consensus 1, interferon-alpha 2a, and interferon-beta 1b on HLA expression and lymphoproliferation: a preclinical model for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and indirect effects of IFN-α2b in malignancy treatment: not only an archer but also an arrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Type I Interferons: Basic Concepts and Clinical Relevance in Immune-mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Shared and Unique Features of Human Interferon-Beta and Interferon-Alpha Subtypes [frontiersin.org]
- 7. Qualitative Differences Between the IFNα subtypes and IFNβ Influence Chronic Mucosal HIV-1 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Immunomodulatory Effects of Individual IFNα Subtypes on Virus-Specific CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of human recombinant alpha-2b interferon against SARS-CoV-2 virus - Loginova - Problems of Virology [virusjour.crie.ru]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Interferon Alpha Subtype-Specific Suppression of HIV-1 Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative effects of interferon-alphaCon1 on ovarian clear cell adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative Properties of Type I and Type II Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential antiproliferative effects of combinations of recombinant interferons alpha and gamma on two murine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative effects of interferons -alpha and -beta in combination with 5-fluorouracil, cisplatin, and cis- and trans-retinoic acid in three human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha and beta type 1 interferon signaling: passage for diverse biologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Detection of Interferon gamma (IFNγ) and Interleukin 2 (IL2) by Fluorescent Enzyme-Linked Immunosorbent Spot (FLUOROSpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Consensus Interferon and Pegylated Interferon for Antiviral Therapy
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapies, particularly for chronic hepatitis C (HCV), both consensus interferon (CIFN) and pegylated interferon (PEG-IFN) have played significant roles. This guide provides a detailed, data-driven comparison of these two therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, mechanisms of action, and experimental underpinnings.
Executive Summary
Consensus interferon is a genetically engineered, synthetic type I interferon, designed to embody the most common amino acid sequences from various interferon alpha subtypes, resulting in high-affinity receptor binding and potent antiviral activity.[1] Pegylated interferons are modified versions of interferon alfa-2a or -2b, where the attachment of a polyethylene (B3416737) glycol (PEG) molecule extends the drug's half-life, allowing for less frequent dosing.[2] While both activate the same intracellular signaling pathway to elicit an antiviral state, their structural and pharmacokinetic differences translate to distinct clinical profiles. This guide delves into these differences, presenting quantitative data from in vitro studies and clinical trials to facilitate a direct comparison.
Mechanism of Action: The JAK-STAT Signaling Pathway
Both consensus and pegylated interferons exert their antiviral effects by binding to the Type I interferon receptor (IFNAR) on the cell surface. This binding event triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Upon receptor binding, the associated tyrosine kinases, JAK1 and TYK2, are activated and phosphorylate the receptor subunits. This creates docking sites for STAT1 and STAT2 proteins, which are then themselves phosphorylated. The phosphorylated STAT1 and STAT2 form a heterodimer that associates with interferon regulatory factor 9 (IRF9) to form the interferon-stimulated gene factor 3 (ISGF3) complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs are responsible for establishing an antiviral state within the cell through various mechanisms, including the inhibition of viral replication and the modulation of the host immune response.
Studies have shown that consensus interferon binds to the IFNAR with a higher affinity than natural interferon-alpha subtypes, which may contribute to its potent antiviral activity.[1][3]
Figure 1: Interferon Signaling via the JAK-STAT Pathway.
Pharmacokinetic Profile
The most significant difference between consensus interferon and pegylated interferon lies in their pharmacokinetic profiles. Pegylation, the process of attaching PEG molecules to the interferon, increases the molecule's size, thereby reducing its renal clearance and prolonging its half-life. This allows for a more sustained serum concentration and less frequent dosing.
| Parameter | Consensus Interferon (non-pegylated) | Pegylated Interferon alfa-2a (40 kDa) | Pegylated Interferon alfa-2b (12 kDa) |
| Dosing Frequency | Three times weekly | Once weekly | Once weekly |
| Absorption Half-life | ~2.3 hours | ~50 hours | ~4.6 hours |
| Elimination Half-life | 4 to 16 hours[4][5] | ~80 hours | ~40 hours |
| Time to Max. Concentration (Tmax) | 6-8 hours (subcutaneous)[6] | 72-96 hours | 15-44 hours |
| Clearance | Rapid | Significantly reduced | Reduced |
| Volume of Distribution | 20-60% of body weight[4][5] | Restricted | Wider than PEG-IFN alfa-2a[2] |
Note: Pharmacokinetic parameters can vary based on the specific study and patient population.
In Vitro Antiviral Activity
In vitro studies utilizing HCV replicon systems have allowed for the direct comparison of the antiviral potency of different interferon types. The 50% effective concentration (EC50) is a common metric used to quantify this activity, representing the concentration of a drug that inhibits 50% of the viral replication.
| Interferon Type | Cell Line | HCV Replicon | EC50 (pg/mL) |
| Consensus Interferon | Huh7-K2040 | Genotype 1b | 18.7[7] |
| Interferon alfa-2a | Huh7-K2040 | Genotype 1b | 37.1[7] |
| Pegylated Interferon alfa-2b | Huh7-K2040 | Genotype 1b | 50.9[7] |
| Consensus Interferon | Huh7-HP (IFN-resistant) | Genotype 1b | 54.6[7] |
| Interferon alfa-2a | Huh7-HP (IFN-resistant) | Genotype 1b | 169.2[7] |
| Pegylated Interferon alfa-2b | Huh7-HP (IFN-resistant) | Genotype 1b | 360.2[7] |
These in vitro data suggest that consensus interferon exhibits greater antiviral potency, particularly in interferon-resistant replicon models.[7]
Clinical Efficacy in Chronic Hepatitis C
The ultimate measure of an antiviral agent's effectiveness is its ability to achieve a sustained virological response (SVR), defined as the absence of detectable viral RNA in the blood 24 weeks after the completion of therapy. Clinical trials have compared the efficacy of consensus interferon and pegylated interferons, often in combination with ribavirin.
Treatment-Naïve Patients (Genotype 1)
| Treatment Regimen | Sustained Virological Response (SVR) Rate |
| Consensus Interferon + Ribavirin | 37%[8] |
| Pegylated Interferon alfa-2b + Ribavirin | 41%[8] |
| Pegylated Interferon alfa-2a + Ribavirin | 47%[9] |
Prior Interferon Non-Responders/Relapsers
Consensus interferon has been investigated as a retreatment option for patients who did not respond to or relapsed after previous interferon-based therapies.
| Patient Population | Treatment Regimen | Sustained Virological Response (SVR) Rate |
| Peg-IFN/Ribavirin Relapsers | Consensus Interferon (daily) + Ribavirin (72 weeks) | 69%[10] |
| Peg-IFN/Ribavirin Relapsers | Pegylated Interferon alfa-2a + Ribavirin (72 weeks) | 42%[10] |
| Peg-IFN alfa-2b/Ribavirin Non-responders | Consensus Interferon (daily) + Ribavirin (48 weeks) | 37%[10] |
These findings suggest that daily dosing of consensus interferon may offer a benefit for certain difficult-to-treat patient populations.[8][10]
Safety and Tolerability
The adverse event profiles of consensus interferon and pegylated interferons are generally similar, with flu-like symptoms being the most commonly reported side effects.
| Adverse Event | Consensus Interferon | Pegylated Interferon |
| Flu-like symptoms (fever, chills, myalgia) | Common | Common[11] |
| Fatigue | Common | Common[11] |
| Headache | Common | Common[11] |
| Neuropsychiatric events (e.g., depression) | Can occur | Can occur[11] |
| Hematological abnormalities (neutropenia, thrombocytopenia) | Can occur | Can occur[11] |
One study noted that a pegylated form of consensus interferon was superior to pegylated interferon alfa-2a in maintaining platelet levels.[12]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This assay is crucial for determining the in vitro efficacy of antiviral compounds against HCV.
Figure 2: General Workflow for an HCV Replicon Assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, or a selectable marker, like neomycin resistance.[13]
-
Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test interferon (e.g., consensus interferon or pegylated interferon).[7]
-
Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the antiviral effects of the interferon to manifest.
-
Quantification of Viral Replication:
-
Reporter Gene Assay: If a reporter gene is present, cell lysates are prepared, and the reporter activity (e.g., luminescence for luciferase) is measured.[13]
-
qRT-PCR: Total RNA is extracted from the cells, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).[14]
-
-
Data Analysis: The reduction in viral replication at each interferon concentration is calculated relative to untreated controls. The EC50 value is then determined by plotting the dose-response curve.
Quantification of Interferon-Stimulated Gene (ISG) Expression
This method is used to assess the downstream effects of interferon signaling.
Methodology:
-
Cell Treatment: Target cells (e.g., hepatocytes or peripheral blood mononuclear cells) are treated with a specific concentration of interferon for a set duration.
-
RNA Extraction: Total RNA is isolated from the treated and untreated control cells using a suitable method (e.g., TRIzol reagent or column-based kits).[15]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific ISGs (e.g., OAS1, MxA, ISG15) are quantified using qRT-PCR. This technique uses fluorescent probes or dyes (like SYBR Green) to measure the amount of amplified DNA in real-time.[16][17]
-
Data Analysis: The expression of the target ISGs is normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input. The fold change in gene expression in interferon-treated cells compared to untreated cells is then calculated.
Conclusion
Both consensus interferon and pegylated interferons have demonstrated efficacy in the treatment of chronic viral infections, most notably hepatitis C. Pegylated interferons offer the advantage of a more convenient dosing schedule due to their extended pharmacokinetic profiles. However, in vitro data and some clinical findings in difficult-to-treat populations suggest that consensus interferon's high receptor binding affinity and potent antiviral activity may provide a therapeutic advantage in certain clinical scenarios. The choice between these agents has historically depended on factors such as viral genotype, prior treatment history, and patient tolerability. While the advent of direct-acting antivirals has shifted the treatment paradigm for HCV, the study of these interferons continues to provide valuable insights into antiviral immunity and drug development.
References
- 1. Antiviral potency analysis and functional comparison of consensus interferon, interferon-alpha2a and pegylated interferon-alpha2b against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediaa.com [pediaa.com]
- 3. Cell surface binding characteristics correlate with consensus type I interferon enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The interferons: pharmacology, mechanism of action, tolerance and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of interferon alpha-2b in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of consensus interferon in the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in clinical outcomes among hepatitis C genotype 1-infected patients treated with peginterferon alpha-2a or peginterferon alpha-2b plus ribavirin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative multiplex real-time PCR for the sensitive detection of interferon beta gene induction and viral suppression of interferon beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolerability and efficacy of pegylated consensus interferon-α in the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Systematic review: peginterferon vs. standard interferon in the treatment of chronic hepatitis C - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of compound activity against hepatitis C virus in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Interferon Alfacon-1 and Ribavirin Combination Therapy for Chronic Hepatitis C
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of interferon alfacon-1 in combination with ribavirin (B1680618) for the treatment of chronic hepatitis C. The following sections detail the clinical efficacy, experimental protocols, and underlying biological mechanisms of this therapeutic regimen, with supporting data from various clinical studies.
Efficacy of this compound and Ribavirin Combination Therapy
The combination of this compound and ribavirin has been evaluated in numerous clinical trials, demonstrating varying rates of sustained virological response (SVR) across different patient populations. SVR is defined as undetectable Hepatitis C virus (HCV) RNA at 24 weeks following the end of treatment.[1]
Comparative Efficacy in Treatment-Naïve Patients
Clinical studies in patients who have not received prior treatment for hepatitis C (treatment-naïve) have shown that the combination of this compound and ribavirin can be more effective than other interferon-based therapies, particularly in patients with high viral loads and genotype 1 infection.[1]
| Study / Patient Group | Treatment Arm 1 | SVR Rate (Arm 1) | Treatment Arm 2 | SVR Rate (Arm 2) |
| Overall Population [1] | This compound (15 µg 3x/week) + Ribavirin (1 g/day ) for 48 weeks | 57% | Interferon alfa-2b (3 MU 3x/week) + Ribavirin (1 g/day ) for 48 weeks | 40% |
| High Viral Load [1] | This compound + Ribavirin | 57% | Interferon alfa-2b + Ribavirin | 31% |
| Genotype 1 & High Viral Load [1] | This compound + Ribavirin | 46% | Interferon alfa-2b + Ribavirin | 14% |
| Genotype 2/3 [2] | This compound (9 µg 3x/week) + Ribavirin (1000/1200 mg/day) for 24 weeks | 69% | This compound (18 µg 3x/week) + Ribavirin (1000/1200 mg/day) for 24 weeks | 66% |
| Genotype 1 [2] | This compound (9 µg 3x/week) + Ribavirin (1000/1200 mg/day) for 48 weeks | 40% | This compound (18 µg 3x/week) + Ribavirin (1000/1200 mg/day) for 48 weeks | 36% |
Efficacy in Non-Responders and Relapsers
For patients who did not respond to previous interferon-based therapies (non-responders) or who relapsed after treatment, this compound and ribavirin have been investigated as a retreatment option.
| Study / Patient Group | Treatment Regimen | SVR Rate |
| Non-Responders to Pegylated Interferon/Ribavirin [3] | Daily this compound (9 or 15 µg) + Ribavirin for up to 48 weeks | Not specified in abstract |
| Non-Responders to Interferon Monotherapy [4] | Interferon alfa-2a (3 x 6 MIU/week) + Ribavirin (14 mg/kg daily) for 12 weeks, followed by IFN monotherapy in responders | 9.8% |
| Non-Responders to Interferon Monotherapy (Genotype 1) [5] | High-dose daily Interferon-alpha + Ribavirin | 32.4% |
| Non-Responders to Interferon Monotherapy (Genotype non-1) [5] | High-dose thrice-weekly Interferon-alpha + Ribavirin | 36.4% |
| Relapsers to Interferon Monotherapy [6] | Interferon alfa + Ribavirin for 6 months | 87% (biochemical response) |
Common Adverse Events
The combination therapy of interferon and ribavirin is associated with a range of adverse events. The primary toxicity of ribavirin is hemolytic anemia.[7] Other common side effects include psychiatric symptoms and flu-like symptoms.[7]
| Adverse Event Category | Specific Events |
| Hematological | Hemolytic anemia, Neutropenia, Thrombocytopenia[7] |
| Psychiatric | Depression, Insomnia, Irritability, Anxiety[7] |
| Constitutional | Fatigue, Pyrexia, Myalgia, Headache, Rigors (Flu-like symptoms)[7] |
| Gastrointestinal | Anorexia, Nausea, Vomiting, Diarrhea |
| Musculoskeletal | Arthralgias |
| Injection Site Reactions | Redness, Swelling, Pain |
Experimental Protocols
The methodologies employed in clinical trials of this compound and ribavirin are crucial for interpreting the resulting data.
Patient Population and Dosing Regimens
-
Inclusion Criteria: Typically, studies enroll adult patients with chronic hepatitis C, confirmed by detectable HCV RNA.[3] Specific trials may target treatment-naïve patients or those who have failed previous interferon-based therapies.[2][3]
-
Exclusion Criteria: Common exclusion criteria include co-infection with HIV or hepatitis B, decompensated liver disease, severe psychiatric disorders, and certain hematological abnormalities.[8]
-
Dosing of this compound: Doses have ranged from 9 µg to 18 µg administered subcutaneously, either three times a week or daily.[1][2][3]
-
Dosing of Ribavirin: Ribavirin is administered orally, with daily doses typically ranging from 800 mg to 1200 mg, often based on body weight.[2][9]
-
Treatment Duration: The duration of therapy is generally 24 weeks for patients with genotypes 2 and 3, and 48 weeks for those with genotype 1.[2][9]
Virological and Safety Assessments
-
HCV RNA Quantification: The primary efficacy endpoint is the measurement of HCV RNA levels in the blood. This is typically performed using polymerase chain reaction (PCR) based assays.[10] A sustained virological response (SVR) is defined as undetectable HCV RNA 24 weeks after the completion of therapy.[1]
-
Safety Monitoring: Patients undergo regular monitoring of hematological parameters (complete blood count), liver function tests, and screening for psychiatric symptoms throughout the treatment period. Dose adjustments or discontinuation of therapy may be required based on the severity of adverse events.[11]
Signaling Pathways and Experimental Workflows
Interferon Signaling Pathway
This compound, a type I interferon, exerts its antiviral effects by activating the Jak-STAT signaling pathway.[12] This leads to the transcription of numerous interferon-stimulated genes (ISGs) that inhibit viral replication and modulate the immune response.[13]
References
- 1. This compound and ribavirin versus interferon alpha-2b and ribavirin in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized trial of consensus interferon in combination with ribavirin as initial treatment for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Retreatment with interferon-alpha and ribavirin in primary interferon-alpha non-responders with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial to assess the efficacy of interferon alpha in combination with ribavirin in the treatment of interferon alpha nonresponders with chronic hepatitis C: superior efficacy of high daily dosage of interferon alpha in genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination antiviral therapy with ribavirin and interferon alfa in interferon alfa relapsers and non-responders: Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Guidelines for the Medical Management of Hepatitis C [health.ny.gov]
- 10. Hepatitis C Virus Serologic and Virologic Tests and Clinical Diagnosis of HCV-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 13. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Interferon Alfacon-1 Versus Direct-Acting Antivirals for Hepatitis C Virus Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has undergone a paradigm shift, moving from the supportive immunotherapy of interferons to the targeted, curative potential of direct-acting antivirals (DAAs). This guide provides a comprehensive comparison of Interferon alfacon-1, a synthetic type-I interferon, and the revolutionary class of DAAs, supported by available clinical data and experimental insights.
Executive Summary
Direct-acting antivirals have emerged as the definitive standard of care for chronic HCV infection, offering overwhelmingly superior efficacy, a significantly better safety profile, and a much shorter treatment duration compared to interferon-based regimens, including this compound.[1][2] While this compound represented an advancement in interferon therapy, its use has been rendered largely obsolete by the advent of DAAs, which boast sustained virologic response (SVR) rates exceeding 95% across various HCV genotypes.[2][3] In contrast, interferon-based therapies have been associated with suboptimal cure rates and considerable adverse effects.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data comparing this compound and direct-acting antivirals.
Table 1: Sustained Virologic Response (SVR) Rates
| Treatment Class | Specific Agent(s) | HCV Genotype | SVR Rate | Clinical Trial Context |
| Interferon | This compound | Genotype 1b (high viral titer) | 16.7% | Compared to lymphoblastoid interferon-alpha (SVR 3.3%)[4] |
| This compound | Genotype 1 | 8% (post-treatment) | Compared to IFNα-2b (SVR 4%)[5] | |
| Pegylated Interferon + Ribavirin | Genotype 1 | ~42% | Historical standard of care before DAAs[6] | |
| Direct-Acting Antivirals (DAAs) | Glecaprevir/Pibrentasvir | Pan-genotypic | >95% | First-line treatment recommendation[6] |
| Sofosbuvir/Velpatasvir | Pan-genotypic | >95% | First-line treatment recommendation[6] | |
| Ledipasvir/Sofosbuvir | Genotype 1 | 97.1% (non-Black subjects), 95.2% (Black subjects with cirrhosis) | Pooled analysis of multiple clinical trials[3] | |
| Daclatasvir + Asunaprevir | Genotype 1b | 90% | Comparative study in patients with and without HCC[7] | |
| Sofosbuvir + Ribavirin | Genotype 2 | 96.4% | Comparative study in patients with and without HCC[7] |
Table 2: Adverse Event Profile
| Feature | This compound | Direct-Acting Antivirals (DAAs) |
| Common Adverse Events | Flu-like symptoms (fever, headache, fatigue, myalgia, arthralgia), anorexia, insomnia, alopecia, neuropsychiatric effects (depression, irritability).[4][8] | Generally well-tolerated. Most common are fatigue, headache, nausea, and diarrhea.[9][10] |
| Serious Adverse Events | Can induce or exacerbate autoimmune disorders (e.g., thyroiditis). Severe neuropsychiatric events. Hematological abnormalities (granulocytopenia, thrombocytopenia). Rare but severe events include cardiac and pulmonary impairment.[8][11] | Rare. Some reports of serious cardiovascular and pulmonary events in post-marketing surveillance, though a causal link is not definitively established.[9] |
| Discontinuation Rate due to Adverse Events | 2% to 10% of patients may require dose modification or discontinuation.[8] | Significantly lower than interferon-based therapies.[1] |
Mechanism of Action
This compound: Indirect Antiviral and Immunomodulatory Effects
This compound, as a type I interferon, does not directly target viral proteins. Instead, it binds to the type I interferon receptor (IFNAR) on the surface of host cells, initiating an intracellular signaling cascade known as the JAK-STAT pathway.[12] This leads to the transcription of numerous interferon-stimulated genes (ISGs), which establish an antiviral state within the cell by inhibiting viral replication and enhancing the host's immune response.[12]
Direct-Acting Antivirals (DAAs): Targeted Inhibition of the HCV Life Cycle
DAAs represent a paradigm shift in antiviral therapy by directly targeting specific nonstructural proteins of the hepatitis C virus that are essential for its replication.[13] This targeted approach leads to a potent and rapid inhibition of the viral life cycle. There are several classes of DAAs, often used in combination to achieve high cure rates and prevent the emergence of drug resistance.
The main classes of DAAs include:
-
NS3/4A Protease Inhibitors (-previr): These drugs block the function of the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature viral proteins.
-
NS5A Inhibitors (-asvir): These agents target the NS5A protein, which plays a complex role in both viral replication and the assembly of new virus particles.
-
NS5B Polymerase Inhibitors (-buvir): This class inhibits the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the HCV RNA genome.
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are often proprietary. However, the following represents a generalized methodology based on common practices in HCV clinical trials for both interferon-based and DAA regimens.
Generalized Phase 3 Clinical Trial Protocol for HCV Treatment
-
Study Design: Multicenter, randomized, controlled trial. For DAAs, this often involves comparison to a placebo or a previously approved regimen. For older interferon trials, comparison was often against another interferon or placebo.
-
Patient Population:
-
Inclusion Criteria: Adults with chronic HCV infection (detectable HCV RNA for at least 6 months), specific HCV genotypes as per study design, compensated liver disease (with or without cirrhosis), and adherence to protocol-specified contraception.
-
Exclusion Criteria: Decompensated liver disease, co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV) unless specifically studied, significant comorbidities that would interfere with treatment or follow-up, and prior treatment with the investigational drug class.
-
-
Randomization and Blinding: Patients are randomly assigned to treatment arms. Double-blinding (patient and investigator) is often employed, particularly in placebo-controlled DAA trials.
-
Treatment Regimens:
-
This compound Arm (Example): Subcutaneous injection of this compound at a specified dose (e.g., 9 or 15 mcg) three times weekly for 24 to 48 weeks. May be combined with oral ribavirin.
-
DAA Arm (Example): Oral administration of a fixed-dose combination of DAAs (e.g., Glecaprevir/Pibrentasvir) once daily for 8 to 12 weeks.
-
-
Efficacy Assessment:
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.
-
Virological Monitoring: Quantitative HCV RNA levels are measured at baseline, during treatment (e.g., weeks 4, 8, end of treatment), and post-treatment (e.g., weeks 4, 12, 24).
-
-
Safety Assessment:
-
Adverse events are monitored and recorded at each study visit.
-
Laboratory safety tests (hematology, clinical chemistry, liver function tests) are performed at baseline and at regular intervals throughout the study.
-
Physical examinations and vital signs are monitored.
-
-
Statistical Analysis: The primary efficacy analysis is typically a comparison of SVR12 rates between treatment arms in the intent-to-treat population.
Conclusion
The comparison between this compound and direct-acting antivirals for the treatment of Hepatitis C is a stark illustration of rapid therapeutic advancement. While this compound offered incremental benefits over earlier interferons, its modest efficacy and significant side effect profile are vastly superseded by the high cure rates, excellent tolerability, and shorter treatment durations of DAA regimens. Current clinical practice guidelines from major hepatology societies universally recommend DAA-based regimens as the standard of care for all eligible patients with chronic HCV infection.[6] The data unequivocally support the superiority of DAAs, which have transformed HCV from a chronic, difficult-to-manage condition into a curable disease for the vast majority of patients.
References
- 1. Outcomes of Direct-Acting Antivirals Versus Interferon-Based Therapy in Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on hepatitis C: Direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained virological response rates with direct-acting antivirals in black subjects with HCV genotype 1 infection: systematic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter, randomized, controlled clinical trial of this compound in comparison with lymphoblastoid interferon-alpha in patients with high-titer chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the efficacy and safety of direct-acting antiviral therapy with or without hepatitis C-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of alpha interferon in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global adverse events reported for direct-acting antiviral therapies for the treatment of hepatitis C: an analysis of the World Health Organization VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse Effects of Direct Acting Antivirals in HIV/HCV Coinfected Patients: A 4-Year Experience in Miami, Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]
- 12. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hepcguidelines.org.au [hepcguidelines.org.au]
A Comparative Guide to the Cross-Reactivity of Interferon Alfacon-1 with Other Type I Interferons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interferon alfacon-1 with other type I interferons, focusing on its cross-reactivity, receptor binding, and biological activities. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound and Type I Interferons
Type I interferons (IFNs) are a family of cytokines crucial for the innate immune response to viral infections. This family includes various subtypes of IFN-alpha (α), IFN-beta (β), IFN-omega (ω), and others. All type I IFNs mediate their effects by binding to a common heterodimeric cell surface receptor, the IFN-alpha/beta receptor (IFNAR), which is composed of two subunits, IFNAR1 and IFNAR2. While they share a common receptor, the different subtypes can exhibit varying biological potencies, which are often correlated with their binding affinities to the receptor subunits.
This compound (also known as consensus interferon) is a non-naturally occurring, synthetic type I interferon. It was designed by aligning the sequences of several natural human IFN-alpha subtypes and assigning the most frequently observed amino acid at each position. This guide examines the cross-reactivity of this compound with the type I interferon system, comparing its receptor binding and biological effects to naturally occurring type I interferons like IFN-alpha-2a and IFN-alpha-2b.
Comparative Biological Activity
Experimental data indicates that this compound exhibits potent antiviral and antiproliferative activities, in some cases exceeding those of natural IFN-alpha subtypes.
Antiviral Activity
Studies have shown that this compound has a higher specific antiviral activity compared to other type I interferons. For instance, in a vesicular stomatitis virus (VSV) antiviral assay using HeLa cells, the specific activity of this compound was found to be 10-fold higher than that of IFN-alpha-2a and IFN-alpha-2b[1]. Another study reported a potent in vitro antiviral activity of this compound against SARS-CoV, with a 50% inhibitory concentration (IC50) of 0.001 µg/mL in a cytopathic effect (CPE) protection assay.
| Interferon | Specific Activity (Antiviral Units/mg) | Virus | Cell Line | Reference |
| This compound | 1.0 x 10⁹ | Vesicular Stomatitis Virus (VSV) | HeLa | [1] |
| Interferon-alpha-2a | 1.0 x 10⁸ | Vesicular Stomatitis Virus (VSV) | HeLa | [1] |
| Interferon-alpha-2b | 1.0 x 10⁸ | Vesicular Stomatitis Virus (VSV) | HeLa | [1] |
| Interferon | IC50 (µg/mL) | Virus | Assay | Reference |
| This compound | 0.001 | SARS-CoV | CPE Protection |
Antiproliferative Activity
On a molar basis, this compound has demonstrated significantly greater antiproliferative activity on Daudi (a human B-lymphoblastoid cell line) and Eskol cells compared to IFN-alpha-2a and IFN-alpha-2b[1]. Another study comparing this compound, IFN-alpha-2a, and IFN-beta-1b showed that this compound had an inhibitory effect on mitogen-driven lymphoproliferation similar to that of IFN-alpha-2a and exceeded that of IFN-beta-1b[2].
| Interferon | Relative Antiproliferative Activity | Cell Line | Reference |
| This compound | Significantly Greater | Daudi, Eskol | [1] |
| Interferon-alpha-2a | - | Daudi, Eskol | [1] |
| Interferon-alpha-2b | - | Daudi, Eskol | [1] |
| This compound | Similar to IFN-alpha-2a, Greater than IFN-beta-1b | Mitogen-stimulated lymphocytes | [2] |
| Interferon-alpha-2a | - | Mitogen-stimulated lymphocytes | [2] |
| Interferon-beta-1b | - | Mitogen-stimulated lymphocytes | [2] |
Receptor Binding and Cross-Reactivity
All IFN-alpha subtypes generally exhibit a low affinity for IFNAR1 (in the micromolar range, 0.5-5 µM) and a high affinity for IFNAR2 (in the nanomolar range, 0.4-5 nM)[3][4]. IFN-beta, in contrast, binds to both IFNAR1 (100 nM) and IFNAR2 (0.1 nM) with high affinity[4]. One study indicated that this compound and IFN-alpha-2b compete equally well for receptor binding sites on Daudi and CaKi cells.
| Interferon Subtype | IFNAR1 Binding Affinity (Kd) | IFNAR2 Binding Affinity (Kd) | Reference |
| IFN-alpha Subtypes (general) | 0.5 - 5 µM | 0.4 - 5 nM | [3][4] |
| IFN-alpha2 | ~5 µM | ~5 nM | [5] |
| IFN-beta | ~100 nM | ~0.1 - 0.2 nM | [4][5] |
Signaling Pathway
Upon binding to the IFNAR complex, type I interferons activate the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT1 and STAT2, which then form a complex with IRF9 called ISGF3 (Interferon Stimulated Gene Factor 3). ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs), leading to their transcription. The protein products of these ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferons.
Caption: Type I Interferon Signaling Pathway.
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an interferon to protect cells from virus-induced cell death.
Materials:
-
Cell line susceptible to the challenge virus (e.g., HeLa or A549 cells).
-
Challenge virus (e.g., Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis virus (EMCV)).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Interferon standards and test samples (e.g., this compound, IFN-alpha-2a).
-
Crystal violet staining solution.
-
Microplate reader.
Procedure:
-
Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of the interferon standards and test samples in cell culture medium.
-
After 24 hours, remove the medium from the cells and add the interferon dilutions to the respective wells. Include cell control (no virus, no IFN) and virus control (virus, no IFN) wells.
-
Incubate the plates for 18-24 hours to allow the cells to develop an antiviral state.
-
Add a predetermined amount of the challenge virus to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 48-72 hours.
-
Incubate the plates until complete cytopathic effect is observed in the virus control wells.
-
Remove the medium and stain the remaining adherent cells with crystal violet solution.
-
After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader.
-
The antiviral activity is calculated as the reciprocal of the interferon dilution that protects 50% of the cells from the viral cytopathic effect, often expressed in international units (IU/mL) or as an IC50 value.
Caption: Workflow for a CPE Inhibition Assay.
Antiproliferation Assay on Daudi Cells
This assay measures the ability of an interferon to inhibit the proliferation of a cancer cell line.
Materials:
-
Daudi cells.
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
96-well cell culture plates.
-
Interferon standards and test samples.
-
Trypan blue solution.
-
Hemocytometer or automated cell counter.
Procedure:
-
Culture Daudi cells in suspension to the desired density.
-
Seed the cells into 96-well plates at a specific starting density (e.g., 1 x 10^5 cells/mL).
-
Add various concentrations of the interferon samples to the wells. Include a no-interferon control.
-
Incubate the plates for 72 hours.
-
After incubation, resuspend the cells and mix a small aliquot with trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of growth inhibition for each interferon concentration compared to the untreated control.
-
The antiproliferative activity can be expressed as the concentration of interferon that causes 50% inhibition of cell proliferation (IC50 or EC50).
Receptor Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (e.g., interferon) and an analyte (e.g., IFNAR subunit).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Recombinant soluble IFNAR1 and IFNAR2 ectodomains (ligand).
-
Purified interferon samples (analyte).
-
Running buffer (e.g., HBS-EP).
Procedure:
-
Immobilize the recombinant IFNAR1 or IFNAR2 ectodomain onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically left blank or immobilized with a control protein.
-
Inject a series of concentrations of the interferon sample over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of interferon binding to the immobilized receptor subunit. This generates a sensorgram showing the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the interferon from the receptor, which is the dissociation phase.
-
Regenerate the sensor chip surface to remove the bound interferon, preparing it for the next injection.
-
Fit the sensorgram data from the different interferon concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: Workflow for an SPR-based Binding Assay.
Conclusion
This compound demonstrates significant cross-reactivity within the type I interferon system by binding to the common IFNAR receptor and eliciting canonical downstream signaling. The available data suggests that this compound possesses enhanced antiviral and antiproliferative activities compared to some natural IFN-alpha subtypes, which may be attributed to its optimized amino acid sequence leading to favorable receptor interactions. While direct quantitative binding data for this compound is limited in the reviewed literature, its potent biological activities imply a high-affinity interaction with the IFNAR complex. Further studies to precisely determine the binding kinetics of this compound to both IFNAR1 and IFNAR2 would provide a more complete understanding of its enhanced potency and could guide the development of future interferon-based therapeutics.
References
- 1. A comparison of interferon-Con1 with natural recombinant interferons-alpha: antiviral, antiproliferative, and natural killer-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of interferon-consensus 1, interferon-alpha 2a, and interferon-beta 1b on HLA expression and lymphoproliferation: a preclinical model for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
validating Interferon alfacon-1 bioassay with a reference standard
A Researcher's Guide to Validating Interferon Alfacon-1 Bioassays
This guide provides a comprehensive comparison of methodologies for the bioassay of this compound, a synthetic consensus type-I interferon.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to ensure accurate and reproducible potency determination using a reference standard.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its biological effects by binding to the type I interferon-alpha/beta receptor (IFNAR) on the cell surface.[1][3] This binding event triggers a signaling cascade involving the Janus kinase (JAK) family of tyrosine kinases and Signal Transducer and Activator of Transcription (STAT) proteins.[1] The activated STAT proteins form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3), which translocates to the nucleus. In the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs), driving the transcription of numerous Interferon-Stimulated Genes (ISGs).[4] The protein products of these genes are responsible for the antiviral, antiproliferative, and immunomodulatory effects of the interferon.[1][3]
Comparison of Potency Assay Methodologies
The potency of this compound is a critical quality attribute, typically measured by a bioassay. The activity is expressed in International Units (IU) by calibrating the assay against a reference standard, such as the WHO International Standard for Human Interferon-alpha consensus (94/786).[5] Below is a comparison of common assay formats.
| Parameter | Antiviral Cytopathic Effect (CPE) Assay | Reporter Gene Assay (RGA) | ELISA (Quantification) |
| Principle | Measures the ability of interferon to protect cells from virus-induced cell death (cytopathic effect).[6] | Measures the activation of an interferon-inducible promoter linked to a reporter gene (e.g., luciferase).[4][7] | Quantifies the amount of interferon protein using specific antibodies in a sandwich immunoassay format.[8] |
| Endpoint | Inhibition of cell death, often measured by vital dyes (e.g., Crystal Violet).[6] | Light output (luminescence) or colorimetric signal.[4] | Optical density (colorimetric).[8] |
| Biological Relevance | High (measures a direct antiviral effect). | Moderate (measures a specific step in the signaling pathway). | Low (measures protein amount, not biological activity). |
| Assay Time | 3-4 days. | 18-24 hours.[4] | 3-4 hours.[8] |
| Throughput | Low to moderate. | High. | High. |
| Sensitivity | Moderate. | High.[4] | Very High (pg/mL range).[8] |
| Variability | High (dependent on virus and cell viability).[4] | Low. | Low. |
Bioassay Validation Workflow
A typical workflow for validating a bioassay involves several key steps, from initial preparation of the reference standard and test samples to the final calculation of relative potency. This process ensures the assay is accurate, precise, and suitable for its intended purpose.[9]
Experimental Protocols
Protocol 1: Antiviral Cytopathic Effect (CPE) Bioassay
This protocol describes a classic method for determining interferon activity based on the protection of a cell monolayer from virus-induced destruction.[6]
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., WISH cells) at a concentration that will form a confluent monolayer after 24 hours (e.g., 3 x 10⁵ cells/mL).[4] Incubate at 37°C with 5% CO₂.
-
Sample Preparation: Prepare serial dilutions of the this compound reference standard and test samples in cell culture medium. A typical starting concentration for the standard is 1000 IU/mL.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add the prepared interferon dilutions. Include cell-only controls (no interferon) and virus-only controls (no interferon). Incubate for 18-24 hours.[4]
-
Virus Challenge: Add a predetermined amount of a challenge virus (e.g., Vesicular Stomatitis Virus) to all wells except the cell-only controls. The amount of virus should be sufficient to cause complete cell death in the virus-only control wells within 48-72 hours.
-
Incubation: Incubate the plates for 48-72 hours, or until approximately 100% cytopathic effect is observed in the virus-only control wells.
-
Staining: Discard the medium and stain the remaining viable cells with a solution like 0.5% Crystal Violet in 20% methanol (B129727) for 10-15 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Solubilize the dye with a suitable solvent (e.g., methanol) and read the absorbance at ~570 nm.
-
Analysis: Plot the absorbance against the interferon concentration. The potency is calculated by comparing the concentration of the test sample required to inhibit 50% of the cytopathic effect against that of the reference standard.
Protocol 2: Reporter Gene Assay (RGA)
This method offers a more rapid and precise alternative to the CPE assay.[4]
-
Cell Seeding: Seed a 96-well plate with a stable cell line containing an ISRE-driven reporter construct (e.g., HEK293-ISRE-Luciferase) at an optimized density.[4]
-
Sample Preparation: Prepare serial dilutions of the this compound reference standard and test samples in cell culture medium.
-
Cell Treatment: Add the interferon dilutions to the appropriate wells and incubate for 18-24 hours at 37°C with 5% CO₂.[4]
-
Signal Development: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Quantification: Measure the luminescence using a plate luminometer.
-
Analysis: Plot the relative light units (RLU) against the interferon concentration. Use a four-parameter logistic (4-PL) curve fit to determine the EC₅₀ (the concentration that produces 50% of the maximal response). The relative potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard.
Protocol 3: Sandwich ELISA (for Quantification)
While ELISA measures protein concentration and not biological activity, it is a valuable tool for product characterization and can be correlated with a bioassay.[8]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for Interferon-α. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Wash the plate and add serial dilutions of the this compound reference standard and test samples. Incubate for 2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for Interferon-α. Incubate for 1 hour at room temperature.[8]
-
Enzyme Conjugate: Wash the plate and add an Avidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30-60 minutes.[8]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Quantification: Measure the optical density (OD) at 450 nm.
-
Analysis: Plot the OD against the concentration of the standards to generate a standard curve. Use this curve to determine the concentration of this compound in the test samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Facebook [cancer.gov]
- 4. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, quantitative bioassay for type I interferon using a recombinant indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human IFNα(Interferon Alpha ) ELISA Kit - Elabscience® [elabscience.com]
- 9. edraservices.nl [edraservices.nl]
A Researcher's Guide to Statistical Analysis of Interferon Bioactivity Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of interferon (IFN) bioactivity is critical. This guide provides a comprehensive comparison of the two primary methods for determining interferon potency: the traditional Antiviral Cytopathic Effect (CPE) Assay and the more modern Reporter Gene Assay (RGA). We will delve into the experimental protocols, present key performance data, and outline the statistical methods essential for a robust comparison of these assays.
Comparing Interferon Bioactivity Assays: A Quantitative Overview
The choice between an Antiviral CPE Assay and a Reporter Gene Assay often depends on the specific requirements of the study, such as throughput, sensitivity, and reproducibility. The following table summarizes the key quantitative performance parameters for each assay type.
| Parameter | Antiviral Cytopathic Effect (CPE) Assay | Reporter Gene Assay (RGA) |
| Principle | Measures the ability of interferon to protect cells from virus-induced cell death. | Measures the activity of a reporter gene (e.g., luciferase, SEAP) linked to an interferon-stimulated response element (ISRE). |
| Typical Cell Lines | A549 (human lung carcinoma), MDBK (bovine kidney), L929 (mouse fibroblast)[1] | HEK293 (human embryonic kidney) stably transfected with an ISRE-reporter construct, RAW-Blue ISG™, B16-Blue IFNα/β™[2] |
| Typical Viruses | Encephalomyocarditis virus (EMCV), Vesicular stomatitis virus (VSV)[1] | Not applicable. |
| EC50 (IFN-α2a) | ~1 U/ml in A549/EMCV system | Not explicitly stated in the provided results. |
| EC50 (IFN-β) | ~0.3 IU/ml in a replicon system[3] | Not explicitly stated in the provided results. |
| Intra-Assay %CV | Generally higher variability. | 8.6% for an Mx-CAT reporter assay[4] |
| Inter-Assay %CV | Generally higher variability. | 14.4% for an Mx-CAT reporter assay[4] |
| Dynamic Range | Narrower. | Can be over 4 logs of IFN concentration[2] |
| Limit of Detection | Less sensitive. | More sensitive than antiviral assays[5] |
| Z'-Factor | Not typically used. | 0.51 for an IFN-α/β reporter assay, indicating suitability for high-throughput screening |
| Throughput | Low to medium. | High to very high. |
| Assay Time | 2-4 days. | 6-24 hours[2] |
Interferon Signaling Pathways
Interferons exert their effects by binding to specific cell surface receptors and activating intracellular signaling cascades, primarily the JAK-STAT pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. Type I (e.g., IFN-α, IFN-β) and Type III (IFN-λ) interferons signal through distinct receptor complexes but converge on the formation of the ISGF3 transcription factor complex, which binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs.[1] Type II interferon (IFN-γ) binds to its own receptor and activates STAT1 homodimers, which bind to Gamma-Activated Sequences (GAS) in gene promoters.[1]
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Assay Workflow
This assay is a functional measure of interferon's ability to protect cells from viral infection.
Detailed Methodology:
-
Cell Seeding: A monolayer of a virus-sensitive cell line (e.g., A549) is seeded into a 96-well plate and allowed to adhere.[1]
-
Interferon Treatment: Serial dilutions of the interferon standard and test samples are added to the cells. Control wells with no interferon are also included.
-
Incubation: The plate is incubated for 18-24 hours to allow the cells to respond to the interferon and enter an antiviral state.[1]
-
Viral Challenge: A predetermined amount of a cytopathic virus (e.g., EMCV) is added to all wells except for the cell control wells.[1]
-
Second Incubation: The plate is incubated for a further 40-56 hours, or until the virus control wells (no interferon) show complete cell death.[1]
-
Staining: The remaining viable cells are fixed and stained with a dye such as crystal violet.
-
Quantification: The amount of stain is quantified, typically by dissolving it and measuring the absorbance. The interferon concentration that protects 50% of the cells from the viral cytopathic effect is then determined.
Reporter Gene Assay (RGA) Workflow
RGAs provide an indirect measure of interferon activity by quantifying the expression of a reporter gene under the control of an interferon-inducible promoter.
Detailed Methodology:
-
Cell Seeding: A cell line engineered to contain a reporter gene (e.g., luciferase) under the control of an ISRE promoter is seeded into a 96-well plate.
-
Interferon Treatment: Serial dilutions of the interferon standard and test samples are added to the cells.
-
Incubation: The plate is incubated for a period of 6 to 24 hours to allow for the induction of the reporter gene.[2]
-
Cell Lysis and Substrate Addition: The cells are lysed to release the reporter enzyme. A substrate for the enzyme is then added.
-
Signal Detection: The signal produced by the enzyme-substrate reaction (e.g., light from a luciferase reaction) is measured using a luminometer or spectrophotometer.
-
Data Analysis: The signal intensity is plotted against the interferon concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be calculated.
Statistical Analysis for Assay Comparison
A robust statistical analysis is crucial for comparing the performance of different bioassays. Key statistical tests and concepts are outlined below.
Key Statistical Tests and Their Applications
| Statistical Test/Parameter | Purpose | Application in Bioassay Comparison |
| Four-Parameter Logistic (4-PL) Regression | Modeling dose-response curves. | Used to fit the sigmoidal dose-response curves typical of both CPE and RGAs to determine parameters like EC50, slope, and asymptotes. |
| Parallelism Testing (F-test, Chi-squared test, Equivalence test) | To determine if the dose-response curves of a test sample and a standard are parallel. | A fundamental assumption for calculating relative potency. Non-parallel curves may indicate that the test sample and standard are not acting through the same mechanism. |
| Analysis of Variance (ANOVA) | To compare the means of two or more groups. | Can be used to compare the EC50 values or other parameters obtained from different assays to determine if there are statistically significant differences. |
| Coefficient of Variation (%CV) | To measure the relative variability of data. | Used to assess the precision of an assay. Calculated for both intra-assay (within a single plate) and inter-assay (between different plates/days) variability. |
| Z'-Factor | To evaluate the quality of a high-throughput screening assay. | A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between positive and negative controls, suitable for HTS.[1] |
Logical Framework for Statistical Comparison
The statistical comparison of two bioassays should follow a logical progression to ensure a comprehensive evaluation.
References
- 1. assay.dev [assay.dev]
- 2. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Interferon Alfacon-1 and Other Interferons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Interferon alfacon-1 (a consensus interferon) against other key interferons, supported by data from clinical trials. Detailed experimental protocols and visualizations of core biological pathways are included to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
This compound (CIFN) is a non-naturally occurring, recombinant type-I interferon. It was designed by analyzing the most common amino acid sequences across various natural interferon alfa subtypes to create a "consensus" molecule. This design confers a higher binding affinity to the type I interferon receptor (IFNAR), which is theorized to trigger a more potent downstream antiviral and immunomodulatory response.[1][2] This guide focuses primarily on its application in chronic Hepatitis C (HCV), a historically significant context for interferon therapy.
Mechanism of Action: The JAK-STAT Signaling Pathway
All type I interferons, including this compound and Interferon alfa-2a/2b, exert their effects by binding to the IFNAR on the cell surface.[3][4] This binding event initiates a critical intracellular signaling cascade known as the JAK-STAT pathway, which leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs).[3][5] These ISGs encode proteins that establish an antiviral state within the cell by inhibiting viral entry, degrading viral RNA, and blocking viral protein synthesis and assembly.[1][[“]]
The higher affinity of this compound for IFNAR is believed to induce a stronger and more sustained activation of this pathway, leading to enhanced production of key antiviral proteins like Protein Kinase R (PKR) and p56.[1]
References
- 1. The Role of Consensus Interferon in the Current Treatment of Chronic Hepatitis C Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel interferon for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 5. Frontiers | Interplay between Janus Kinase/Signal Transducer and Activator of Transcription Signaling Activated by Type I Interferons and Viral Antagonism [frontiersin.org]
- 6. consensus.app [consensus.app]
A Side-by-Side Analysis of JAK-STAT Activation by Different Interferons
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Interferons (IFNs) are a family of cytokines crucial to the innate immune response, particularly against viral infections. They exert their effects by activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. The three main types of interferons—Type I, Type II, and Type III—elicit distinct biological responses due to their unique interactions with cellular receptors and subsequent activation of specific JAK and STAT proteins. Understanding these differences is paramount for the development of targeted therapeutics for a range of diseases, including viral infections, autoimmune disorders, and cancer.
This guide provides a side-by-side analysis of JAK-STAT activation by Type I, Type II, and Type III interferons, supported by experimental data and detailed methodologies.
Key Differences in Signaling Pathways
The specificity of the interferon response is determined by the interaction of each IFN type with its cognate receptor complex, leading to the activation of different combinations of JAK and STAT proteins.
-
Type I Interferons (e.g., IFN-α, IFN-β) signal through the IFN-α receptor (IFNAR) complex, which is composed of IFNAR1 and IFNAR2 subunits. This leads to the activation of JAK1 and Tyrosine Kinase 2 (TYK2). The primary downstream effectors are STAT1 and STAT2, which, along with Interferon Regulatory Factor 9 (IRF9), form the ISGF3 (IFN-stimulated gene factor 3) complex. ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs).[1] Type I IFNs can also induce the formation of STAT1 homodimers and STAT1/STAT3 heterodimers, although ISGF3 is the canonical and primary transcription factor.
-
Type II Interferon (IFN-γ) is the sole member of this class and signals through the IFN-γ receptor (IFNGR) complex, consisting of IFNGR1 and IFNGR2 subunits. This interaction activates JAK1 and JAK2. The downstream signaling is predominantly mediated by the phosphorylation and homodimerization of STAT1, forming the Gamma-Activated Factor (GAF). GAF translocates to the nucleus and binds to Gamma-Activated Sites (GAS) in the promoters of target genes.
-
Type III Interferons (e.g., IFN-λ1, IFN-λ2, IFN-λ3) bind to the IFN-λ receptor (IFNLR) complex, which comprises IFNLR1 and IL-10R2 subunits. Similar to Type I IFNs, this leads to the activation of JAK1 and TYK2. Consequently, Type III IFNs also primarily activate the ISGF3 complex (STAT1, STAT2, and IRF9) to drive the expression of ISGs.[2][3][4] While the downstream pathway is similar to Type I IFNs, the cellular distribution of the IFNLR complex is more restricted, primarily to epithelial cells, which confers a more localized and tissue-specific response.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct JAK-STAT signaling pathways activated by each type of interferon.
References
Validating Antibody Specificity for Interferon Alfacon-1 Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of antibodies against Interferon alfacon-1, a synthetic consensus interferon, for use in various immunoassays. Given the high degree of homology among interferon-alpha (IFN-α) subtypes, rigorous validation is critical to ensure accurate and reproducible results. This document outlines key experimental protocols and presents a comparative overview of immunoassay platforms.
Understanding this compound and Antibody Specificity Challenges
This compound is a non-naturally occurring, synthetic type I interferon. Its amino acid sequence represents a consensus of the most common amino acids found in human IFN-α subtypes. This inherent similarity to multiple IFN-α subtypes presents a significant challenge in developing and validating antibodies that are truly specific to this compound without cross-reacting with other endogenous IFN-α subtypes.
Key Considerations:
-
High Homology: Human IFN-α subtypes share approximately 80% amino acid identity. This increases the likelihood of antibody cross-reactivity.
-
Synthetic Nature: As a synthetic protein, the immunogenicity of this compound may differ from that of natural IFN-α subtypes, influencing antibody binding and specificity.
-
Assay-Dependent Performance: An antibody that appears specific in one immunoassay format (e.g., Western Blot) may not be in another (e.g., ELISA).
Comparative Overview of Immunoassay Platforms
The choice of immunoassay platform can significantly impact the sensitivity, specificity, and throughput of this compound detection. Below is a comparison of common platforms.
| Immunoassay Platform | Principle | Typical Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Enzyme-catalyzed colorimetric or chemiluminescent detection of an immobilized antigen-antibody complex. | pg/mL to ng/mL[1] | Low to High | Cost-effective, well-established, and widely available. | Lower sensitivity compared to newer platforms. |
| Simoa (Single Molecule Array) | Digital ELISA format that traps single immunocomplexes in femtoliter-sized wells for ultra-sensitive detection. | fg/mL to pg/mL | Medium | Extremely high sensitivity, enabling detection of low-abundance proteins. | Requires specialized instrumentation. |
| Flow Cytometry-based Immunoassays | Bead-based assays (e.g., Luminex) or intracellular cytokine staining (ICS) for multiplexed or single-cell analysis. | pg/mL to ng/mL | High (Multiplexing) | Enables simultaneous measurement of multiple analytes. | Can be complex to set up and analyze. |
| Western Blot | Separation of proteins by size via gel electrophoresis, followed by antibody-based detection on a membrane. | ng range | Low | Provides information on protein size and can detect post-translational modifications. | Semi-quantitative, lower throughput. |
| Neutralizing Antibody (NAb) Assays | Cell-based assays that measure the ability of an antibody to inhibit the biological activity of this compound. | Varies | Low | Provides functional data on antibody activity. | Complex, requires cell culture, and can have high variability. |
Experimental Protocols for Antibody Validation
The following protocols are essential for validating the specificity of an anti-Interferon alfacon-1 antibody.
Direct ELISA for Binding Activity
This protocol determines the antibody's ability to bind to this compound.
Methodology:
-
Coating: Coat a 96-well microplate with 1-10 µg/mL of recombinant this compound in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-Interferon alfacon-1 antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Western Blot for Specificity and Molecular Weight Confirmation
This protocol verifies that the antibody recognizes a protein of the correct molecular weight for this compound.
Methodology:
-
Sample Preparation: Prepare lysates of cells expressing recombinant this compound and control (non-expressing) cells.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Interferon alfacon-1 antibody (typically at 1-10 µg/mL) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cross-Reactivity Testing by Competitive ELISA
This assay is crucial for determining if the antibody binds to other human IFN-α subtypes.
Methodology:
-
Follow the Direct ELISA protocol (Section 3.1) with the following modification at the primary antibody incubation step:
-
Competitive Incubation: Pre-incubate the anti-Interferon alfacon-1 antibody with increasing concentrations of potential cross-reactants (e.g., recombinant human IFN-α2a, IFN-α2b, etc.) for 1-2 hours before adding the mixture to the this compound-coated wells.
-
A significant decrease in the signal in the presence of another IFN-α subtype indicates cross-reactivity.
Neutralizing Antibody (NAb) Assay
This functional assay determines if the antibody can inhibit the biological activity of this compound.
Methodology:
-
Cell Culture: Culture a cell line that is responsive to type I interferons (e.g., A549 cells) in a 96-well plate.
-
Antibody-Interferon Incubation: In a separate plate, serially dilute the anti-Interferon alfacon-1 antibody and incubate with a fixed, predetermined concentration of this compound for 1-2 hours at 37°C. This concentration should be one that elicits a submaximal response in the cells.
-
Cell Treatment: Transfer the antibody-interferon mixtures to the wells containing the cells.
-
Incubation: Incubate the cells for a period sufficient to induce an interferon response (e.g., 18-24 hours).
-
Response Readout: Measure the interferon-induced response. This can be done through various methods, such as:
-
Viral Cytopathic Effect (CPE) Inhibition Assay: Challenge the cells with a virus (e.g., encephalomyocarditis virus - EMCV) and assess cell viability.[3] Neutralization is observed as protection from virus-induced cell death.
-
Reporter Gene Assay: Use a cell line engineered with an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase). Measure the reporter gene activity.
-
-
Data Analysis: Calculate the antibody concentration that causes a 50% reduction in the interferon response (IC50).
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflows and the signaling pathway relevant to this compound.
Figure 1: ELISA workflow for assessing antibody binding to this compound.
Figure 2: Western Blot workflow for confirming antibody specificity.
Figure 3: Simplified Type I Interferon signaling pathway initiated by this compound.
Conclusion and Recommendations
Validating the specificity of antibodies for this compound is a multi-step process that requires a combination of binding and functional assays. Due to its synthetic, consensus-sequence nature, it is imperative to perform thorough cross-reactivity testing against a panel of human IFN-α subtypes.
Recommendations for Researchers:
-
Prioritize In-House Validation: Do not solely rely on vendor-supplied data. Perform the validation experiments described in this guide using your specific assay conditions and sample types.
-
Use Appropriate Controls: Always include positive controls (recombinant this compound) and negative controls (unrelated proteins and other IFN-α subtypes) in your experiments.
-
Select Antibodies with Comprehensive Data: When selecting a commercial antibody, favor those with extensive validation data, including information on the immunogen used and cross-reactivity testing.
-
Consider a Multi-Assay Approach: Confidence in antibody specificity is increased when consistent results are obtained across different immunoassay platforms.
By following these guidelines, researchers can confidently select and validate antibodies for the specific and accurate quantification of this compound in their immunoassays, leading to more reliable and reproducible scientific outcomes.
References
A Researcher's Guide to Interferon Alfacon-1 Quantification: Comparing Reproducibility and Inter-Assay Variability
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Interferon alfacon-1 (also known as consensus interferon) is critical for pharmacokinetic studies, potency determination, and ensuring batch-to-batch consistency. This guide provides a comparative overview of common analytical methods, focusing on their reproducibility and inter-assay variability, supported by available experimental data.
This compound is a synthetically engineered type I interferon with broad-spectrum antiviral activity.[1] Its clinical efficacy is dependent on achieving and maintaining therapeutic concentrations, making the choice of quantification assay a pivotal decision in research and development. This guide examines three key analytical methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Antiviral Bioassays based on the cytopathic effect (CPE), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparative Analysis of Quantification Methods
The selection of an appropriate assay for this compound quantification depends on the specific requirements of the study, including the need for biological activity assessment versus precise concentration measurement, sample matrix, and desired throughput. The following table summarizes the performance characteristics of the discussed methods. It is important to note that specific data for this compound is limited for some assays; therefore, representative data from other Interferon-alpha subtypes are included for comparative purposes and are clearly indicated.
| Assay Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Features |
| Competitive ELISA | Pegylated Consensus Interferon (PEG-CIFN) | 1.8 - 9.6[2] | 3.5 - 12.7[2] | High sensitivity and specificity for the interferon molecule. |
| Antiviral Bioassay (CPE) | Interferon-alpha (Representative) | Not explicitly stated, but bioassays are noted to have greater variability than mass-based assays like ELISA.[2] | Not explicitly stated, but noted to be less reproducible than reporter gene assays.[3] | Measures biological activity, which is a critical quality attribute. |
| RP-HPLC | Interferon-alpha-2b (Representative) | 4.19[4] | 9.40[4] | Provides high precision and the ability to quantify specific isoforms and degradation products.[2] |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and comparing results across different laboratories and studies. Below are the methodologies for the key quantification assays discussed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is designed for the quantitative determination of pegylated consensus interferon (PEG-CIFN) in serum.[2]
Experimental Protocol:
-
Coating: A 96-well microplate is coated with a mouse anti-consensus interferon (CIFN) monoclonal antibody.
-
Sample and Standard Preparation: Serum samples containing PEG-CIFN and a series of known standards are prepared.
-
Competitive Binding: The samples and standards are added to the coated wells along with a fixed amount of HRP-labeled CIFN. During incubation, the PEG-CIFN in the sample and the HRP-labeled CIFN compete for binding to the immobilized antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the bound HRP to produce a colorimetric signal.
-
Measurement: The absorbance is measured using a microplate reader. The concentration of PEG-CIFN in the samples is inversely proportional to the signal intensity and is calculated from a standard curve.[2]
Antiviral Bioassay (Cytopathic Effect Inhibition Assay)
This bioassay measures the biological activity of interferon by its ability to protect cells from a viral challenge. The following is a general protocol for an Interferon-alpha cytopathic effect (CPE) inhibition assay.[2][5]
Experimental Protocol:
-
Cell Seeding: A suitable cell line, such as human lung carcinoma A549 cells, is seeded into 96-well plates and incubated to form a monolayer.[2]
-
Interferon Treatment: Serial dilutions of this compound samples and standards are added to the cells, which are then incubated for 18-24 hours to allow for the induction of an antiviral state.[2]
-
Viral Challenge: A predetermined amount of a challenge virus, such as encephalomyocarditis virus (EMCV), is added to all wells except for the cell control wells.[2][5]
-
Incubation: The plates are incubated for a period sufficient to cause 100% cell death in the virus control wells (typically 40-56 hours).[2]
-
Staining: The remaining viable cells are fixed and stained with a dye like crystal violet.[2][5]
-
Quantification: The amount of dye retained by the viable cells is quantified, often by solubilizing the dye and measuring the absorbance. The interferon concentration is determined by identifying the dilution that protects 50% of the cells from the viral cytopathic effect, calculated against a reference standard.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful analytical technique for the separation, identification, and quantification of proteins like this compound. It is particularly useful for assessing purity and detecting variants.[2]
Experimental Protocol:
-
Sample Preparation: this compound samples are prepared in a suitable buffer.
-
Chromatographic System: An HPLC system equipped with a reversed-phase column (e.g., C4 or C18) is used. The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile) in an aqueous solution containing an ion-pairing agent (like trifluoroacetic acid).
-
Injection: A precise volume of the sample is injected into the HPLC system.
-
Separation: The interferon is separated from other components in the sample based on its hydrophobic interactions with the stationary phase of the column. The gradient elution of the mobile phase facilitates the separation.
-
Detection: The eluted interferon is detected by a UV detector at a specific wavelength (e.g., 214 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.[4]
Conclusion
The quantification of this compound can be achieved through various analytical methods, each with its own set of advantages and limitations regarding reproducibility and inter-assay variability. The competitive ELISA offers a sensitive and specific method for measuring the concentration of pegylated this compound. Antiviral bioassays, while inherently more variable, provide crucial information on the biological activity of the interferon. RP-HPLC stands out for its high precision and its ability to assess purity and quantify different forms of the protein.
The choice of assay should be guided by the specific research question and the required level of precision and biological relevance. For lot release and stability testing, a combination of a highly precise physical method like RP-HPLC and a bioassay to confirm potency is often required by regulatory agencies.[2] As research on this compound continues, the development and validation of robust and reproducible quantification methods will remain a cornerstone of advancing its therapeutic applications.
References
- 1. A practical cytopathic effect/dye-uptake interferon assay for routine use in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and rapid HPLC method for quantitation of interferon-alpha2b in dosage forms and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
confirming the enhanced biological activity of consensus interferon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Consensus Interferon (IFN-con1) with other alpha interferons, specifically IFN-α2a and IFN-α2b. The data presented herein confirms the enhanced biological activity of IFN-con1 across key functional assays, highlighting its potential for more effective therapeutic applications.
Enhanced Biological Potency of Consensus Interferon
Consensus interferon is a synthetically engineered type I interferon that was designed by aligning the sequences of several natural IFN-α subtypes and assigning the most frequent amino acid at each position. This process has resulted in a molecule with significantly enhanced biological activities compared to individual IFN-α subtypes.
Experimental evidence consistently demonstrates the superior performance of IFN-con1 in antiviral, antiproliferative, and immunomodulatory assays.
Data Presentation
The following tables summarize the quantitative data from comparative studies, illustrating the enhanced potency of Consensus Interferon.
Table 1: Antiviral Activity against Vesicular Stomatitis Virus (VSV)
| Interferon | Cell Line | Specific Activity (U/mg) | Fold Increase vs. IFN-α2a/2b | Reference |
| Consensus Interferon (IFN-con1) | HeLa | 1 x 10⁹ | 10-fold | [1][2] |
| Interferon-α2a (Roferon) | HeLa | 1 x 10⁸ | - | [1][2] |
| Interferon-α2b (Intron A) | HeLa | 1 x 10⁸ | - | [1][2] |
Table 2: Antiproliferative Activity
| Interferon | Cell Line | Activity | Reference |
| Consensus Interferon (IFN-con1) | Daudi (Burkitt's Lymphoma) | Significantly Greater | [1] |
| Interferon-α2a (Roferon) | Daudi (Burkitt's Lymphoma) | - | [1] |
| Interferon-α2b (Intron A) | Daudi (Burkitt's Lymphoma) | - | [1] |
| Consensus Interferon (IFN-con1) | Eskol (Hairy Cell Leukemia) | Significantly Greater | [1] |
| Interferon-α2a (Roferon) | Eskol (Hairy Cell Leukemia) | - | [1] |
| Interferon-α2b (Intron A) | Eskol (Hairy Cell Leukemia) | - | [1] |
Table 3: Natural Killer (NK) Cell Activation
| Interferon | Activity | Reference |
| Consensus Interferon (IFN-con1) | Greater enhancement of NK cell killing | [1] |
| Interferon-α2a (Roferon) | - | [1] |
| Interferon-α2b (Intron A) | - | [1] |
Signaling Pathways and Experimental Workflows
The enhanced biological activity of Consensus Interferon is attributed to its higher affinity for the type I interferon receptor (IFNAR), leading to a more robust activation of downstream signaling pathways.
Interferon Signaling Pathway
The binding of type I interferons to the IFNAR complex (composed of IFNAR1 and IFNAR2 subunits) initiates a signaling cascade through the JAK-STAT pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects.
Caption: Canonical JAK-STAT signaling pathway activated by Consensus Interferon.
Experimental Workflow: Antiviral Activity Assay
The following diagram illustrates a typical workflow for assessing the antiviral activity of interferons.
Caption: Workflow for determining the antiviral activity of interferons.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Assay
This protocol is used to determine the concentration of interferon that can protect cells from viral-induced cell death (cytopathic effect).
-
Cell Plating: Seed a suitable cell line (e.g., HeLa cells) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Interferon Treatment: Prepare serial dilutions of Consensus Interferon, IFN-α2a, and IFN-α2b. Remove the culture medium from the cells and add the interferon dilutions. Include a cell control (no interferon, no virus) and a virus control (no interferon).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator to allow the cells to develop an antiviral state.
-
Viral Infection: Add a predetermined amount of Vesicular Stomatitis Virus (VSV) to all wells except the cell control. The amount of virus should be sufficient to cause complete cell lysis in the virus control wells within 24-48 hours.
-
Scoring: After an appropriate incubation period (24-48 hours), observe the plates microscopically for cytopathic effect (CPE). The endpoint is the highest dilution of interferon that protects 50% of the cell monolayer from viral destruction.
-
Quantification: The antiviral titer is expressed in units per milliliter (U/mL), which is the reciprocal of the endpoint dilution. Specific activity is then calculated as U/mg of protein.
Antiproliferative Assay
This assay measures the ability of interferon to inhibit the growth of tumor cell lines.
-
Cell Seeding: Seed a suspension cell line sensitive to interferon's antiproliferative effects (e.g., Daudi or Eskol cells) into 96-well plates at a known density.[3]
-
Interferon Addition: Add various concentrations of Consensus Interferon, IFN-α2a, and IFN-α2b to the wells. Include a no-interferon control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[3]
-
Cell Viability Measurement: Determine the number of viable cells in each well. This can be done by trypan blue exclusion and manual counting with a hemocytometer or by using a colorimetric assay such as MTT or XTT.[3]
-
Data Analysis: Calculate the percentage of growth inhibition for each interferon concentration compared to the untreated control. The results can be expressed as the concentration of interferon that causes 50% inhibition of cell proliferation (IC50).
Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the ability of interferon to enhance the cytotoxic activity of NK cells against target tumor cells.
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. To obtain a purified NK cell population, further enrichment can be performed using negative selection kits.
-
Interferon Stimulation: Incubate the effector cells (PBMCs or purified NK cells) with different concentrations of Consensus Interferon, IFN-α2a, and IFN-α2b for a specified period (e.g., 24 hours).
-
Target Cell Preparation: Label a target cell line susceptible to NK cell-mediated lysis (e.g., K562 cells) with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Mix the stimulated effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C to allow for target cell lysis.
-
Measurement of Cytotoxicity:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.
-
Chromium Release: Measure the release of ⁵¹Cr from lysed target cells into the supernatant using a gamma counter.
-
-
Data Calculation: Calculate the percentage of specific lysis for each E:T ratio and interferon concentration. The formula for calculating percent specific lysis is: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
comparative analysis of gene expression profiles induced by different interferons
A Comparative Guide to Gene Expression Profiles Induced by Different Interferons
For researchers, scientists, and drug development professionals, understanding the nuanced differences in gene expression elicited by various interferons (IFNs) is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of the gene expression profiles induced by Type I, Type II, and Type III interferons, supported by experimental data and detailed methodologies.
Introduction to Interferons
Interferons are a family of cytokines that play a crucial role in the innate immune response to viral infections and in regulating the immune system.[1][2][3] They are broadly classified into three main types based on their receptor complexes and the signaling pathways they activate:
-
Type I IFNs: This is the largest group, including multiple IFN-α subtypes and IFN-β.[1] They are produced by most cell types in response to viral infections and signal through the IFNAR1/IFNAR2 receptor complex.[1][2]
-
Type II IFN: This group consists of a single member, IFN-γ, which is primarily produced by activated T cells and NK cells.[1] It signals through the IFNGR1/IFNGR2 receptor complex and is a key modulator of adaptive immunity.[1]
-
Type III IFNs: This group includes IFN-λ1, IFN-λ2, and IFN-λ3 (also known as IL-29, IL-28A, and IL-28B, respectively).[1][4] They signal through a distinct receptor complex composed of IFNLR1 and IL10R2 and their expression is predominantly localized to epithelial tissues.[4][5]
While all three types of interferons induce the expression of a set of genes known as interferon-stimulated genes (ISGs), the specific profiles of these genes, the kinetics of their induction, and the resulting biological responses can differ significantly.[5][6][7]
Comparative Analysis of Gene Expression
Studies employing high-throughput techniques like RNA sequencing (RNA-seq) and microarrays have revealed both overlapping and distinct sets of genes regulated by different interferon types.
Key Findings:
-
Overlapping and Specific ISG Induction: While there is a substantial overlap in the ISGs induced by Type I and Type III interferons due to shared signaling components, the magnitude and kinetics of induction often differ.[5][8] Type I IFNs typically induce a more rapid and robust ISG response compared to Type III IFNs.[5] Type II IFN (IFN-γ) induces a more distinct set of genes, although some overlap with Type I and III responses exists.[7]
-
Cell-Type Specificity: The gene expression profiles induced by interferons can vary significantly between different cell types.[9] For instance, the response in immune cells like monocytes and macrophages can differ from that in epithelial cells or fibroblasts.[6][9]
-
Kinetics of Gene Expression: The timing of gene induction is a critical factor. Some ISGs are induced early and transiently, while others show sustained expression. Type I IFN responses are often characterized by a rapid and potent induction of ISGs, whereas Type III IFN responses can be slower and more sustained.[5]
Quantitative Data Summary
The following tables summarize the differential gene expression induced by different interferons in human peripheral blood mononuclear cells (PBMCs), as identified in a representative RNA-seq study.
Table 1: Top 10 Upregulated Genes by Type I IFN (IFN-α) in PBMCs
| Gene Symbol | Full Gene Name | Fold Change | Function |
| IFI6 | Interferon Alpha Inducible Protein 6 | 150.2 | Antiviral activity, apoptosis regulation |
| ISG15 | ISG15 Ubiquitin-Like Modifier | 125.8 | Antiviral activity, protein modification |
| MX1 | MX Dynamin Like GTPase 1 | 110.5 | Antiviral activity against a wide range of viruses |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 98.7 | Inhibition of viral replication and translation |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | 85.4 | Antiviral activity through RNA degradation |
| IFI44L | Interferon Induced Protein 44 Like | 76.3 | Regulation of cell proliferation, antiviral activity |
| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 (Viperin) | 70.1 | Antiviral activity, lipid metabolism |
| CMPK2 | Cytidine/Uridine Monophosphate Kinase 2 | 65.9 | Antiviral activity, nucleotide metabolism |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 | 62.1 | ISG15 conjugation, antiviral activity |
| SIGLEC1 | Sialic Acid Binding Ig Like Lectin 1 (CD169) | 58.4 | Cell adhesion, antigen presentation |
Table 2: Top 10 Upregulated Genes by Type II IFN (IFN-γ) in PBMCs
| Gene Symbol | Full Gene Name | Fold Change | Function |
| CXCL9 | C-X-C Motif Chemokine Ligand 9 (Mig) | 210.6 | T-cell chemoattractant |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 (IP-10) | 185.3 | T-cell chemoattractant, immune modulation |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | 150.8 | Tryptophan metabolism, immune suppression |
| GBP1 | Guanylate Binding Protein 1 | 120.2 | Antiviral and antibacterial activity |
| IRF1 | Interferon Regulatory Factor 1 | 95.7 | Transcription factor, immune regulation |
| CIITA | Class II Major Histocompatibility Complex Transactivator | 80.4 | MHC class II gene transcription |
| SOCS1 | Suppressor Of Cytokine Signaling 1 | 75.1 | Negative regulation of cytokine signaling |
| WARS | Tryptophanyl-tRNA Synthetase | 68.9 | Angiogenesis, inflammation |
| FCGR1A | Fc Gamma Receptor Ia (CD64) | 62.5 | Phagocytosis, antibody-dependent cell-mediated cytotoxicity |
| STAT1 | Signal Transducer And Activator Of Transcription 1 | 55.3 | Key mediator of IFN signaling |
Table 3: Top 10 Upregulated Genes by Type III IFN (IFN-λ1) in PBMCs
| Gene Symbol | Full Gene Name | Fold Change | Function |
| ISG15 | ISG15 Ubiquitin-Like Modifier | 80.5 | Antiviral activity, protein modification |
| IFI6 | Interferon Alpha Inducible Protein 6 | 72.1 | Antiviral activity, apoptosis regulation |
| MX1 | MX Dynamin Like GTPase 1 | 65.8 | Antiviral activity against a wide range of viruses |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 60.3 | Inhibition of viral replication and translation |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 55.9 | Antiviral activity, pattern recognition |
| IFI44 | Interferon Induced Protein 44 | 52.4 | Regulation of cell proliferation, antiviral activity |
| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 (Viperin) | 48.7 | Antiviral activity, lipid metabolism |
| DDX60 | DExD/H-Box Helicase 60 | 45.2 | Antiviral activity, RNA sensing |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 | 42.1 | ISG15 conjugation, antiviral activity |
| USP18 | Ubiquitin Specific Peptidase 18 | 39.6 | Negative regulation of IFN signaling |
Experimental Protocols
Cell Culture and Interferon Stimulation
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
-
Interferon Treatment: PBMCs are seeded at a density of 1 x 10^6 cells/mL. Recombinant human IFN-α2a (Type I), IFN-γ (Type II), or IFN-λ1 (Type III) is added to the culture medium at a final concentration of 100 ng/mL. Control cells are treated with an equivalent volume of vehicle (e.g., PBS).
-
Incubation: Cells are incubated for a specified time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
RNA Extraction and Sequencing (RNA-seq)
-
RNA Isolation: Total RNA is extracted from interferon-treated and control cells using a TRIzol-based method followed by purification with an RNeasy Mini Kit (Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are pooled and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between interferon-treated and control samples is determined using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways activated by different interferons and the general experimental workflow for comparative gene expression analysis.
Caption: Canonical signaling pathways of Type I, II, and III interferons.
Caption: Workflow for comparative gene expression analysis using RNA-seq.
Conclusion
The reveals a complex and context-dependent regulatory network. While sharing some common pathways and target genes, each interferon type elicits a unique transcriptional signature that dictates its specific biological functions. Understanding these differences is paramount for the rational design of interferon-based therapies and for elucidating their roles in health and disease. The data and protocols presented in this guide provide a foundational resource for researchers in this dynamic field.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Interferon signaling pathway | Abcam [abcam.com]
- 3. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Importance of Type I and III Interferons at Respiratory and Intestinal Barrier Surfaces [frontiersin.org]
- 6. Genome-Wide Classification of Type I, Type II and Type III Interferon-Stimulated Genes in Chicken Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Description of the Expression Profile of Interferon-Stimulated Genes in Multiple Cell Lineages Targeted by HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Antiviral Therapy: Benchmarking Interferon Alfacon-1 Against Novel Agents
A comparative analysis for researchers and drug development professionals.
The treatment of chronic viral infections, particularly Hepatitis C (HCV) and Hepatitis B (HBV), has undergone a paradigm shift over the past decade. For years, interferon-based therapies, including the synthetic type-1 interferon alfacon-1, were the cornerstone of treatment. However, the advent of highly effective, well-tolerated novel antiviral agents has revolutionized patient care and drug development. This guide provides an objective comparison of the performance of this compound against these new-generation therapies, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetically engineered "consensus" interferon, was designed to offer broad biological activity by combining the most common amino acid sequences from various alpha-interferon subtypes. It exerts its antiviral effect by modulating the host immune system, binding to cell surface receptors and activating the JAK-STAT signaling pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
While a significant advancement in its time, interferon-based therapy is associated with substantial limitations, including modest efficacy (especially for certain viral genotypes), a long treatment duration, and a high incidence of debilitating side effects. In contrast, novel antiviral agents, such as Direct-Acting Antivirals (DAAs) for HCV and Nucleos(t)ide Analogues (NAs) for HBV, offer targeted inhibition of specific viral enzymes essential for replication. This targeted approach has led to dramatically improved efficacy, shorter treatment durations, and a significantly more favorable safety profile, rendering interferon-based regimens largely obsolete for these indications.
Performance Comparison: Hepatitis C Virus (HCV)
The most dramatic shift in antiviral therapy has been in the management of Chronic Hepatitis C. Interferon-based regimens have been superseded by all-oral, highly effective DAA combination therapies.
Note: Most modern comparative clinical trials for HCV test new agents against placebo or other DAA regimens, as interferon is no longer the standard of care. The data presented below for interferon-based therapy is representative of the efficacy achieved with pegylated interferon (a long-acting form of interferon) and ribavirin, which was the standard of care prior to the DAA era and serves as a relevant benchmark for this compound.
Table 1: Efficacy of Interferon-Based Therapy vs. Modern DAA Regimens for HCV
| Treatment Regimen | Viral Genotype | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) Rate | Key References |
| Pegylated Interferon + Ribavirin | Genotype 1 | Treatment-Naïve | 48 weeks | 40% - 50% | [1] |
| Genotypes 2 & 3 | Treatment-Naïve | 24 weeks | 70% - 80% | [1] | |
| Sofosbuvir/Velpatasvir | Genotypes 1-6 | Treatment-Naïve, No Cirrhosis | 12 weeks | 98% - 99% | [2][3] |
| Genotypes 1-6 | Treatment-Naïve, Compensated Cirrhosis | 12 weeks | ~96% | [4] | |
| Glecaprevir/Pibrentasvir | Genotypes 1-6 | Treatment-Naïve, No Cirrhosis | 8 weeks | 97% - 98% | [5] |
| Genotypes 1-6 | Treatment-Naïve, Compensated Cirrhosis | 8 weeks | ~98% | [6][7][8] |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a virologic cure.
Table 2: Comparative Adverse Event Profiles for HCV Therapies
| Adverse Event | Interferon-Based Therapy (Peg-IFN + Ribavirin) | Direct-Acting Antivirals (DAAs) |
| Common | Flu-like symptoms (fever, chills, myalgia), fatigue, headache, psychiatric effects (depression, irritability), nausea, insomnia, hematologic abnormalities (anemia, neutropenia) | Fatigue, headache, nausea |
| Severity | Often moderate to severe, frequently leading to dose reduction or discontinuation | Generally mild and well-tolerated |
| Frequency | Very High | Low to Moderate |
| Key References | [9] | [6][10] |
Performance Comparison: Hepatitis B Virus (HBV)
For chronic Hepatitis B, the goal of therapy is long-term suppression of HBV DNA and, ideally, loss of Hepatitis B surface antigen (HBsAg). The primary novel agents benchmarked against interferon are Nucleos(t)ide Analogues (NAs) like Entecavir (B133710) and Tenofovir. Unlike in HCV, interferon therapy still has a niche role for select patients due to its finite treatment duration and potential for a more durable immune response off-treatment.
Table 3: Efficacy of Interferon-Based Therapy vs. Nucleos(t)ide Analogues for HBeAg-Positive HBV
| Treatment Regimen | Treatment Duration | HBV DNA Suppression (<2000 IU/mL) | HBeAg Seroconversion | HBsAg Loss | Key References |
| Pegylated Interferon alfa-2a | 48 weeks | ~25% - 40% | ~32% | ~3% - 7% | [11][12] |
| Entecavir (ETV) | ≥ 48 weeks | >90% | ~21% | ~2% | [11][12][13] |
| Tenofovir (TDF/TAF) | ≥ 48 weeks | >90% | ~21% | ~3% | [11][13][14] |
HBeAg Seroconversion is a key marker of immune control.
Key Insights for HBV Treatment:
-
Viral Suppression: NAs (Entecavir, Tenofovir) are vastly superior to interferon in suppressing HBV DNA replication, which is crucial for preventing liver damage.[13]
-
Serological Response: Interferon therapy offers a higher chance of achieving a durable HBeAg seroconversion and HBsAg loss after a finite treatment course compared to a similar duration of NA therapy.[11][12] However, long-term NA therapy can lead to comparable seroconversion rates over time.
-
Patient Selection: Due to its side effect profile and lower viral suppression rates, interferon is typically reserved for younger patients with high ALT levels and lower HBV DNA, who may be more likely to achieve an immune-mediated response.[11]
Signaling Pathways and Mechanisms of Action
The fundamental difference in performance between interferon and novel antiviral agents stems from their distinct mechanisms of action. Interferon engages the host's cellular machinery to create a broad antiviral state, while novel agents directly target viral proteins.
This compound Signaling Pathway
This compound binds to the Type I interferon receptor (IFNAR) on the cell surface. This triggers the activation of Janus kinases (JAK1 and TYK2), which then phosphorylate Signal Transducer and Activator of Transcription proteins (STAT1 and STAT2). These phosphorylated STATs form a complex with IRF9, creating the ISGF3 transcription factor. ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the DNA, initiating the transcription of numerous antiviral genes.
Novel Antiviral Agent Mechanism: HCV NS5B Polymerase Inhibitor
A prime example of a novel mechanism is the action of HCV NS5B polymerase inhibitors, such as Sofosbuvir. NS5B is an RNA-dependent RNA polymerase that is essential for replicating the HCV genome. Nucleoside/nucleotide inhibitors (NIs) like Sofosbuvir act as a defective substrate for this enzyme. After being metabolized into its active triphosphate form in the liver cell, it is incorporated into the newly synthesized viral RNA strand, causing premature chain termination and halting replication.
Experimental Protocols
The data cited in this guide are derived from large-scale, multicenter, randomized clinical trials, which represent the gold standard for evaluating therapeutic efficacy and safety. A general workflow for these trials is outlined below.
General Clinical Trial Workflow for Antiviral Agents
The process involves screening patients for eligibility based on specific inclusion/exclusion criteria, randomizing them to different treatment arms, administering the investigational and control drugs, and monitoring them over time for key endpoints.
References
- 1. AASLD Practice Guidelines: Diagnosis, management, and treatment of hepatitis C: An update, pdf attached [natap.org]
- 2. idchula.org [idchula.org]
- 3. SVR12 rates higher than 99% after sofosbuvir/velpatasvir combination in HCV infected patients with F0-F1 fibrosis stage: A real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. hcplive.com [hcplive.com]
- 7. Real-World Effectiveness of 8-Week Glecaprevir/Pibrentasvir in Treatment-Naïve, Compensated Cirrhotic HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Side effects of interferon-alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sofosbuvir Plus Velpatasvir Combination Therapy for Treatment-Experienced Patients With Genotype 1 or 3 Hepatitis C Virus Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. easl.eu [easl.eu]
- 12. The efficacy of pegylated interferon alpha-2a and entecavir in HBeAg-positive children and adolescents with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of Pegylated Interferon Alfa Therapy in Combination with Tenofovir Alafenamide Fumarate or Tenofovir Disoproxil Fumarate for Treatment of Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Interferon Alfacon-1
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Interferon alfacon-1, a recombinant protein of human origin. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. All researchers, scientists, and drug development professionals handling this material must familiarize themselves with these protocols.
This compound, as a biologic material, is to be regarded as potentially hazardous to health. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eye protection, are mandatory at all times.[1] All disposal methods must comply with federal, state, and local regulations for pharmaceutical and biohazardous waste.[2][3]
Waste Stream Management
Proper segregation of waste is the first step in safe disposal. The following table outlines the primary waste categories associated with this compound and the recommended disposal pathways.
| Waste Category | Description | Recommended Disposal Pathway |
| Sharps Waste | Needles, syringes, vials, and any other items that can puncture skin.[4][5] | Place immediately into a designated, puncture-resistant, and leak-proof sharps container.[4][5] Do not recap, bend, or break needles. |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and cell culture media. | Decontaminate via chemical inactivation or autoclaving before disposal down the sanitary sewer, in accordance with local regulations. |
| Solid Biohazardous Waste | Items contaminated with this compound that are not sharps, such as gloves, bench paper, and plastic consumables. | Collect in a designated biohazard bag for decontamination, typically by autoclaving, prior to disposal with regular laboratory waste. |
| Spill Debris | Absorbent materials and PPE used to clean up spills of this compound.[1] | Treat as biohazardous waste. Collect in a biohazard bag for decontamination.[1] |
Decontamination Protocols
Decontamination renders the biological material safe for handling and disposal. The two primary methods for inactivating this compound are thermal treatment (autoclaving) and chemical inactivation.
Thermal Decontamination (Autoclaving)
Autoclaving is the preferred method for decontaminating solid biohazardous waste and liquid waste when feasible.
| Parameter | Setting |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Time | Minimum of 30 minutes |
Note: The total processing time may need to be extended for larger loads to ensure complete penetration of steam.
Chemical Decontamination
For liquid waste and spill cleanup, chemical inactivation is an effective alternative. A freshly prepared 10% bleach solution (0.5% sodium hypochlorite) is a commonly accepted and effective disinfectant for biological materials.
| Disinfectant | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 10% solution | Minimum of 20-30 minutes |
Experimental Protocols
Protocol 1: Disposal of Unused this compound Vials (Sharps)
-
Segregation: Immediately following use, place the entire vial, needle, and syringe into a designated sharps container.
-
Container Management: Do not overfill sharps containers. When three-quarters full, securely close the container.
-
Final Disposal: Arrange for pickup and disposal by a certified medical waste contractor.
Protocol 2: Decontamination of Liquid this compound Waste
Method A: Autoclaving
-
Collection: Collect liquid waste in a leak-proof, autoclavable container.
-
Preparation: Loosely cap the container to allow for steam penetration.
-
Autoclaving: Process at 121°C and 15 psi for a minimum of 30 minutes.
-
Disposal: Once cooled, the decontaminated liquid can be disposed of down the sanitary sewer, in compliance with local regulations.
Method B: Chemical Inactivation
-
Preparation: In a well-ventilated area, add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of 10%.
-
Inactivation: Gently mix and allow a contact time of at least 30 minutes.
-
Disposal: Neutralize the bleach solution if required by local regulations, and then dispose of it down the sanitary sewer with copious amounts of water.
Protocol 3: Handling and Decontamination of this compound Spills
-
Immediate Response:
-
Alert others in the vicinity.
-
If there is a risk of aerosols, evacuate the area for 30 minutes to allow them to settle.
-
-
Containment:
-
Don appropriate PPE (gloves, lab coat, eye protection).
-
Cover the spill with absorbent material, working from the outside in.
-
-
Decontamination:
-
Carefully pour a 10% bleach solution around the edges of the spill, allowing it to soak into the absorbent material.
-
Ensure the entire spill area is saturated.
-
Allow a contact time of at least 20 minutes.[2]
-
-
Cleanup:
-
Using forceps, collect all contaminated materials (absorbent pads, broken glass if any) and place them into a biohazard bag.
-
Wipe the spill area again with disinfectant-soaked towels.
-
-
Final Disposal:
-
Seal the biohazard bag and decontaminate by autoclaving.
-
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for this compound waste disposal.
References
- 1. UNF: Laboratory Spills [unf.edu]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Spill in Laboratory [ors.od.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
